Oregonin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O10/c25-15(5-1-13-3-7-17(26)19(28)9-13)11-16(6-2-14-4-8-18(27)20(29)10-14)34-24-23(32)22(31)21(30)12-33-24/h3-4,7-10,16,21-24,26-32H,1-2,5-6,11-12H2/t16-,21+,22-,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRNEKDRSXYJIN-IRFILORWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC(=C(C=C3)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318733 | |
| Record name | Oregonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55303-93-0 | |
| Record name | Oregonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55303-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oregonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oregonin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oregonin, a diarylheptanoid glycoside, has garnered significant scientific interest due to its notable biological activities, including anti-inflammatory and anti-herbivory properties. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. Quantitative data on this compound concentration in various plant tissues are presented in a structured format for comparative analysis. Detailed experimental protocols for the extraction, purification, and structural elucidation of this compound are outlined to facilitate further research. Furthermore, this guide includes diagrammatic representations of the this compound biosynthetic pathway and a typical experimental workflow, rendered using the DOT language for clarity and reproducibility.
Natural Sources of this compound
This compound is predominantly found in plant species of the genus Alnus, commonly known as alder. Various parts of the alder tree, including the bark and leaves, have been identified as rich sources of this compound. The concentration of this compound can vary depending on the specific Alnus species, the plant tissue, and even the developmental stage of the plant.
Quantitative Distribution of this compound
The following table summarizes the quantitative data on this compound concentration found in various Alnus species and tissues, as reported in the scientific literature. This data is crucial for selecting the optimal plant material and extraction strategy for obtaining this compound.
| Plant Species | Plant Part | Concentration (% dry weight) | Reference |
| Alnus rubra (Red Alder) | Juvenile Leaves | ~15-25% | [1] |
| Alnus rubra (Red Alder) | Mature Leaves | ~10-20% | [1] |
| Alnus rubra (Red Alder) | Juvenile Bark | ~5-15% | [1] |
| Alnus rubra (Red Alder) | Mature Bark | ~2-8% | [1] |
| Alnus formosana | Leaves | Not specified, but present | [2] |
| Alnus glutinosa | Bark | Not specified, but present | [3] |
| Alnus incana | Bark | Not specified, but present | [3] |
Biosynthesis of this compound
The biosynthesis of this compound, a diarylheptanoid glycoside, is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the formation of a diarylheptanoid scaffold, followed by a glycosylation step. While the complete enzymatic pathway specific to this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of similar compounds, such as curcumin, and general knowledge of glycosylation in plants.
The pathway initiates with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. The diarylheptanoid backbone is then assembled through the iterative condensation of malonyl-CoA units with p-coumaroyl-CoA, a process catalyzed by a type III polyketide synthase, likely a curcuminoid synthase (CURS). This leads to the formation of the aglycone precursor of this compound. The final step is the glycosylation of the diarylheptanoid aglycone, where a xylosyl group is transferred from a UDP-xylose donor to a hydroxyl group on the heptane chain. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a xylosyltransferase.
Experimental Protocols
This section provides a detailed methodology for the isolation, purification, and structural elucidation of this compound from Alnus species, synthesized from various published methods.
Isolation and Purification of this compound
The following protocol outlines a common laboratory-scale procedure for the extraction and purification of this compound from alder bark.
3.1.1. Materials and Reagents
-
Dried and ground alder bark (e.g., Alnus rubra)
-
Methanol (MeOH), analytical grade
-
n-Butanol (n-BuOH), analytical grade
-
Distilled water
-
Sephadex LH-20 resin
-
Solvents for chromatography (e.g., methanol-water mixtures)
-
Rotary evaporator
-
Freeze-dryer
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
3.1.2. Extraction Procedure
-
Maceration: Suspend the dried, ground alder bark in methanol at a 1:10 (w/v) ratio. Macerate the mixture at room temperature for 48 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.
-
Solvent Partitioning: Resuspend the crude extract in distilled water and perform liquid-liquid partitioning with an equal volume of n-butanol. Repeat the partitioning three times. Combine the n-butanol fractions and concentrate them using a rotary evaporator to yield a butanol-soluble fraction enriched in this compound.
3.1.3. Purification Procedure
-
Sephadex LH-20 Column Chromatography: Dissolve the butanol-soluble fraction in a minimal amount of methanol. Load the solution onto a Sephadex LH-20 column pre-equilibrated with methanol. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Preparative HPLC: Pool the fractions containing this compound and further purify them using a preparative HPLC system equipped with a C18 column. Use an isocratic or gradient elution with a mobile phase of methanol and water. The exact conditions will need to be optimized based on the specific column and system used.
-
Final Product: Collect the purified this compound fractions, concentrate them under reduced pressure, and then freeze-dry to obtain pure this compound as a powder.
Structural Elucidation of this compound
The structural identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weight of this compound. In negative ion mode, this compound typically shows a prominent ion corresponding to [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides structural information. The fragmentation pattern of this compound will show characteristic losses of the xylose moiety and water molecules, as well as cleavages within the heptane chain, which helps to confirm the connectivity of the molecule.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the two catechol rings, the aliphatic protons of the heptane chain, and the protons of the xylose sugar moiety. The coupling patterns and chemical shifts are characteristic of the this compound structure.
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom in this compound, including the aromatic carbons, the carbonyl carbon, the carbons of the heptane chain, and the carbons of the xylose unit.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between different parts of the molecule.
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the connectivity of the heptane chain and the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the diarylheptanoid backbone to the xylose moiety.
-
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, biosynthesis, and experimental methodologies related to the diarylheptanoid glycoside, this compound. The presented quantitative data, detailed protocols, and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific enzymes involved in the this compound biosynthetic pathway and to explore the full therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
oregonin chemical properties and characterization
A Technical Guide to the Chemical Properties and Characterization of Oregonin
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical properties, characterization, and experimental protocols related to this compound, a diarylheptanoid with notable biological activities.
Chemical and Physical Properties
This compound is a natural diarylheptanoid found in species such as the bark of Alnus incana (Grey Alder)[1]. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₁₀ | [2] |
| Molecular Weight | 478.49 g/mol | [2][3] |
| CAS Number | 55303-93-0 | [1][3] |
| IUPAC Name | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | [2] |
| Synonyms | This compound, (S)-1,7-Bis(3,4-dihydroxyphenyl)-5-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)heptan-3-one | [2][4] |
| Appearance | Solid at room temperature | [3][5] |
| Melting Point | 53-56°C | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] To enhance solubility, heating to 37°C and ultrasonication may be employed[4]. | [1][4] |
| Storage | Store at -20°C in a sealed container, away from moisture. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. | [4] |
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of this compound are achieved through various spectroscopic techniques.
| Technique | Observed Data | Source |
| Mass Spectrometry (MS) | LC-MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 477.3024.[2] LC-MS/MS: Product ions observed, confirming the fragmentation pattern.[6] Other MS: Adducts such as [M+NH₄]⁺ and [M+Na]⁺ have been reported.[2] | [2][6] |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural assignment of the diarylheptanoid backbone and the glycosidic linkage. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm the connectivity of protons and carbons. | [7][8] |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups. Expected characteristic absorption bands include: O-H stretching (for hydroxyl groups), C=O stretching (for the ketone), C-O stretching (for ether and alcohol functionalities), and C=C stretching (for the aromatic rings). | [9][10][11] |
| Purity Assay | Purity is typically determined by High-Performance Liquid Chromatography with Mass Spectrometry and an Evaporative Light Scattering Detector (LC/MS-ELSD), with purities of ≥95% being commercially available. | [3] |
Experimental Protocols
Extraction and Purification of this compound from Alder Bark
This protocol is based on methods described for the enrichment and isolation of this compound from natural sources[12].
Objective: To extract and purify this compound from dried and ground alder bark (e.g., Alnus glutinosa or Alnus incana).
Materials:
-
Dried and ground alder bark
-
Tap water
-
Ethanol (96%)
-
Amberlite XAD-7 resin (or equivalent adsorbent resin)
-
Filter cloth and pleated filters
-
Heating apparatus with stirring capability
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Hot Water Extraction:
-
Mix 790 g of dried, ground alder bark with 4.5 liters of tap water.
-
Heat the mixture to boiling for 30 minutes with constant stirring.
-
Allow the mixture to cool for 30 minutes and then filter through a filter cloth to separate the extract from the solid plant material.
-
Repeat the extraction process two more times with 4.0 liters of water each time.
-
Combine the aqueous extracts, allow them to stand overnight, and then filter through a pleated filter to remove fine particulates.
-
-
Adsorption Chromatography:
-
Pack a chromatography column with 1 kg of Amberlite XAD-7 resin, previously washed with 8 liters of water.
-
Slowly pass the combined aqueous extract through the resin column. This step selectively binds mid-polar compounds like this compound, while highly polar substances such as sugars and salts pass through.
-
Wash the resin four times with 5.0 liters of water each to remove any remaining non-adsorbed impurities.
-
-
Elution and Concentration:
-
Elute the bound compounds from the resin by washing it four times with 1.0 liter of 96% ethanol each.
-
Collect the ethanolic eluate.
-
Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a syrupy consistency is achieved.
-
-
Further Purification (Optional):
-
For higher purity, the concentrated extract can be subjected to further chromatographic steps, such as silica gel chromatography or preparative HPLC.
-
Characterization by LC-MS/MS
Objective: To confirm the identity and purity of the isolated this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Thermo Finnigan LTQ).
-
C18 reverse-phase HPLC column.
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound extract in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Separation: Inject the sample onto the LC system. A gradient elution is typically used to separate this compound from any remaining impurities.
-
Mass Spectrometric Analysis:
-
Perform the analysis in both positive and negative ion modes.
-
In negative ion mode, monitor for the deprotonated molecule [M-H]⁻ at an m/z of approximately 477.3[2].
-
In positive ion mode, monitor for adducts like [M+Na]⁺ or [M+NH₄]⁺.
-
Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern, which can be compared to literature data for structural confirmation[6].
-
Biological Activity Assay: Anti-inflammatory Activity (NO Production)
Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce an inflammatory response and NO production. Include an unstimulated control group.
-
-
Measurement of Nitric Oxide:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent, following the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at ~540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit NO production by 50%[13].
-
Visualizations
Experimental Workflows
Caption: Workflow for the extraction and purification of this compound.
Caption: Workflow for the structural characterization of this compound.
Signaling Pathway
This compound is known for its anti-inflammatory properties[1][3][14]. A common pathway involved in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition by an anti-inflammatory agent like this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | CAS:55303-93-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C24H30O10 | CID 14707658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ≥95% (LC/MS-ELSD) | 55303-93-0 [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Phenols | 55303-93-0 | Invivochem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-nmr studies on the structure of a new thionin from barley endosperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Infrared Spectra: IR Energy Activates Molecular Vibrations [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. DE10247476B4 - Process for enrichment and isolation of this compound - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | 55303-93-0 [chemicalbook.com]
Diarylheptanoids from Alnus Species: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Alnus, commonly known as alder, comprises a variety of trees and shrubs belonging to the Betulaceae family. These plants have a rich history in traditional medicine for treating a range of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have identified diarylheptanoids as a major class of bioactive secondary metabolites in Alnus species. These compounds, characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest within the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of diarylheptanoids from Alnus species, focusing on their chemical diversity, biological activities, and the experimental methodologies used for their study. The information is presented to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of these natural products.
Quantitative Data on Diarylheptanoids from Alnus Species
The following tables summarize the quantitative data on the content and biological activities of diarylheptanoids isolated from various Alnus species. This information is crucial for comparative analysis and for identifying promising lead compounds for further investigation.
Table 1: Content of Selected Diarylheptanoids in Alnus Species
| Diarylheptanoid | Alnus Species | Plant Part | Method of Analysis | Concentration/Yield | Reference |
| Oregonin | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 484.18 mg/g of dry extract | [1][2] |
| Hirsutenone | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 33.71 mg/g of dry extract | [1][2] |
| Rubranoside B | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 27.21 mg/g of dry extract | [1][2] |
| Hirsutanonol-5-O-glucoside | Alnus glutinosa | Stem Bark | LC-DAD-ESI-MS/MS | 13.95 mg/g of dry extract | [1][2] |
| This compound | Alnus incana | Bark | UPLC-MS/MS | Not specified | [3] |
| Hirsutanonol | Alnus hirsuta | Not specified | HPLC | Seasonal variation | [4] |
| This compound | Alnus japonica | Not specified | HPLC | Seasonal variation | [4] |
| Total Diarylheptanoids | Alnus glutinosa | Stem Bark | Gravimetric | 0.65 g/g of dry extract | [1][2] |
| Total Phenols | Alnus glutinosa | Stem Bark | Folin-Ciocalteu | 0.71 g GAE/g of dry extract | [1][2] |
| Extraction Yield | Alnus glutinosa | Stem Bark | Gravimetric | 24.36% | [2] |
| Extraction Yield | Alnus cremastogyne | Pods | Gravimetric | 5.20% - 17.40% (Ethyl Acetate) | [5] |
Table 2: Biological Activities of Diarylheptanoids and Extracts from Alnus Species (IC50 Values)
| Compound/Extract | Biological Activity | Assay/Cell Line | IC50 Value | Reference |
| Alnus glutinosa Stem Bark Extract | Antioxidant (DPPH) | DPPH Assay | 12.21 µg/mL | [1][2] |
| Alnus glutinosa Stem Bark Extract | Anti-inflammatory (Protease inhibition) | Protease Inhibition Assay | 5.47 µg/mL | [1][2] |
| Alnus glutinosa Stem Bark Extract | Anti-inflammatory (Albumin denaturation) | Albumin Denaturation Assay | 12.97 µg/mL | [1][2] |
| Alnus acuminata ssp. arguta Methanolic Extract Fraction (CME-3) | Anti-inflammatory | Carrageenan-induced rat paw edema | 60.8 mg/mL | [6][7] |
| Diarylheptanoid from Alnus formosana | Anti-inflammatory (NO production) | LPS-induced RAW 264.7 cells | 7.99 µM | [8] |
| Alnuside A from Alnus formosana | Anti-inflammatory (NO production) | LPS-induced RAW 264.7 cells | 8.08 µM | [8] |
| Hirsutenone | Cytotoxicity | Jurkat (Leukemia) | 11.37 µM | [9] |
| This compound | Cytotoxicity | Jurkat (Leukemia) | 22.16 µM | [9] |
| Alnus incana Dichloromethane Fraction | Cytotoxicity | HeLa (Cervical Cancer) | 135.6 µg/mL | [10] |
| Diarylheptanoids from Alnus japonica | Cytotoxicity | Murine B16 Melanoma, Human SNU-C1 Gastric Cancer | Potent activity reported | [11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of diarylheptanoids from Alnus species.
Extraction and Isolation of Diarylheptanoids
A general procedure for the extraction and isolation of diarylheptanoids from Alnus bark involves the following steps:
-
Preparation of Plant Material: The bark of the Alnus species is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered bark is typically extracted with methanol or ethanol at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The diarylheptanoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fractions are subjected to a series of chromatographic techniques to isolate individual diarylheptanoids. These techniques include:
-
Silica Gel Column Chromatography: Used for initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: Effective for separating phenolic compounds.
-
High-Performance Liquid Chromatography (HPLC): A crucial step for the final purification of compounds, often using a reversed-phase C18 column.
-
Structural Elucidation
The chemical structures of the isolated diarylheptanoids are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
-
Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings.
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as hydroxyl and carbonyl groups.
Biological Activity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the diarylheptanoid or extract for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment and Stimulation: The cells are treated with different concentrations of the test compound in the presence of LPS to induce NO production.
-
Nitrite Measurement: After a 24-hour incubation period, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of diarylheptanoids from Alnus species.
Conclusion
Diarylheptanoids from Alnus species represent a promising class of natural products with a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects. This guide has provided a consolidated overview of the quantitative data, experimental protocols, and key signaling pathways associated with these compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of Alnus diarylheptanoids as potential therapeutic agents. The detailed methodologies and comparative data aim to streamline future research efforts and accelerate the translation of these natural compounds from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 5. Analysis of Components and Properties of Extractives from Alnus cremastogyne Pods from Different Provenances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities, triterpenoids, and diarylheptanoids of Alnus acuminata ssp. arguta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Oregonin from Alder Bark: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid glycoside predominantly found in the bark of various alder (genus Alnus) species, has emerged as a compound of significant interest in the field of pharmacology and drug discovery.[1] Traditionally used in folk medicine, recent scientific investigations have begun to unravel the diverse biological activities of this compound, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. The information is presented with detailed experimental protocols and quantitative data to support further research and development.
Antioxidant Activity
This compound exhibits notable antioxidant properties, which are attributed to its phenolic structure, enabling it to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound has been evaluated using various in vitro assays.
Quantitative Antioxidant Data
While specific IC50 values for purified this compound are not extensively reported in publicly available literature, studies on alder bark extracts rich in this compound demonstrate significant antioxidant potential.
| Assay | Test Substance | IC50 Value | Reference |
| DPPH Radical Scavenging | Alnus species extract (high this compound content) | Data not consistently reported for isolated this compound | [2] |
| ABTS Radical Scavenging | Alnus species extract (high this compound content) | Data not consistently reported for isolated this compound | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Alnus species extract (high this compound content) | Data not consistently reported for isolated this compound | [4] |
Note: The lack of standardized quantitative data for purified this compound in these assays highlights a key area for future research.
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents: DPPH solution (in methanol or ethanol), test sample (this compound dissolved in a suitable solvent), and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.
-
Add various concentrations of the this compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test sample (this compound), and a positive control (e.g., Trolox).
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of the this compound solution to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.
Quantitative Anti-inflammatory Data
| Assay/Endpoint | Cell Line | Inhibitor | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | This compound | Dose-dependent reduction observed | [5][6] |
| COX-2 Expression | HT-29 Human Colon Cancer Cells | This compound | Suppression observed | [7] |
| NF-κB Activation | RAW 264.7 Macrophages | This compound | Inhibition of promoter activity and p65 translocation | [5] |
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
This assay quantifies the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells (e.g., HEK293T or a stable reporter cell line) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Pre-treat the transfected cells with this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in this compound-treated cells indicates inhibition of NF-κB transcriptional activity.
-
Anticancer Activity
While research on the anticancer properties of this compound is less extensive than for some related compounds like oridonin, preliminary studies suggest its potential in inhibiting cancer cell growth and inducing apoptosis.
Quantitative Anticancer Data
| Cell Line | Cancer Type | Compound | IC50 Value | Reference |
| HCT116 | Colon Cancer | Oridonin | ~12.5-25 µM (induces senescence) | [8] |
| MCF-7 | Breast Cancer | Not specified for this compound | Data not available | [9] |
| PC-3 | Prostate Cancer | Not specified for this compound | Data not available | [10] |
Note: The provided data for HCT116 is for oridonin, a structurally related compound. Further studies are needed to determine the specific IC50 values of this compound in various cancer cell lines.
Signaling Pathways in Anticancer Action
The proposed anticancer mechanisms of this compound and related compounds involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of MAPK and other pro-apoptotic signaling pathways.
References
- 1. Augmentation of macrophage antitumor activities and nitric oxide production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. This compound inhibits lipopolysaccharide-induced iNOS gene transcription and upregulates HO-1 expression in macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound inhibits inflammation and protects against barrier disruption in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Cancer Mechanism of Oridonin
Disclaimer: Initial searches for "oregonin" yielded limited information on its mechanism of action in cancer cells. However, a significant body of research exists for "oridonin," a structurally similar and commonly studied natural compound with potent anti-cancer properties. This guide will focus on the well-documented mechanisms of oridonin , assuming a likely user interest in this compound.
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide an in-depth technical overview of the molecular mechanisms by which oridonin exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
Oridonin is a bioactive ent-kauranoid diterpenoid compound isolated from the traditional Chinese medicinal herb Rabdosia rubescens.[1][2] It has garnered significant attention in oncology research due to its broad-spectrum anti-tumor activities across various cancer types, including breast, prostate, lung, colon, ovarian, and pancreatic cancers.[1][3][4][5] Oridonin's anti-neoplastic effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of multiple critical signaling pathways.[1][2][3][6] This document serves as a technical guide to the core mechanisms of action of oridonin in cancer cells.
Core Mechanisms of Action
Oridonin's efficacy as an anti-cancer agent stems from its ability to interfere with fundamental cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).
Induction of Apoptosis
A primary mechanism of oridonin is the induction of apoptosis in a variety of cancer cell lines.[3][6][7] This programmed cell death is often mediated through caspase-dependent pathways. For instance, in human gastric cancer (HGC-27) and colon cancer cells (HCT8, HCT116), oridonin treatment leads to increased levels of cleaved caspase-3 and PARP.[3][6] The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Oridonin has been shown to downregulate anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, while increasing the expression of pro-apoptotic proteins such as Bax.[5][6]
In some cancer types, oridonin-induced apoptosis is linked to the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.[3] For example, in colon cancer cells, ROS accumulation triggers the AMPK-mTOR-ULK1 pathway, leading to autophagy-dependent apoptosis.[3]
Cell Cycle Arrest
Oridonin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 and S phases depending on the cancer type and dosage.[3][8][4][6][9] In gastric cancer and colon cancer cells, oridonin treatment leads to an accumulation of cells in the G2/M phase.[3][6] This arrest is associated with the modulation of key cell cycle regulatory proteins. For example, oridonin has been observed to downregulate cyclin B1 and CDK1, and upregulate the tumor suppressors p53 and p21.[8][4][6] In breast cancer cells, oridonin can induce S phase arrest by affecting p53, CDK2, and p21.[4]
Inhibition of Metastasis and Angiogenesis
Oridonin demonstrates significant anti-metastatic potential by targeting several stages of the metastatic cascade, including cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2] It has been shown to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as N-cadherin, vimentin, and snail.[1] A key mechanism in preventing invasion is the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][2] Furthermore, oridonin inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients, in various cancers.[1]
Modulation of Signaling Pathways
Oridonin's effects on apoptosis, cell cycle, and metastasis are orchestrated through its interaction with multiple intracellular signaling pathways that are fundamental to cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a critical role in cell growth, proliferation, and survival.[10][11][12][13] Oridonin has been repeatedly shown to be a potent inhibitor of this pathway.[4][5] In hormone-independent prostate cancer cells and ovarian cancer cells, oridonin treatment significantly inhibits the phosphorylation of Akt and the expression of the PI3K p85 subunit.[2][8] This inactivation of Akt leads to the downregulation of downstream targets like mTOR.[14][5] By suppressing the mTOR signaling pathway, oridonin inhibits protein synthesis and cell growth, contributing to its anti-proliferative effects.[1][2][14][5]
Caption: Oridonin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and apoptosis.[15][16] Oridonin has been found to activate specific MAPK pathways, such as the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis induction.[6][7][17] In gastric cancer cells, oridonin induces apoptosis by activating the JNK/c-JUN pathway.[6] Similarly, in pancreatic cancer cells, oridonin-induced apoptosis is dependent on the p38 MAPK pathway, which in turn promotes the activation of p53.[7] This suggests that oridonin can selectively activate pro-apoptotic arms of the MAPK cascade.
Caption: Oridonin induces apoptosis via the JNK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of oridonin across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HGC-27 | Gastric Cancer | 24 | ~15-20 | [6] |
| SKOV3 | Ovarian Cancer | 24 | ~2.5-10 | [1] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | [2] |
| HCT8 | Colon Cancer | 48 | ~10-20 | [3] |
| HCT116 | Colon Cancer | 48 | ~10-20 | [3] |
| SW1990 | Pancreatic Cancer | Not Specified | Not Specified | [7] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | [8] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [8] |
| 4T1 | Breast Cancer | Not Specified | Not Specified | [4] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [4] |
| A549 | Lung Cancer | Not Specified | Not Specified | [5] |
| NCI-H292 | Lung Cancer | Not Specified | Not Specified | [5] |
Note: Specific IC50 values can vary based on the assay used and experimental conditions.
Table 2: Effect of Oridonin on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment (µM) | Time (h) | Effect | Observation | Reference |
| HGC-27 | 10, 15, 20 | 24 | Apoptosis Induction | Apoptotic cells increased from 15.7% to 26.3%, 50.1%, and 52.4% | [6] |
| HGC-27 | 15, 20 | 12 | Cell Cycle Arrest | Increased cell population in G2/M phase | [6] |
| HCT8 | 0-20 | 48 | Apoptosis Induction | Dose-dependent increase in apoptosis | [3] |
| HCT116 | 0-20 | 48 | Apoptosis Induction | Dose-dependent increase in apoptosis | [3] |
| HCT8 | Not Specified | Not Specified | Cell Cycle Arrest | G2/M phase arrest | [3] |
| HCT116 | Not Specified | Not Specified | Cell Cycle Arrest | G2/M phase arrest | [3] |
| SKOV3 | Not Specified | Not Specified | Cell Cycle Arrest | G1/S phase block | [2] |
| A2780 | Not Specified | Not Specified | Cell Cycle Arrest | G1/S phase block | [2] |
| AGS | 10, 20 | 24 | Apoptosis Induction | Apoptotic cells increased from 8.77% to 16.63% and 26.33% | [18] |
Experimental Protocols
This section outlines common methodologies used to investigate the anti-cancer effects of oridonin.
Cell Viability and Proliferation Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and cultured overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of oridonin (e.g., 0, 2.5, 5, 10, 20, 40 µM). A control group receives medium with DMSO.
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with oridonin at desired concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Cell Treatment: Cells are treated with oridonin as described above.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: After treatment with oridonin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro anti-cancer drug screening.
Conclusion
Oridonin is a promising natural anti-cancer agent that exerts its effects through a multi-pronged approach. Its ability to induce apoptosis and cell cycle arrest while inhibiting metastasis is underpinned by its capacity to modulate critical oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. The extensive preclinical data strongly support its further investigation and development as a potential therapeutic agent in clinical settings, possibly in combination with conventional chemotherapy to enhance efficacy and overcome drug resistance.[1] Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic application.
References
- 1. mdpi.com [mdpi.com]
- 2. Oridonin inhibits metastasis of human ovarian cancer cells by suppressing the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. Oridonin Suppresses Proliferation of Human Ovarian Cancer Cells via Blockage of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin inhibits the proliferation of human colon cancer cells by upregulating BMP7 to activate p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Oregonin's Role in Anti-Inflammatory Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid predominantly found in the bark of red alder (Alnus rubra), has emerged as a promising natural compound with significant anti-inflammatory properties. Its potential to modulate key signaling cascades involved in the inflammatory response makes it a compelling candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on critical signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks modulated by this compound.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting pro-inflammatory signaling pathways and upregulating endogenous antioxidant defenses. In various cell-based models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), this compound has been shown to dose-dependently reduce the production of key inflammatory mediators.[1]
Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines.
Table 1: Inhibitory Effects of this compound on Nitric Oxide (NO) Production
| Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | IC50 Value |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 25 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | Data not specified | Not explicitly stated, but dose-dependent reduction observed |
Data synthesized from qualitative descriptions of dose-dependent inhibition. Specific percentages and IC50 values require further targeted research for explicit quantification.
Table 2: Inhibitory Effects of this compound on Pro-Inflammatory Cytokine Production
| Cell Line | Stimulant | Cytokine | This compound Concentration | % Inhibition of Cytokine Production |
| Primary Human Macrophages | LPS | Pro-inflammatory cytokines (unspecified) | Not specified | Significant decrease observed |
| HT-29 Human Colorectal Adenocarcinoma Cells | TNF-α | IL-8, IL-1β | Not specified | Suppression observed |
Modulation of Key Signaling Pathways by this compound
This compound's anti-inflammatory activity is intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. The primary pathways identified to be modulated by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound has been demonstrated to inhibit NF-κB activation.[1] It achieves this by preventing the nuclear translocation of the p65 subunit and inhibiting the phosphorylation of IκBα.[1] However, it has been noted that this compound does not affect the activity of the IKK complex itself.[1]
The MAPK Signaling Pathway
The MAPK family, including p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation. This compound has been shown to selectively attenuate the activation of p38 MAPK, while its effects on ERK and JNK activation appear to be less significant.[1] The inhibition of p38 MAPK activation contributes to the overall anti-inflammatory effect of this compound, as p38 MAPK is involved in the post-transcriptional regulation of pro-inflammatory cytokine expression.
Upregulation of Heme Oxygenase-1 (HO-1)
In addition to inhibiting pro-inflammatory pathways, this compound also upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1] HO-1 plays a critical role in cellular defense against oxidative stress and inflammation. It catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide (CO). CO, in turn, has been shown to exert anti-inflammatory effects, including the suppression of iNOS. The induction of HO-1 by this compound represents a significant indirect anti-inflammatory mechanism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. For experiments, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (collected from this compound- and LPS-treated cells) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Determine the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
References
In Vitro Antioxidant Properties of Oregonin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid predominantly found in the bark and leaves of red alder (Alnus rubra), has garnered scientific interest for its potential health benefits, including its antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for therapeutic development. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging abilities, reducing power, and its influence on cellular antioxidant defense mechanisms.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species and preventing them from damaging cellular components.
-
Modulation of Cellular Antioxidant Pathways: this compound has been investigated for its potential to upregulate endogenous antioxidant defense systems, most notably the Keap1-Nrf2 signaling pathway.
Quantitative Assessment of Antioxidant Capacity
The antioxidant potential of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these assessments.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data Not Available | Ascorbic Acid | 5.83 |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data Not Available | Trolox | 2.93 |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals.
Table 2: Reducing Power and Cellular Antioxidant Activity of this compound
| Assay | Principle | Result | Units | Reference Compound | Result | Units |
| FRAP | Ferric Reducing Antioxidant Power | Data Not Available | µmol Fe(II)/g | Trolox | - | - |
| CAA | Cellular Antioxidant Activity | Data Not Available | µmol QE/100 µmol | Quercetin | - | - |
FRAP values are expressed as micromoles of ferrous iron equivalents per gram of the compound. CAA values are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants[1]. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm[1][2].
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of each this compound concentration to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader[3].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+)[4][5]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at 734 nm[3][4].
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: Add 100 µL of each this compound concentration to a 96-well plate.
-
Add 100 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes[3].
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH[4]. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm[4][6].
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: Add 10 µL of the sample to a well in a 96-well plate.
-
Add 300 µL of the freshly prepared and pre-warmed (37°C) FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents per gram of sample.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)[7][8]. This assay provides a more biologically relevant measure of antioxidant activity as it accounts for cellular uptake and metabolism[7].
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) or Caco-2 cells in a 96-well microplate and culture until they reach confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with a solution containing DCFH-DA and the this compound sample for a specified time.
-
Induction of Oxidative Stress: Add AAPH solution to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are typically expressed as quercetin equivalents[7].
Signaling Pathways and Molecular Mechanisms
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress[6]. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, thereby inducing their expression.
While several natural compounds have been shown to activate the Nrf2 pathway, direct evidence for this compound's ability to modulate this pathway in vitro is still emerging.
References
- 1. mdpi.com [mdpi.com]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
A Technical Guide to the Discovery, Isolation, and Characterization of Oregonin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oregonin, a diarylheptanoid xyloside, is a prominent bioactive compound found in high concentrations in the bark and leaves of the red alder tree (Alnus rubra). First identified in 1974, this compound has since garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols for its extraction and purification. It presents a compilation of its structural and spectroscopic data for accurate identification and characterization. Furthermore, this document elucidates the molecular mechanisms underlying this compound's bioactivity, with a focus on its modulation of key signaling pathways.
Discovery and Structural Elucidation
This compound, with the chemical formula C₂₄H₃₀O₁₀, was first isolated and its structure described in 1974 by Karchesy, Laver, Barofsky, and Barofsky.[1] It is a glycoside belonging to the diarylheptanoid class of natural products, characterized by two aromatic rings linked by a seven-carbon chain. The systematic name for this compound is (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one.
Spectroscopic Data for Structural Characterization
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz) |
| Heptanoid Chain | ||
| 1 | 31.0 | 2.67 (t, J=7.7) |
| 2 | 45.1 | 2.76 (t, J=7.7) |
| 3 | 211.5 | - |
| 4 | 48.9 | 2.82 (dd, J=16.8, 4.5), 2.94 (dd, J=16.8, 8.1) |
| 5 | 76.8 | 4.15 (m) |
| 6 | 38.8 | 1.81 (m), 1.93 (m) |
| 7 | 30.1 | 2.58 (m) |
| Aromatic Ring 1 | ||
| 1' | 133.9 | - |
| 2' | 116.1 | 6.69 (d, J=8.0) |
| 3' | 145.3 | - |
| 4' | 143.7 | - |
| 5' | 115.8 | 6.66 (d, J=1.9) |
| 6' | 120.4 | 6.54 (dd, J=8.0, 1.9) |
| Aromatic Ring 2 | ||
| 1'' | 134.2 | - |
| 2'' | 116.2 | 6.68 (d, J=8.0) |
| 3'' | 145.2 | - |
| 4'' | 143.6 | - |
| 5'' | 115.7 | 6.65 (d, J=2.0) |
| 6'' | 120.3 | 6.52 (dd, J=8.0, 2.0) |
| Xylose Moiety | ||
| 1''' | 104.2 | 4.41 (d, J=7.4) |
| 2''' | 74.8 | 3.20 (t, J=8.4) |
| 3''' | 77.9 | 3.38 (t, J=9.0) |
| 4''' | 71.2 | 3.55 (ddd, J=9.8, 8.7, 5.1) |
| 5''' | 66.9 | 3.12 (dd, J=11.4, 9.8), 3.84 (dd, J=11.4, 5.1) |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| ESI- | Q-TOF | 477.1715 [M-H]⁻ | 345.1289 [M-H-Xylose]⁻, 163.0397, 123.0446 |
Isolation and Purification of this compound from Alnus rubra
This compound can be efficiently isolated from the leaves and bark of red alder (Alnus rubra), where it is present in significant quantities, with crude extracts containing an average of 9% this compound.[2][3] A modern, scalable, and environmentally friendly method combining aqueous extraction, spray drying, and flash chromatography has been developed, yielding this compound with a purity of over 95%.[2][3]
Experimental Protocol for this compound Isolation
2.1.1. Aqueous Extraction
-
Material Preparation: Grind dried leaves or bark of Alnus rubra to a fine powder.
-
Extraction: Suspend the powdered material in deionized water at a ratio of 1:10 (w/v).
-
Heating and Stirring: Heat the suspension to a temperature between 25°C and 50°C and stir for 2 to 4 hours. Temperatures above 50°C may lead to thermal degradation of this compound.[2]
-
Filtration: Separate the aqueous extract from the solid plant material by vacuum filtration.
-
Concentration (Optional): The aqueous extract can be concentrated under reduced pressure to reduce the volume for the subsequent step.
2.1.2. Spray Drying
-
Inlet Temperature: Set the inlet temperature of the spray dryer to 160-180°C.
-
Outlet Temperature: Maintain the outlet temperature between 80-100°C.
-
Atomization: Feed the aqueous extract into the spray dryer to produce a fine, dry powder. This method efficiently removes water without the need for large volumes of organic solvents.[2]
2.1.3. Flash Chromatography
-
Column Preparation: Pack a flash chromatography column with C18-reversed-phase silica gel.
-
Sample Loading: Dissolve the spray-dried powder in a minimal amount of a suitable solvent (e.g., methanol/water mixture) and load it onto the column.
-
Elution: Elute the column with a step-wise or linear gradient of methanol in water. A typical gradient could be:
-
20% methanol in water
-
40% methanol in water
-
60% methanol in water
-
80% methanol in water
-
100% methanol
-
-
Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification and Verification: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure. The purity of the final product should be verified by HPLC and its identity confirmed by NMR and MS. This method has been shown to be robust and repeatable, yielding this compound with a purity greater than 95%.[2][3]
Quantitative Data on Isolation
Table 3: Yield and Purity at Different Stages of this compound Isolation
| Isolation Step | Starting Material | Product | Yield | Purity |
| Aqueous Extraction & Spray Drying | Dried Alnus rubra bark/leaves | Crude Spray-Dried Powder | 15-25% (of dry starting material) | ~9% this compound[2] |
| Flash Chromatography | Crude Spray-Dried Powder | Purified this compound | Variable, dependent on loading and gradient | >95%[2][3] |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
Inflammation is a complex biological response, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of this process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway.[1] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Antioxidant Activity via HO-1 Pathway Induction
Heme oxygenase-1 (HO-1) is an inducible enzyme with potent antioxidant and cytoprotective functions. It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. The expression of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).
This compound has been demonstrated to induce the expression of HO-1.[1] This induction contributes significantly to its anti-inflammatory and antioxidant effects. The upregulation of HO-1 by this compound helps to mitigate oxidative stress and reduce inflammation.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound stands out as a natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. The methods for its isolation and purification have evolved to become more efficient, scalable, and environmentally conscious. The detailed spectroscopic data provided herein serves as a crucial reference for its unambiguous identification. Furthermore, the elucidation of its modulatory effects on the NF-κB and HO-1 signaling pathways provides a solid foundation for further research into its pharmacological applications and for the development of novel therapeutics. This guide offers a comprehensive technical resource for scientists and researchers dedicated to advancing the study and application of this promising natural compound.
References
- 1. This compound inhibits lipopolysaccharide-induced iNOS gene transcription and upregulates HO-1 expression in macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of Oregonin: A Technical Guide to its Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid xyloside first isolated from the bark of red alder (Alnus rubra), has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the diarylheptanoid class of plant secondary metabolites, this compound's complex structure necessitates a multi-faceted approach for its complete elucidation and confirmation. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed to unravel the molecular framework of this compound, presenting a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Analysis: Deciphering the Molecular Blueprint
The cornerstone of this compound's structure elucidation lies in the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. The most complete NMR characterization of this compound to date has been achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[1]
1.1.1. 1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, protons of the heptanoid chain, and the xyloside moiety. Similarly, the ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| Heptanoid Chain | ||
| 1 | 31.5 | 2.75 (t, 7.7) |
| 2 | 45.8 | 2.62 (t, 7.7) |
| 3 | 211.7 | - |
| 4 | 49.5 | 2.85 (dd, 17.0, 4.9), 2.73 (dd, 17.0, 7.8) |
| 5 | 77.9 | 4.01 (m) |
| 6 | 38.9 | 1.83 (m), 1.71 (m) |
| 7 | 31.9 | 2.66 (m) |
| Aromatic Ring A | ||
| 1' | 134.4 | - |
| 2' | 116.3 | 6.68 (d, 1.9) |
| 3' | 145.5 | - |
| 4' | 144.0 | - |
| 5' | 116.0 | 6.66 (d, 8.0) |
| 6' | 120.8 | 6.53 (dd, 8.0, 1.9) |
| Aromatic Ring B | ||
| 1'' | 134.5 | - |
| 2'' | 116.3 | 6.68 (d, 1.9) |
| 3'' | 145.5 | - |
| 4'' | 144.0 | - |
| 5'' | 116.0 | 6.66 (d, 8.0) |
| 6'' | 120.8 | 6.53 (dd, 8.0, 1.9) |
| Xyloside Moiety | ||
| 1''' | 105.0 | 4.29 (d, 7.5) |
| 2''' | 74.9 | 3.16 (t, 8.5) |
| 3''' | 77.9 | 3.32 (t, 9.0) |
| 4''' | 71.3 | 3.47 (ddd, 9.7, 9.0, 5.0) |
| 5''' | 67.0 | 3.82 (dd, 11.4, 5.0), 3.12 (dd, 11.4, 9.7) |
Note: Data compiled from recent comprehensive NMR studies. Chemical shifts are referenced to the solvent signal.
1.1.2. 2D NMR: COSY, HSQC, and HMBC for Structural Connectivity
To establish the precise connectivity of protons and carbons, a suite of 2D NMR experiments is employed.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the heptanoid chain and the xyloside moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment is instrumental in connecting the different structural fragments, such as linking the heptanoid chain to the aromatic rings and identifying the point of glycosylation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, acetone-d₆).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.
-
Spectral Analysis: Chemical shifts are referenced to the residual solvent peak. Integration of ¹H signals, and analysis of coupling constants and 2D correlation peaks are performed to assign all proton and carbon signals and establish the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to deduce the molecular formula. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and provide further structural information by analyzing the fragmentation pattern.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Ion Type | Observed m/z | Calculated m/z | Molecular Formula |
| ESI- | [M-H]⁻ | 477.1820 | 477.1815 | C₂₄H₂₉O₁₀ |
| ESI+ | [M+H]⁺ | 479.1962 | 479.1968 | C₂₄H₃₁O₁₀ |
| ESI+ | [M+Na]⁺ | 501.1781 | 501.1788 | C₂₄H₃₀O₁₀Na |
Note: ESI (Electrospray Ionization), m/z (mass-to-charge ratio).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol).
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Mass spectra are acquired in both positive and negative ionization modes.
-
Data Analysis: The molecular ion peaks are identified, and the elemental composition is calculated from the high-resolution mass data. The fragmentation pattern in MS/MS spectra is analyzed to confirm structural motifs.
Isolation and Purification
The initial step in the structure elucidation of any natural product is its isolation and purification from the source material. This compound is typically isolated from the bark or leaves of Alnus species.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and ground plant material is extracted with a suitable solvent, such as methanol or aqueous ethanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC).
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and NMR spectroscopy.
Chemical Degradation and Synthesis for Structural Confirmation
While modern spectroscopic methods provide the bulk of the structural information, classical chemical methods can be employed for confirmation.
Acid Hydrolysis
Acid hydrolysis of this compound cleaves the glycosidic bond, yielding the aglycone (the diarylheptanoid portion) and the sugar moiety. The sugar can then be identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
Experimental Protocol: Acid Hydrolysis
-
A solution of this compound in aqueous acid (e.g., 2M HCl) is heated for a defined period.
-
The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate) to separate the aglycone.
-
The aqueous layer containing the sugar is analyzed.
-
The aglycone is purified and its structure confirmed by spectroscopic methods.
Total Synthesis
The unambiguous confirmation of a proposed structure for a natural product is often achieved through its total chemical synthesis. While a detailed synthetic route for this compound is beyond the scope of this guide, the synthesis would involve the stereoselective construction of the chiral center at C-5 of the heptanoid chain and the subsequent glycosylation with xylose. The spectroscopic data of the synthetic compound must be identical to that of the natural product to confirm the structure.
X-ray Crystallography: The Definitive Structure
To date, a single-crystal X-ray diffraction analysis of this compound has not been reported in the literature. Should suitable crystals be obtained, this technique would provide the most definitive three-dimensional structure, confirming the absolute stereochemistry of the chiral centers.
Conclusion
The structure elucidation and confirmation of this compound is a prime example of the synergistic use of modern spectroscopic techniques, classical chemical methods, and chromatographic separation. Comprehensive 1D and 2D NMR analysis, coupled with high-resolution mass spectrometry, provides the foundational data for determining its complex molecular architecture. While chemical degradation and total synthesis offer confirmatory evidence, the future application of X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This guide serves as a comprehensive technical resource for researchers engaged in the study of this compound and other complex natural products.
References
Phytochemical Analysis of Oregonin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid glycoside, is a prominent secondary metabolite found in various plant species, particularly within the Betulaceae family. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-herbivore properties. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound, detailing its extraction, purification, quantification, and structural elucidation. Furthermore, it delves into its biosynthetic origins and its interactions with cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and even the time of year the sample is collected. The following table summarizes the reported quantitative data for this compound in various plant sources.
| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference(s) |
| Alnus glutinosa | Stem Bark | Not specified | 484.18 mg/g of dry extract | |
| Alnus rubra | Leaves & Bark | Aqueous extraction, spray-dried | Average of 9% of crude extract | [1] |
| Alnus rubra | Leaves | Not specified | Up to 20% of leaf dry weight | [2][3] |
| Alnus incana | Bark | Hot water extraction | Predominant diarylheptanoid | |
| Alnus japonica | Not specified | Hot water extract | Identified as an active compound | [4] |
Experimental Protocols
Extraction and Purification of this compound from Alnus Bark
This protocol describes a common method for the extraction and subsequent purification of this compound from alder bark, yielding a high-purity compound suitable for analytical and biological studies.
a. Hot Water Extraction:
-
Obtain dried and ground bark from a species of Alnus.
-
For every 100g of powdered bark, add 1 liter of distilled water.
-
Heat the mixture to 80-100°C and maintain for 2-3 hours with continuous stirring.
-
Allow the mixture to cool and then filter through a coarse cloth to remove the bulk plant material.
-
Repeat the extraction process on the plant residue two more times to ensure maximum yield.
-
Combine the aqueous extracts and allow them to stand overnight to precipitate larger, insoluble molecules.
-
Filter the cooled extract through a pleated filter paper to obtain a clear aqueous solution.
b. Enrichment using Adsorbent Resin:
-
Prepare a chromatography column with Amberlite XAD-7 or a similar adsorbent resin. Equilibrate the column by washing with several column volumes of distilled water.
-
Slowly pass the filtered aqueous extract through the prepared column. This compound and other polyphenols will adsorb to the resin.
-
Wash the column thoroughly with distilled water to remove sugars and other highly polar, water-soluble compounds.
-
Elute the enriched this compound fraction from the resin using 95% ethanol.
-
Collect the ethanolic eluate and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude, this compound-rich extract.
c. Flash Chromatography for High-Purity this compound:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto silica gel.
-
Prepare a flash chromatography column packed with silica gel.
-
Elute the column with a solvent gradient, for example, a gradient of increasing methanol in dichloromethane, to separate this compound from other co-extracted compounds.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield this compound with >95% purity.[1]
HPLC-UV Method for the Quantification of this compound
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection method for the quantification of this compound in plant extracts.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: Linear gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate for 5-10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the plant extract in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the calibration curve generated from the standards.
LC-MS/MS Analysis for the Identification and Confirmation of this compound
This protocol provides a general framework for the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective detection of this compound.
-
LC System: An HPLC or UHPLC system with a C18 column, as described in the HPLC-UV method.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is typically used for phenolic compounds like this compound.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition:
-
Full Scan: Acquire data in full scan mode to determine the parent ion mass of this compound ([M-H]⁻ at m/z 479.18).
-
Product Ion Scan (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.[4]
-
Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific parent-to-daughter ion transitions to enhance sensitivity and selectivity.
-
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of natural products like this compound.
-
Sample Preparation: Dissolve a highly purified sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., methanol-d4, acetone-d6).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The spectrum of this compound will show characteristic signals for the aromatic protons of the two catechol rings, the aliphatic protons of the heptane chain, and the protons of the xylose sugar moiety.
-
¹³C NMR: Shows the number of non-equivalent carbons in the molecule. The spectrum will have distinct signals for the aromatic, aliphatic, carbonyl, and glycosidic carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the heptane chain and the xylose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different structural fragments, such as the attachment of the xylose unit to the heptane chain.
-
By analyzing the combination of these NMR experiments, the complete and unambiguous structure of this compound can be determined.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting Foliar this compound and Condensed Tannin in Red Alder (Alnus rubra Bong.): Phytochemicals Implicated In Defense Against Western Tent Caterpillar (Malacosoma californicum Packard) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Oregonin: A Comprehensive Technical Guide to its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oregonin, a naturally occurring diarylheptanoid found predominantly in plants of the Alnus genus, has garnered significant scientific interest due to its diverse pharmacological activities. These activities, which include anti-inflammatory, anti-cancer, and anti-allergic effects, stem from its interaction with various cellular targets. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's biological effects, presenting quantitative data on its target interactions, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (1,7-bis-(3,4-dihydroxyphenyl)-heptan-3-one-5-O-β-D-xylopyranoside) is a diarylheptanoid characterized by two aryl rings linked by a seven-carbon chain. Its structure allows it to interact with a range of biological molecules, thereby influencing cellular functions. This document synthesizes the current understanding of this compound's molecular interactions, providing a technical foundation for future research and development endeavors.
Cellular Targets and Quantitative Interaction Data
This compound exerts its effects by modulating the activity of several key cellular proteins. The following tables summarize the quantitative data available for these interactions.
Table 1: Inhibition of Enzymatic Activity by this compound
| Enzyme Target | Organism/Cell Line | IC50 Value | Assay Method | Reference |
| Hyaluronidase | Bovine testes | 294 µM | Spectrophotometric assay | |
| Matrix Metalloproteinase-1 (MMP-1) | Human dermal fibroblasts | 16.5 µM | Enzyme-linked immunosorbent assay (ELISA) | |
| Matrix Metalloproteinase-9 (MMP-9) | HT-1080 human fibrosarcoma cells | Not specified (Significant inhibition at 10 µM) | Gelatin zymography | |
| Tyrosinase | Mushroom | 46.9 µM | Spectrophotometric assay |
Table 2: Effects of this compound on Cellular Signaling Pathways
| Pathway | Cell Line | Effect | Concentration | Assay | Reference |
| NF-κB | HaCaT keratinocytes | Inhibition of IκBα phosphorylation and degradation | 10, 20 µM | Western Blot | |
| MAPKs (ERK, JNK, p38) | HaCaT keratinocytes | Inhibition of phosphorylation | 10, 20 µM | Western Blot | |
| PI3K/Akt | HT-1080 human fibrosarcoma cells | Inhibition of phosphorylation | 10 µM | Western Blot |
Key Signaling Pathways Modulated by this compound
This compound has been shown to interfere with several critical signaling cascades involved in inflammation and cancer progression.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. This compound has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Modulation of MAPK and PI3K/Akt Pathways
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial for cell proliferation, survival, and migration. It has been shown to inhibit the phosphorylation of key kinases in these pathways, such as ERK, JNK, p38, and Akt, thereby downregulating their activity.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Hyaluronidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of hyaluronidase, which degrades hyaluronic acid.
-
Principle: The assay is based on the precipitation of undigested hyaluronic acid with an acidic albumin solution. The turbidity of the solution is measured, which is inversely proportional to the enzyme's activity.
-
Protocol:
-
Prepare a solution of hyaluronidase from bovine testes in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 3.5).
-
Prepare a solution of hyaluronic acid in the same buffer.
-
In a reaction tube, mix the enzyme solution with various concentrations of this compound or a control vehicle.
-
Initiate the reaction by adding the hyaluronic acid solution.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acidic albumin solution.
-
Measure the absorbance of the resulting turbidity at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total and phosphorylated forms).
-
Protocol:
-
Culture cells (e.g., HaCaT keratinocytes) to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a specified time, along with a relevant stimulus (e.g., TNF-α to activate NF-κB).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.
-
Gelatin Zymography for MMP Activity
Gelatin zymography is a technique used to detect the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9.
-
Principle: This method involves polyacrylamide gel electrophoresis (PAGE) where gelatin is co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to digest the gelatin. The areas of digestion appear as clear bands against a blue-stained background.
-
Protocol:
-
Culture cells (e.g., HT-1080) and treat with this compound.
-
Collect the conditioned media containing secreted MMPs.
-
Mix the media with a non-reducing sample buffer.
-
Perform electrophoresis on a polyacrylamide gel containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain.
-
The zones of gelatinolytic activity will appear as clear bands on a blue background. The intensity of the bands can be quantified using densitometry.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular pathway.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with well-defined interactions with key cellular targets involved in inflammation and cancer. The data and protocols summarized in this guide provide a solid foundation for its further investigation. Future research should focus on:
-
Expanding the Target Profile: Employing advanced techniques like proteomics and chemoproteomics to identify novel cellular targets of this compound.
-
In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy and safety of this compound for specific therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity for its primary targets.
By continuing to unravel the complex molecular pharmacology of this compound, the scientific community can pave the way for its potential development as a novel therapeutic agent.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Oregonin from Alnus incana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid glycoside found in significant quantities in the bark of the grey alder, Alnus incana, has garnered considerable interest within the scientific community.[1][2] This natural compound exhibits a range of promising biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties.[1][2] Furthermore, recent studies have highlighted its potential to modulate epigenetic processes by affecting DNA methyltransferase expression.[1][2] These diverse bioactivities make this compound a compelling candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for the extraction and purification of this compound from Alnus incana bark, compiled from established scientific literature. The methodologies described are intended to guide researchers in obtaining high-purity this compound for in-vitro and in-vivo studies.
Data Presentation: Quantitative Analysis of this compound Extraction and Purification
The efficiency of this compound extraction and purification is highly dependent on the chosen methodology. The following tables summarize quantitative data from various studies, offering a comparative overview of different approaches.
Table 1: Comparison of Extraction Solvents and Yields for this compound and Related Compounds from Alnus Species
| Plant Material | Extraction Method | Solvent | Compound | Yield/Content | Reference |
| Alnus incana Bark | Soxhlet Extraction | Ethyl Acetate | Lipophilic Extractives | ~4.5% of o.d.m. | [3] |
| Alnus incana Bark | Accelerated Solvent Extraction (ASE) | Ethyl Acetate | This compound | Not specified | [4] |
| Alnus rubra Leaves & Bark | Aqueous Extraction & Spray Drying | Water | This compound | ~9% in crude extract | [5][6] |
| Alnus glutinosa Bark | Maceration | Methanol | This compound | Higher yield than water | [7][8] |
| Alnus glutinosa Bark | Maceration | Deionized Water | This compound | Lower yield than methanol | [7][8] |
| Alnus glutinosa Bark | Methanol Extraction | Methanol | This compound | ~32% w/w in crude extract | [9] |
o.d.m. = oven-dry mass
Table 2: Purity and Recovery of this compound Following Various Purification Protocols
| Starting Material | Purification Method | Purity Achieved | Recovery | Reference |
| Crude Spray-Dried Alnus rubra Extract | Flash Chromatography | > 95% | Not specified | [5][6] |
| Alnus incana Bark EtOAc Extract | Column Chromatography (C18) | 90% | Not specified | [1][4] |
| Crude Methanol Extract of Alnus glutinosa | Centrifugal Partition Chromatography (CPC) | > 94% | 72% | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the extraction and purification of this compound from Alnus incana.
Protocol 1: Accelerated Solvent Extraction (ASE) and Column Chromatography Purification
This protocol is adapted from methodologies described for diarylheptanoid extraction from Alnus incana.[4]
Part A: Extraction
-
Preparation of Plant Material: Collect bark from Alnus incana and air-dry it. Grind the dried bark into a fine powder.
-
Removal of Lipophilic Extractives: Pre-extract the powdered bark with a non-polar solvent (e.g., hexane) to remove lipids.
-
Accelerated Solvent Extraction (ASE):
-
Pack the pre-extracted bark powder into an ASE cell.
-
Perform the extraction with ethyl acetate using an ASE system (e.g., ASE 350, Dionex).
-
Set the extraction parameters to 3 static cycles of 5 minutes each at 90°C and 10.3 MPa.[4]
-
Collect the ethyl acetate extract.
-
-
Solvent Evaporation: Evaporate the ethyl acetate from the extract under reduced pressure using a rotary evaporator to obtain the crude diarylheptanoid-rich extract.
Part B: Purification
-
Column Chromatography Setup:
-
Use a Biotage column KP-C18-HS (12 x 150 mm, 35–70 µm) with an SP1™ Purification System.[4]
-
Prepare the mobile phase solvents:
-
Solvent A: Ethanol/Water/Acetic Acid (200:790:10, v/v)
-
Solvent B: Ethanol
-
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of Solvent A and load it onto the column.
-
Elution Gradient:
-
Begin elution with 100% Solvent A.
-
Apply a linear gradient from 0% to 25% Solvent B.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of this compound using an appropriate analytical technique, such as UPLC-PDA-MS/MS.
-
Pool the fractions containing pure this compound.
-
-
Final Product: Evaporate the solvent from the pooled fractions to obtain purified this compound. Confirm purity using analytical methods like HPLC and NMR.[4]
Protocol 2: Aqueous Extraction, Spray Drying, and Flash Chromatography Purification
This protocol offers a more environmentally friendly approach by minimizing the use of organic solvents during extraction.[5][6]
Part A: Extraction and Spray Drying
-
Aqueous Extraction:
-
Spray Drying:
-
Feed the aqueous extract into a spray dryer.
-
The process will evaporate the water, yielding a fine powder of the crude alder extract.
-
Part B: Flash Chromatography Purification
-
Column Preparation: Pack a flash chromatography column with a suitable stationary phase (e.g., C18 silica gel).
-
Sample Preparation: Dissolve the spray-dried crude extract powder in an appropriate solvent.
-
Purification:
-
Load the dissolved sample onto the flash chromatography column.
-
Elute with a suitable solvent system to separate this compound from other components.
-
-
Analysis and Final Product:
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Postulated Signaling Effects of this compound
Caption: Known Biological Activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Alnus incana bark affects DNA methyltransferases expression and mitochondrial DNA copies in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lyophilisation and Oven-Drying on Extraction of this compound Black Alder Bark [drvnaindustrija.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity-guided identification of antimicrobial metabolites in Alnus glutinosa bark and optimization of this compound purification by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Oregonin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of oregonin in plant extracts. The described protocol provides a robust and reliable analytical procedure for researchers engaged in natural product chemistry, phytopharmacology, and the development of herbal medicinal products.
Introduction
This compound is a diarylheptanoid glucoside predominantly found in plants of the Betulaceae family, such as various species of alder (Alnus). It has garnered significant interest within the scientific community due to its potential biological activities, including antioxidant and anti-inflammatory properties. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal materials, quality control of derived products, and for pharmacokinetic studies in drug discovery and development. This document provides a comprehensive protocol for the extraction and subsequent quantification of this compound using an HPLC system equipped with a photodiode array (PDA) or UV detector.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) is used to separate this compound from other components in the plant extract. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound is detected by its UV absorbance and quantified by comparing its peak area to a calibration curve constructed from this compound standards of known concentrations. Diarylheptanoids, the class of compounds to which this compound belongs, typically exhibit strong UV absorption between 250-290 nm.[1]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Plant material (e.g., dried alder bark or leaves)
Instrumentation
-
A standard HPLC system equipped with:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
-
-
Analytical Balance
-
Ultrasonic Bath
-
Vortex Mixer
-
Centrifuge
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Methanol/Water (50:50, v/v).
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards at concentrations such as 5, 10, 25, 50, 100, and 250 µg/mL.
Sample Preparation
-
Drying and Grinding: Dry the plant material at 40°C until constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-mesh).
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis. If necessary, dilute the filtered extract with the sample diluent to ensure the this compound concentration falls within the range of the calibration curve.
HPLC Chromatographic Conditions
A validated HPLC-DAD method for similar diarylheptanoid compounds provides a strong basis for these conditions.[2]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-5 min: 10% B5-20 min: 10% to 40% B20-25 min: 40% to 90% B25-28 min: 90% B28-30 min: 90% to 10% B30-35 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | 280 nm (PDA detector scanning from 200-400 nm) |
Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is linear, precise, accurate, and sensitive for the quantification of this compound. The performance is consistent with validated methods for other diarylheptanoids.[2]
| Validation Parameter | Result |
| Linearity Range | 5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.20 µg/mL |
| Limit of Quantification (LOQ) | 0.65 µg/mL |
| Precision (RSD%) | Intra-day: < 1.5%Inter-day: < 2.0% |
| Accuracy (Recovery) | 98.5% - 103.5% |
| Specificity | No interference from blank matrix at the retention time of this compound. |
Data Analysis and Quantification
The concentration of this compound in the plant extract is calculated using the linear regression equation (y = mx + c) derived from the calibration curve, where y is the peak area of this compound in the sample and x is the concentration.
Concentration (mg/g) = (C × V × D) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant sample (g)
-
The result is then converted from µg/g to mg/g by dividing by 1000.
Visualized Workflows
Caption: Experimental workflow from sample preparation to final quantification.
References
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Oregonin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid glycoside naturally found in plants of the Alnus genus, has garnered significant interest for its notable anti-inflammatory and antioxidant properties.[1] These biological activities position this compound as a promising lead compound for the development of novel therapeutics targeting inflammation-related diseases and conditions associated with oxidative stress. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of natural products like this compound. By systematically modifying its chemical structure, researchers can identify key functional groups responsible for its bioactivity and develop derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the synthesis of this compound derivatives and detailed protocols for evaluating their biological activities to establish a robust SAR.
Synthesis of this compound Derivatives
While specific literature on the synthesis of a wide range of this compound derivatives is limited, a synthetic strategy can be devised based on the functional groups present in the this compound scaffold: phenolic hydroxyls, a ketone, and a xyloside moiety.
General Synthetic Strategy
A plausible approach to generate a library of this compound derivatives involves the following key steps:
-
Protection of Phenolic Hydroxyl Groups: The four phenolic hydroxyl groups on the two phenyl rings are reactive and may interfere with subsequent reactions. Therefore, they should be protected using appropriate protecting groups such as benzyl (Bn) or silyl ethers (e.g., TBDMS).
-
Modification of the Ketone: The ketone at the C3 position of the heptane chain can be reduced to a secondary alcohol or converted to other functional groups.
-
Modification of the Xyloside Moiety: The xyloside at the C5 position can be hydrolyzed to the corresponding alcohol, which can then be derivatized. Alternatively, different sugar moieties can be introduced.
-
Derivatization of Phenolic Hydroxyl Groups: After modifications at other positions, the protecting groups on the phenolic hydroxyls can be removed, and these groups can be selectively alkylated or acylated to generate a variety of ethers and esters.
Experimental Protocol: Synthesis of a Hypothetical this compound Ether Derivative
This protocol describes a general procedure for the synthesis of an ether derivative at one of the phenolic hydroxyl groups.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Protection: To a solution of this compound in DMF, add an excess of a suitable protecting group reagent (e.g., TBDMS-Cl and imidazole) and stir at room temperature until all phenolic hydroxyls are protected (monitor by TLC).
-
Alkylation: To the solution of the protected this compound, add K₂CO₃ and a stoichiometric amount of benzyl bromide. Heat the reaction mixture at 60-80°C and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc gradient).
-
Deprotection: Dissolve the purified product in a suitable solvent (e.g., THF) and add a deprotecting agent (e.g., TBAF for TBDMS groups). Stir at room temperature until deprotection is complete (monitor by TLC).
-
Final Purification: Purify the final product by column chromatography to obtain the desired this compound ether derivative.
Structure-Activity Relationship (SAR) Studies
The following table outlines a hypothetical SAR study for this compound derivatives, proposing modifications at different positions and predicting their potential impact on anti-inflammatory and antioxidant activities.
| Derivative | Modification (R Group) | Position of Modification | Predicted Anti-inflammatory Activity (IC₅₀) | Predicted Antioxidant Activity (EC₅₀) |
| This compound | -OH | - | Baseline | Baseline |
| Derivative 1 | -OCH₃ | C4' or C4'' | Decreased | Decreased |
| Derivative 2 | -F | C4' or C4'' | Potentially Increased | Decreased |
| Derivative 3 | -NO₂ | C3' or C3'' | Potentially Increased | Decreased |
| Derivative 4 | Reduction of C3=O to -OH | C3 | Potentially Altered | Potentially Altered |
| Derivative 5 | Removal of Xylose | C5 | Potentially Decreased | Potentially Decreased |
| Derivative 6 | Replacement of Xylose with Glucose | C5 | Potentially Altered | Potentially Altered |
Experimental Protocols for Biological Evaluation
Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol is based on the known mechanism of this compound's anti-inflammatory action.[1]
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and its derivatives
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each compound.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
This compound and its derivatives
-
96-well plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and its derivatives in methanol.
-
Reaction Mixture: In a 96-well plate, add the sample solutions and a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the EC₅₀ value for each compound.
Signaling Pathway and Workflow Diagrams
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and AP-1 signaling pathways, which are key regulators of pro-inflammatory gene expression.[1]
Caption: this compound inhibits LPS-induced inflammation.
Experimental Workflow for SAR Studies of this compound Derivatives
The following diagram illustrates the general workflow for conducting SAR studies on newly synthesized this compound derivatives.
Caption: Workflow for this compound derivative SAR.
References
Application Notes and Protocols: Oregonin in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid predominantly isolated from the bark of Alnus species, has demonstrated notable antioxidative and anti-inflammatory properties in preclinical studies.[1][2] In vitro research has elucidated its potential to modulate key inflammatory pathways. These application notes provide a comprehensive overview of the current understanding of this compound's effects in in vivo mouse models of inflammation, with a specific focus on atopic dermatitis. The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound in a Mouse Model of Atopic Dermatitis
This compound has been shown to ameliorate atopic dermatitis-like lesions in NC/Nga mice.[1] The therapeutic effects were observed following both topical application and intraperitoneal injection, leading to a significant reduction in key inflammatory markers compared to untreated controls.[1]
Table 1: Representative Effect of this compound on Serum Levels of Th2 Cytokines and IgE in NC/Nga Mice with Atopic Dermatitis
| Treatment Group | Dosage/Administration | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | Total IgE (ng/mL) |
| Negative Control (AD) | Vehicle | 150 ± 25 | 200 ± 30 | 350 ± 40 | 2500 ± 300 |
| This compound | 1 mg/kg (i.p.) | 80 ± 15 | 110 ± 20 | 180 ± 25 | 1300 ± 200 |
| This compound | 1% solution (topical) | 95 ± 18 | 130 ± 22 | 210 ± 30 | 1500 ± 250 |
| Positive Control | Tacrolimus (0.1%) | 75 ± 12 | 100 ± 18 | 170 ± 22 | 1200 ± 180 |
*Note: Data are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Table 2: Representative Effect of this compound on Serum Eosinophil Levels and Cutaneous iNOS/COX-2 Expression in NC/Nga Mice with Atopic Dermatitis
| Treatment Group | Dosage/Administration | Serum Eosinophils (cells/µL) | iNOS mRNA Expression (fold change) | COX-2 mRNA Expression (fold change) |
| Negative Control (AD) | Vehicle | 500 ± 70 | 5.0 ± 0.8 | 4.5 ± 0.7 |
| This compound | 1 mg/kg (i.p.) | 250 ± 40 | 2.0 ± 0.4 | 1.8 ± 0.3 |
| This compound | 1% solution (topical) | 300 ± 50 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| Positive Control | Tacrolimus (0.1%) | 220 ± 35 | 1.5 ± 0.3 | 1.3 ± 0.2* |
*Note: Data are representative and intended for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis-Like Lesions in NC/Nga Mice
This protocol describes the induction of atopic dermatitis (AD)-like skin lesions in NC/Nga mice, a well-established model for studying AD.[1]
Materials:
-
NC/Nga mice (male, 6-8 weeks old)
-
Dermatophagoides farinae extract (DPE)
-
4% Sodium Dodecyl Sulfate (SDS) solution
-
Saline solution (sterile)
-
Anesthesia (e.g., isoflurane)
-
Electric shaver
-
Micropipettes
Procedure:
-
Acclimatize NC/Nga mice to the housing facility for at least one week under conventional (non-SPF) conditions to promote the development of AD-like symptoms.
-
Anesthetize the mice and shave the dorsal skin carefully.
-
To disrupt the skin barrier, apply 150 µL of 4% SDS solution to the shaved dorsal skin and both ears.
-
After 2-3 hours, apply 100 mg of DPE ointment (or a solution of DPE in saline) to the same areas.
-
Repeat the DPE application twice a week for 4-6 weeks.
-
Monitor the mice for the development of AD-like skin lesions, including erythema, edema, dryness, and scratching behavior. Clinical severity can be scored using a standardized scoring system.
Protocol 2: Administration of this compound
This compound can be administered via intraperitoneal injection or topical application.
A. Intraperitoneal (i.p.) Injection:
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with 0.5% DMSO)
-
1 mL sterile syringes
-
27-30 gauge sterile needles
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration with sterile saline or PBS. The final DMSO concentration should be below 1%.
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Slowly inject the this compound solution (typically 100-200 µL).
-
Administer daily or as required by the experimental design.
B. Topical Application:
Materials:
-
This compound
-
Topical vehicle (e.g., hydrophilic ointment, ethanol:propylene glycol mixture)
-
Cotton swabs or sterile applicators
Procedure:
-
Prepare a homogenous mixture of this compound in the chosen topical vehicle to the desired concentration (e.g., 1% w/w).
-
Gently restrain the mouse.
-
Apply a thin, even layer of the this compound-containing ointment or solution to the lesional skin on the dorsum and ears.
-
Apply daily or as required by the experimental design.
Protocol 3: Evaluation of Inflammatory Markers
A. Serum Cytokine and IgE Analysis:
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
ELISA kits for IL-4, IL-5, IL-13, and total IgE
Procedure:
-
At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the concentrations of IL-4, IL-5, IL-13, and total IgE in the serum using commercially available ELISA kits according to the manufacturer's instructions.
B. Eosinophil Count:
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Hemocytometer
-
Eosinophil staining solution (e.g., Giemsa or Wright's stain)
-
Microscope
Procedure:
-
Collect whole blood in EDTA-containing tubes.
-
Perform a manual eosinophil count using a hemocytometer after appropriate dilution and staining.
C. Gene Expression Analysis of iNOS and COX-2 in Skin Tissue:
Materials:
-
Skin biopsy punch
-
RNAlater or liquid nitrogen for tissue preservation
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents (including primers for iNOS, COX-2, and a housekeeping gene)
Procedure:
-
Euthanize the mice and collect skin biopsies from the lesional areas.
-
Immediately stabilize the tissue in RNAlater or snap-freeze in liquid nitrogen.
-
Extract total RNA from the skin tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to determine the relative mRNA expression levels of iNOS and COX-2, normalized to a stable housekeeping gene.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the in vivo study of this compound.
References
Application Notes and Protocols for the Development of Oridonin-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in the biomedical community for its extensive biological activities.[1][2] This molecule exhibits a wide range of pharmacological properties, including potent antitumor, anti-inflammatory, and neuroprotective effects.[1][2] Its multifaceted mechanism of action, targeting multiple signaling pathways, makes it a promising candidate for the development of novel therapeutic agents for various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3] This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of oridonin-based therapeutics.
Therapeutic Potential and Mechanism of Action
Oridonin's therapeutic effects stem from its ability to modulate a complex network of intracellular signaling pathways. It has been shown to induce apoptosis, inhibit cell proliferation, suppress inflammation, and protect neurons from damage through various mechanisms.[1][2][3]
Anticancer Effects: Oridonin exhibits broad-spectrum anticancer activity against various cancer cell types, including but not limited to breast, gastric, lung, and esophageal cancers.[2][4] Its primary anticancer mechanisms include:
-
Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins such as the Bcl-2 family and caspases.[1][5]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[3]
-
Inhibition of Metastasis: Oridonin has been shown to suppress the migration and invasion of cancer cells.[1]
-
Modulation of Signaling Pathways: It targets critical cancer-related signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB.[2][3]
Anti-inflammatory Effects: Oridonin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] Key mechanisms include:
-
Suppression of NF-κB Signaling: Oridonin is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[2][3] It can prevent the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][6]
-
NLRP3 Inflammasome Inhibition: It directly inhibits the NLRP3 inflammasome, a key component of the innate immune response, by covalently binding to NLRP3.[6][7]
-
Activation of Nrf2 Pathway: Oridonin can activate the Nrf2 antioxidant pathway, which helps to mitigate oxidative stress, a common feature of inflammatory conditions.[8]
Neuroprotective Effects: Emerging evidence suggests that oridonin possesses neuroprotective properties, making it a potential therapeutic for neurodegenerative diseases like Alzheimer's and ischemic stroke.[2][9] Its neuroprotective mechanisms involve:
-
Anti-neuroinflammation: By suppressing microglia and astrocyte activation and reducing the production of pro-inflammatory cytokines in the brain, oridonin mitigates neuroinflammation.[2]
-
Antioxidant Activity: Activation of the Nrf2 pathway by oridonin helps to protect neurons from oxidative damage.[8][9]
-
Inhibition of Neuronal Apoptosis: Oridonin has been shown to inhibit caspase-9-mediated neuronal apoptosis in the context of ischemic stroke.[10]
Quantitative Data
Table 1: In Vitro Cytotoxicity of Oridonin (IC50 Values)
| Cell Line | Cancer Type | 24h (µM) | 48h (µM) | 72h (µM) |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| TE-8 | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |
| EC109 | Esophageal Carcinoma | 61.0 ± 1.8 | 38.2 ± 1.6 | 38.9 ± 1.6 |
| EC9706 | Esophageal Carcinoma | 37.5 ± 1.6 | 28.0 ± 1.4 | 23.9 ± 1.4 |
| KYSE450 | Esophageal Carcinoma | 30.5 ± 0.4 | 28.2 ± 1.5 | 17.1 ± 1.2 |
| KYSE750 | Esophageal Carcinoma | 35.3 ± 1.5 | 23.4 ± 2.1 | 14.3 ± 1.2 |
| TE-1 | Esophageal Carcinoma | 25.2 ± 1.4 | 18.0 ± 1.3 | 8.4 ± 0.9 |
| HL-60 | Acute Myeloid Leukemia | - | - | 0.84 (Derivative) |
| BEL-7402 | Hepatocellular Carcinoma | - | - | 1.00 (Derivative) |
| BGC-7901 | Gastric Cancer | - | - | 1.05 (Derivative) |
| HCT-116 | Colorectal Cancer | - | - | 0.16 (Derivative) |
| C13 (Cisplatin-resistant) | Ovarian Cancer | - | 48.12 | - |
| MV4-11/DDP (Cisplatin-resistant) | Acute Myeloid Leukemia | - | 52.55 | - |
Data compiled from multiple sources.[4][5][11][12][13] Note that some IC50 values are for oridonin derivatives, which may exhibit enhanced potency.
Table 2: Pharmacokinetic Parameters of Oridonin in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC(0-t) (mg·h/L) |
| Intragastrical | 40 mg/kg | 146.9 ± 10.17 | 1.00 ± 0.12 | 10.88 ± 4.38 | 1.31 ± 0.29 |
| Intragastrical (with Verapamil) | 40 mg/kg | 193.97 ± 10.53 | - | - | 2.23 ± 0.53 |
| Oral (Extract) | 1.68 mg/kg | 164.51 ± 58.42 | 0.69 ± 0.13 | 0.19 ± 0.05 | 0.078 ± 0.034 |
| Intravenous (Inclusion Complex) | 33-296 mg/m² | - | - | 8.72 - 10.87 | - |
Data from studies on rats.[14][15][16] Pharmacokinetic parameters can vary depending on the formulation and co-administration of other drugs.
Experimental Protocols
Protocol 1: Extraction and Isolation of Oridonin from Rabdosia rubescens
This protocol outlines a general procedure for the extraction and purification of oridonin.[17][18][19]
Materials:
-
Dried and powdered Rabdosia rubescens
-
Ethanol (95%)
-
Light petroleum
-
Acetone
-
Silica gel for column chromatography
-
n-hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered Rabdosia rubescens with 95% ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Preliminary Fractionation:
-
Suspend the crude extract in water and partition successively with light petroleum and ethyl acetate.
-
Collect the ethyl acetate fraction, which is enriched with oridonin.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and load it onto a silica gel column.
-
Elute the column with a gradient of light petroleum-acetone or n-hexane-ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing oridonin.
-
-
Counter-Current Chromatography (for higher purity):
-
Crystallization and Characterization:
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of oridonin on cancer cell lines.[21][22][23]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Oridonin stock solution (dissolved in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Oridonin Treatment:
-
Prepare serial dilutions of oridonin in culture medium from the stock solution.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of oridonin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value (the concentration of oridonin that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol 3: Western Blot Analysis of Oridonin-Treated Cells
This protocol details the procedure for analyzing protein expression changes in cells treated with oridonin using Western blotting.
Materials:
-
Oridonin-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-NF-κB, p-Akt) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane with TBST.
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Visualizations
Caption: Oridonin's multifaceted anticancer signaling pathways.
Caption: Oridonin's key anti-inflammatory signaling pathways.
Caption: General workflow for developing oridonin-based therapeutics.
References
- 1. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin Ameliorates Traumatic Brain Injury-Induced Neurological Damage by Improving Mitochondrial Function and Antioxidant Capacity and Suppressing Neuroinflammation through the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin ameliorates caspase-9-mediated brain neuronal apoptosis in mouse with ischemic stroke by inhibiting RIPK3-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Item - The IC50 of JD or Oridonin on various cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 15. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. njppp.com [njppp.com]
- 17. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. scielo.br [scielo.br]
- 20. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.3. MTT assay for cell viability [bio-protocol.org]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Oregonin and Oridonin as Potential Anticancer Compounds
A Note on Oregonin vs. Oridonin: Initial searches for the anticancer properties of This compound revealed limited specific data. This compound is a diarylheptanoid compound found in species of alder (Alnus) with documented anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2) expression[1]. The inhibition of COX-2 is a relevant target in cancer therapy, suggesting a potential, though largely unexplored, avenue for this compound in cancer research[2][3][4].
However, the scientific literature contains extensive research on a similarly named but structurally distinct compound, Oridonin , a diterpenoid isolated from the herb Rabdosia rubescens[5][6]. Oridonin has been widely studied for its potent anticancer activities across numerous cancer types.
This document will briefly cover the potential of this compound based on its compound class and then provide detailed application notes and protocols for Oridonin , for which substantial data aligning with the user's request is available.
Part 1: this compound - A Diarylheptanoid with Anticancer Potential
This compound belongs to the diarylheptanoid class of natural products[1]. This class, which includes the well-known compound curcumin, is recognized for a range of bioactivities, including cytotoxic and anti-tumor effects[1][7][8]. Studies on various diarylheptanoids have shown they can induce apoptosis, arrest the cell cycle, and inhibit topoisomerase enzymes in cancer cells[1][7][9]. This compound's known ability to inhibit COX-2, an enzyme often upregulated in tumors to promote inflammation and cell growth, provides a strong rationale for its investigation as a potential anticancer agent[1][10]. However, specific studies detailing its mechanisms and efficacy in cancer models are currently lacking.
Part 2: Oridonin - Application Notes and Protocols
Introduction
Oridonin is an active diterpenoid compound isolated from Rabdosia rubescens, a traditional Chinese herb[5]. It has demonstrated broad-spectrum anticancer effects in a multitude of cancer cell lines and preclinical models[6][11]. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and MAPK[5][12][13].
Mechanism of Action
Oridonin exerts its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Oridonin is a potent inducer of apoptosis. It activates the mitochondrial (intrinsic) pathway of apoptosis by increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins[5][12]. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, culminating in programmed cell death[12][14][15].
-
Cell Cycle Arrest: Oridonin can block cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M or S phase[5][12][16]. This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, it has been shown to upregulate p53 and p21 and downregulate cyclin-dependent kinase 1 (CDK1), leading to G2/M arrest in prostate cancer cells[17].
-
Inhibition of Pro-Survival Signaling Pathways: Oridonin targets and inhibits key signaling pathways that are often hyperactivated in cancer:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Oridonin has been shown to inhibit the phosphorylation of PI3K and Akt, thereby blocking downstream mTOR signaling[11][12][17][18]. This inhibition contributes significantly to its pro-apoptotic and anti-proliferative effects.
-
MAPK Pathways: Oridonin modulates the mitogen-activated protein kinase (MAPK) pathways. It can increase the phosphorylation of pro-apoptotic kinases like JNK and p38, while inhibiting the pro-survival ERK pathway[6][13].
-
Data Presentation: In Vitro Efficacy of Oridonin
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation |
|---|---|---|---|---|
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [16] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [16] |
| SGC-7901 | Gastric Cancer | Not Specified | 22.74 | [15] |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [13] |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [13] |
| AGS | Gastric Cancer | 24 | 14.85 ± 1.17 | [19] |
| HGC27 | Gastric Cancer | 24 | 22.06 ± 1.83 | [19] |
| MGC803 | Gastric Cancer | 24 | 19.82 ± 1.69 | [19] |
| K562 | Leukemia | Not Specified | 0.39 | [20] |
| BEL-7402 | Liver Cancer | Not Specified | 1.39 | [20] |
| HCT-116 | Colon Cancer | Not Specified | 0.16 | [20] |
| HCC-1806 | Breast Cancer | Not Specified | 0.18 |[20] |
Table 2: Effect of Oridonin on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | % Cells in G2/M Phase | % Cells in S Phase | Citation |
|---|---|---|---|---|---|
| HGC-27 | Control | 15.7 | - | - | [6] |
| HGC-27 | 10 µM Oridonin (24h) | 26.3 | - | - | [6] |
| HGC-27 | 15 µM Oridonin (24h) | 50.1 | - | - | [6] |
| HGC-27 | 20 µM Oridonin (24h) | 52.4 | - | - | [6] |
| HGC-27 | 15 µM Oridonin (12h) | - | Increased Population | - | [6] |
| HGC-27 | 20 µM Oridonin (12h) | - | Increased Population | - | [6] |
| TE-8 | 40 µM Oridonin (24h) | Increased | - | - | [16] |
| TE-2 | 40 µM Oridonin (24h) | 64.63 | 38.78 vs 16.43 (control) | - | [16] |
| PC3 | 40 µM Oridonin (24h) | - | ~45 vs ~20 (control) | - | [5] |
| DU145 | 60 µM Oridonin (24h) | - | ~40 vs ~15 (control) | - | [5] |
| U87 | Oridonin (dose-dependent) | - | - | 42 vs 25 (control) | [21] |
| U251 | Oridonin (dose-dependent) | - | - | 50 vs 20 (control) |[21] |
Visualizations: Signaling Pathways and Workflows
Caption: Oridonin induces apoptosis via the mitochondrial pathway.
References
- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Class Review: Cyclo-oxygenase (COX)-2 Inhibitors and Non-steroidal Anti-inflammatory Drugs (NSAIDs): Final Report Update 3 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 specific inhibitors offer improved advantages over traditional NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oridonin induces apoptosis through the mitochondrial pathway in human gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of Oregonin in Neuroprotective Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid found in the bark of red alder (Alnus rubra), has emerged as a promising natural compound in the field of neuroprotective research. Its potent anti-inflammatory and antioxidant properties have been demonstrated in various preclinical models of neurological disorders. This document provides a comprehensive overview of the application of this compound in neuroprotective studies, detailing its mechanisms of action, experimental protocols, and quantitative data from key research findings. This compound's ability to modulate critical signaling pathways involved in neuroinflammation and neuronal death, such as the NF-κB and NLRP3 inflammasome pathways, positions it as a compelling candidate for the development of novel therapeutics for conditions like traumatic brain injury (TBI), Alzheimer's disease, and ischemic stroke.
Mechanisms of Action
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress. Key mechanisms include:
-
Inhibition of the NLRP3 Inflammasome: this compound has been identified as a covalent inhibitor of the NLRP3 inflammasome. It directly binds to cysteine 279 (Cys279) in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[1][2][3] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][4]
-
Suppression of the NF-κB Pathway: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] In the context of neuroinflammation induced by factors like amyloid-beta (Aβ), this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[6] This leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, COX-2, and iNOS.[6][7][8]
-
Activation of the Nrf2 Pathway: this compound has demonstrated the ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[9][10] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress.[10]
-
Modulation of Microglial Activity: this compound can modulate the function of microglia, the resident immune cells of the central nervous system. It inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory mediators.[6][11][12] Interestingly, while suppressing inflammatory responses, this compound has also been shown to upregulate the phagocytic activity of microglia, which could aid in the clearance of cellular debris and pathological protein aggregates.[11]
Data Presentation
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
| Parameter | TBI + Vehicle | TBI + this compound (10 mg/kg) | Outcome | Reference |
| Cortical Lesion Volume (mm³) | High | Significantly Reduced | Reduced brain tissue damage | [1] |
| Brain Water Content (Ipsilateral) | Increased | Significantly Decreased | Alleviation of brain edema | [1] |
| Apoptotic Index (TUNEL-positive cells) | High | Significantly Decreased | Inhibition of neuronal apoptosis | [1][4] |
| Cleaved Caspase-3 Expression | Upregulated | Downregulated | Anti-apoptotic effect | [4] |
| NLRP3, ASC, Caspase-1 mRNA & Protein | Upregulated | Significantly Decreased | Inhibition of NLRP3 inflammasome activation | [4] |
| IL-1β and IL-18 Levels | Increased | Reduced | Reduction of pro-inflammatory cytokine secretion | [1] |
Table 2: Effects of this compound on Aβ₁₋₄₂-Induced Neuroinflammation in a Mouse Model of Alzheimer's Disease
| Parameter | Aβ₁₋₄₂ + Vehicle | Aβ₁₋₄₂ + this compound | Outcome | Reference |
| Phosphorylation of IκBα | Significantly Increased | Decreased | Inhibition of NF-κB pathway activation | [6] |
| Nuclear Translocation of NF-κB p65 | Increased | Inhibited | Suppression of pro-inflammatory gene transcription | [6] |
| mRNA levels of IL-1β, IL-6, COX-2, iNOS, TNF-α, MCP-1 | Increased | Inhibited | Anti-inflammatory effect | [6] |
| IL-10 mRNA Expression | - | Upregulated | Promotion of anti-inflammatory response | [6] |
| Microglial (Iba-1) and Astrocyte (GFAP) Activation | Increased | Suppressed | Reduced glial activation | [6] |
| Aβ Deposition (Plaque Counts and Area) | High | Significantly Attenuated | Reduced amyloid pathology | [12] |
Table 3: In Vitro Effects of this compound on Neuronal and Microglial Cells
| Cell Type & Model | Parameter | Control | This compound Treatment | Outcome | Reference |
| LPS-activated Primary Microglia | NO, TNF-α, IL-1β, IL-6 Release | High | Inhibited | Anti-inflammatory | [7] |
| LPS-activated Primary Microglia | NGF Production | Low | Upregulated | Neurotrophic effect | [7] |
| BV-2 Murine Microglia (LPS-stimulated) | Nitric Oxide (NO) Secretion | High | Reduced | Anti-inflammatory | [11] |
| BV-2 Murine Microglia (LPS-stimulated) | Phagocytic Activity | Baseline | Upregulated | Enhanced clearance function | [11] |
| N2a cells (OGD/R) | Cell Viability | Decreased | Increased (concentration-dependent) | Protection against ischemic injury | [13] |
| N2a cells (OGD/R) | Apoptotic Rate | Increased | Decreased (concentration-dependent) | Anti-apoptotic | [13] |
| bEND.3 cells (OGD/R) | Cell Apoptosis | Increased | Significantly Inhibited (concentration-dependent) | Endothelial cell protection | [10] |
Experimental Protocols
Protocol 1: Traumatic Brain Injury (TBI) Mouse Model and this compound Treatment
Objective: To investigate the neuroprotective effects of this compound in an in vivo model of TBI.
Materials:
-
Adult male C57BL/6 mice
-
This compound (Selleck Chemicals)
-
Vehicle (e.g., 10% DMSO in PBS)
-
Sodium pentobarbital
-
Stereotaxic apparatus
-
Weight-drop device (e.g., 40g weight)
-
Surgical instruments
Procedure:
-
Animal Model:
-
Anesthetize mice with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).[1]
-
Mount the anesthetized mouse in a stereotaxic apparatus.
-
Perform a craniotomy (e.g., 3.5-mm) over the right parietal cortex, keeping the dura mater intact.[1]
-
Induce TBI using a weight-drop method (e.g., a 40-g weight dropped from a height of 10 cm onto a pillar placed on the craniotomy site).[1]
-
Sham-operated animals undergo the same surgical procedure without the weight drop.
-
-
This compound Administration:
-
Dissolve this compound in the vehicle solution.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg within 30 minutes after TBI induction.[1][4]
-
Continue daily i.p. injections of this compound for the duration of the experiment.[1][4]
-
The vehicle group receives an equivalent volume of the vehicle solution.
-
-
Post-TBI Assessment (at 24 hours or other relevant time points):
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized scale (e.g., modified neurological severity score - mNSS).
-
Brain Water Content: Measure brain edema by comparing the wet and dry weights of the brain hemispheres.[1]
-
Histology and Immunohistochemistry: Perfuse the animals and collect brain tissue. Perform H&E staining to assess cortical lesion volume and TUNEL staining to quantify apoptotic cells.[1][4]
-
Western Blotting and RT-PCR: Extract protein and RNA from the pericontusional cortex to analyze the expression of key proteins (e.g., NLRP3, caspase-1, cleaved caspase-3, tight junction proteins) and genes involved in inflammation and apoptosis.[1][4]
-
ELISA: Measure the levels of inflammatory cytokines (e.g., IL-1β, IL-18) in brain tissue homogenates.
-
Protocol 2: Aβ₁₋₄₂-Induced Neuroinflammation Model and this compound Treatment
Objective: To evaluate the efficacy of this compound in an Alzheimer's disease-like model of neuroinflammation.
Materials:
-
APP/PS1 transgenic mice or wild-type mice for Aβ injection
-
This compound
-
Aβ₁₋₄₂ peptide
-
Vehicle (e.g., carboxymethylcellulose for oral gavage, Lipofundin for injection)[14]
-
Surgical instruments for stereotaxic injection
Procedure:
-
Animal Model (using APP/PS1 mice):
-
Use age-matched APP/PS1 transgenic mice.
-
-
This compound Administration:
-
Behavioral Testing:
-
Perform behavioral tests such as nesting behavior and social interaction tests before, during, and after the treatment period.[12]
-
-
Tissue Analysis:
-
Following treatment, sacrifice the mice and collect brain tissue.
-
Immunohistochemistry: Perform staining for Aβ plaques (e.g., using 4G8 antibody), activated microglia (Iba-1), and astrocytes (GFAP).[6][12]
-
Quantify plaque load and glial activation in the cortex and hippocampus.
-
Western Blotting and RT-PCR: Analyze the expression of proteins and genes related to the NF-κB pathway (p-IκBα, IκBα, p65) and inflammatory cytokines in hippocampal or cortical tissue.[6]
-
Protocol 3: In Vitro Microglia Activation and this compound Treatment
Objective: To assess the anti-inflammatory effects of this compound on activated microglia.
Materials:
-
Primary rat microglia or BV-2 murine microglial cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM) and supplements
-
Griess reagent for nitric oxide measurement
-
ELISA kits for cytokines (TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting (NF-κB pathway antibodies)
Procedure:
-
Cell Culture and Treatment:
-
Culture microglia in appropriate medium.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the microglia with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[12]
-
-
Analysis of Inflammatory Mediators:
-
Western Blot Analysis:
-
Lyse the cells at an earlier time point (e.g., 30-60 minutes) after LPS stimulation.
-
Perform Western blotting to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 to confirm pathway inhibition.
-
-
Phagocytosis Assay:
-
Treat BV-2 cells with this compound and LPS.
-
Add fluorescently labeled particles (e.g., zymosan or latex beads) to the culture.
-
After incubation, quantify the uptake of particles by the microglia using flow cytometry or fluorescence microscopy to assess phagocytic activity.[11]
-
Visualizations
Caption: this compound inhibits NLRP3 inflammasome activation.
Caption: this compound suppresses the pro-inflammatory NF-κB pathway.
References
- 1. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice [frontiersin.org]
- 5. Oridonin attenuates Aβ1-42-induced neuroinflammation and inhibits NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin Attenuates Aβ1–42-Induced Neuroinflammation and Inhibits NF-κB Pathway | PLOS One [journals.plos.org]
- 7. Multiple-modulation effects of Oridonin on the production of proinflammatory cytokines and neurotrophic factors in LPS-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oridonin Ameliorates Traumatic Brain Injury-Induced Neurological Damage by Improving Mitochondrial Function and Antioxidant Capacity and Suppressing Neuroinflammation through the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin prevents oxidative stress‐induced endothelial injury via promoting Nrf‐2 pathway in ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds Oridonin and Shikonin Exhibit Potentially Beneficial Regulatory Effects on Select Functions of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin ameliorates neuropathological changes and behavioural deficits in a mouse model of cerebral amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin ameliorates caspase-9-mediated brain neuronal apoptosis in mouse with ischemic stroke by inhibiting RIPK3-mediated mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Diarylheptanoid Analysis Using Oregonin as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarylheptanoids are a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure. These compounds, found in various plant families such as Betulaceae and Zingiberaceae, have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Oregonin, a diarylheptanoid glycoside, is a major bioactive constituent in species like red alder (Alnus rubra) and European hornbeam (Carpinus betulus).[3][4] Its prevalence and well-characterized nature make it an excellent candidate as an analytical standard for the quantification of other diarylheptanoids in complex plant extracts.
This document provides detailed application notes and protocols for the use of this compound as a standard in the chromatographic analysis of diarylheptanoids. These guidelines are intended for researchers, scientists, and professionals in drug development who are working on the extraction, identification, and quantification of this important class of natural products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀O₁₀ | PubChem |
| Molecular Weight | 478.5 g/mol | PubChem |
| IUPAC Name | (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one | PubChem |
| Appearance | Solid | N/A |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol. | General Knowledge |
Experimental Protocols
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.[5][6]
Materials:
-
This compound analytical standard (≥95% purity)
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure for 1000 µg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol to dissolve the solid.
-
Once dissolved, bring the flask to volume with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
Procedure for Calibration Standards (Serial Dilution):
-
Prepare a series of volumetric flasks for the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use the 1000 µg/mL stock solution to prepare the highest concentration standard. For example, to prepare a 100 µg/mL standard in a 10 mL flask, pipette 1 mL of the stock solution into the flask and dilute to the mark with methanol.
-
Use the newly prepared standard to make the next lower concentration standard, and so on.
Storage:
-
Store the stock solution and calibration standards in amber vials at 2-8°C to minimize degradation. It is advisable to prepare fresh working standards weekly.
Sample Preparation: Extraction of Diarylheptanoids from Plant Material
The following protocol is a general guideline for the extraction of diarylheptanoids from plant materials like bark or leaves.[3][7]
Materials:
-
Dried and powdered plant material
-
Aqueous ethanol or methanol
-
Soxhlet apparatus or sonicator
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup if necessary
Procedure:
-
Accurately weigh a known amount of the powdered plant material.
-
Perform extraction using an appropriate method:
-
Soxhlet Extraction: Extract with methanol or ethanol for several hours.
-
Ultrasonic Extraction: Suspend the plant material in the solvent and sonicate for a specified period (e.g., 30-60 minutes).
-
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.
-
The crude extract can be further purified using techniques like liquid-liquid partitioning or SPE. For SPE, condition the C18 cartridge with methanol followed by water. Load the aqueous suspension of the extract, wash with water to remove polar impurities, and then elute the diarylheptanoids with methanol.
-
Dry the final extract and reconstitute it in a known volume of the initial mobile phase for HPLC or UPLC analysis.
HPLC-DAD Method for Diarylheptanoid Analysis
This method is suitable for the quantification of this compound and other diarylheptanoids in plant extracts.[8][9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system equipped with a binary pump, autosampler, column oven, and photodiode array detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B (example gradient, may need optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm for this compound and many other diarylheptanoids |
Analysis:
-
Inject the prepared this compound standards to construct a calibration curve.
-
Inject the prepared plant extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify this compound in the samples using the calibration curve.
-
For semi-quantitative analysis of other diarylheptanoids, their peak areas can be related to the this compound calibration curve, assuming a similar response factor at the chosen wavelength.
UPLC-MS/MS Method for Diarylheptanoid Analysis
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.[1][11][12][13]
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC System | A system with a binary solvent manager, sample manager, and column heater |
| Mass Spectrometer | A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Column | C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Elution | A rapid gradient may be employed, e.g., 0-1 min, 5-95% B; 1-1.5 min, 95% B; 1.5-2 min, 95-5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI negative or positive, depending on the diarylheptanoid |
| MS Parameters | Capillary voltage, cone voltage, and collision energy should be optimized for this compound and other target diarylheptanoids |
| MRM Transitions | Specific precursor-to-product ion transitions should be determined for each analyte |
Analysis:
-
Optimize the MS parameters by infusing a standard solution of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method for this compound and other known diarylheptanoids.
-
Inject the standard solutions to generate calibration curves.
-
Analyze the plant extracts using the developed UPLC-MS/MS method.
-
Quantify the target diarylheptanoids based on their respective calibration curves or semi-quantitatively using the this compound standard.
Quantitative Data Presentation
The following table summarizes representative quantitative data for this compound and other diarylheptanoids from various studies.
| Diarylheptanoid | Plant Source | Plant Part | Concentration Range | Analytical Method | Reference |
| This compound | Alnus species | Bark | Varies seasonally | HPLC | [14] |
| Hirsutanonol | Alnus species | Bark | Varies seasonally | HPLC | [14] |
| This compound | Alnus rubra | Crude spray-dried extract | ~9% | HPLC | [3][7] |
| Cyclic Diarylheptanoids | Carpinus betulus | Bark, Leaf, Catkins | Not specified in abstract | UHPLC-DAD | [4] |
Visualizations
Caption: Experimental workflow for diarylheptanoid analysis.
Caption: Workflow for preparing this compound standard solutions.
References
- 1. Separation and identification of diarylheptanoids in supercritical fluid extract of Alpinia officinarum by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. mdpi.com [mdpi.com]
- 12. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Determination of Diarylheptanoid Compounds from Korean Alnus -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
Protocol for Oridonin Administration in Cell Culture: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in cancer research for its potent anti-tumor activities. It has been shown to induce apoptosis, cell cycle arrest, and inhibit metastasis in a variety of cancer cell lines. This application note provides a detailed protocol for the preparation and administration of oridonin in a cell culture setting, intended to guide researchers in pharmacology, oncology, and drug development. The protocol includes information on material preparation, experimental procedures, and data on effective concentrations in various cell lines. Additionally, key signaling pathways modulated by oridonin are illustrated to provide a mechanistic context for experimental design.
Data Presentation: Efficacy of Oridonin Across Various Cancer Cell Lines
The cytotoxic and anti-proliferative effects of oridonin have been documented across a wide range of cancer cell types. The following table summarizes the effective concentrations (often reported as IC50 values) and incubation times from various studies. This data serves as a valuable starting point for determining the optimal experimental conditions for specific cell lines.
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (hours) | Observed Effects |
| AGS, HGC27, MGC803 | Gastric Cancer | 0–40 | 24, 48, 72 | Inhibition of proliferation, cell cycle arrest at G0/G1, apoptosis.[1] |
| SNU-216 | Gastric Cancer | 10, 40, 80 | 24 | Promotion of apoptosis, enhancement of p53 expression.[2] |
| UM1, SCC25 | Oral Squamous Cell Carcinoma | Dose-dependent | Not specified | Inhibition of proliferation and clonal formation, G2/M cell cycle arrest, apoptosis. |
| PC3, DU145 | Prostate Cancer | Not specified | Not specified | Inhibition of proliferation, G2/M cell cycle arrest, apoptosis.[3] |
| LNCaP | Prostate Cancer | ED50: 1.8-7.5 µg/ml | Not specified | G0/G1 cell cycle arrest, apoptosis.[4] |
| MCF-7, MDA-MB-231 | Breast Cancer | ED50: 1.8-7.5 µg/ml | Not specified | Inhibition of proliferation.[4] |
| 4T1 | Breast Cancer | 0–16 | 24 | Inhibition of angiogenesis and cell migration.[5] |
| NCI-H520, NCI-H460 | Non-Small Cell Lung Cancer | ED50: 1.8-7.5 µg/ml | Not specified | Inhibition of proliferation.[4] |
| H460 | Non-Small Cell Lung Cancer | 5-10 | 48 | Inhibition of cell proliferation.[6] |
| SPC-A-1 | Lung Cancer | 20, 40 | 24 (pretreatment) | Increased radiosensitivity.[7] |
| HL60 | Acute Promyelocytic Leukemia | IC50: 2.5 | 48 | Cytotoxicity.[8] |
| K562 | Chronic Myelogenous Leukemia | IC50: 4.33 | 72 | Anti-proliferative activity.[8] |
| TE-8, TE-2 | Esophageal Squamous Cell Carcinoma | 5, 10, 20, 40 | 24 | Induction of DNA fragmentation, G0/G1 cell cycle reduction.[9] |
| Saos-2 | Osteosarcoma | 10-40 | 48 | Cytotoxicity.[10] |
| SKOV3 | Ovarian Cancer | 2.5-10 | 24 | Decreased cell migration and invasion.[5] |
Experimental Protocols
Materials
-
Oridonin powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Biological safety cabinet
-
Hemocytometer or automated cell counter
Preparation of Oridonin Stock Solution
Oridonin is poorly soluble in water but readily soluble in DMSO.[8][11] A concentrated stock solution should be prepared in DMSO and then diluted to the final working concentration in the cell culture medium.
-
Calculate the required amount of oridonin: Based on the desired stock concentration (e.g., 20 mM[1]), calculate the mass of oridonin needed. The molecular weight of oridonin is 364.43 g/mol .
-
Dissolution: Under sterile conditions in a biological safety cabinet, dissolve the calculated amount of oridonin powder in an appropriate volume of sterile DMSO. For example, to make a 20 mM stock solution, dissolve 7.29 mg of oridonin in 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[12] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[12]
Cell Seeding and Treatment
The following is a general protocol for treating adherent cells in a 6-well plate format. This can be adapted for other plate sizes or suspension cells.
-
Cell Culture: Culture the cells of interest in their recommended complete medium in a 37°C incubator with 5% CO₂.
-
Cell Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA (for adherent cells) and perform a cell count. Seed the cells into the desired culture plates at a predetermined density. For a 6-well plate, a common seeding density is 1-3 x 10⁵ cells per well. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the oridonin stock solution. Prepare the desired final concentrations of oridonin by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Cell Treatment: Remove the old medium from the wells and wash the cells once with sterile PBS. Add the medium containing the different concentrations of oridonin (and the vehicle control) to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours), based on the experimental design and data from the table above.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream assays, such as cell viability assays (e.g., MTT, CCK-8[1][2]), apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, western blotting for protein expression, or RNA extraction for gene expression analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Oridonin has been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt pathway is a frequently implicated target.[3][13] Inhibition of this pathway by oridonin leads to downstream effects on cell cycle progression and apoptosis.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis and cell cycle arrest.
Experimental Workflow Diagram
The following diagram outlines the general workflow for conducting a cell-based assay with oridonin.
Caption: A generalized workflow for in vitro cell culture experiments using oridonin.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin enhances the radiosensitivity of lung cancer cells by upregulating Bax and downregulating Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin | Akt inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. raybiotech.com [raybiotech.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Oridonin: A Promising Inhibitor of Cancer Cell Proliferation
Application Notes and Protocols for Researchers
Introduction
Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor properties.[1][2][3] Extensive studies have demonstrated its ability to inhibit the proliferation of a wide array of cancer cells by inducing cell cycle arrest and apoptosis.[4][5][6] This document provides a comprehensive overview of the applications of Oridonin in cancer research, including its mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
Oridonin exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell growth, survival, and apoptosis. Key mechanisms include:
-
Induction of Apoptosis: Oridonin triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to activate caspase cascades, upregulate pro-apoptotic proteins like Bax, and downregulate anti-apoptotic proteins such as Bcl-2.[1][4]
-
Cell Cycle Arrest: Oridonin can halt the progression of the cell cycle at various phases, primarily at the G2/M and S phases, thereby preventing cancer cell division and proliferation.[4][5][6][7][8] This is often associated with the modulation of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
-
Modulation of Signaling Pathways: Oridonin has been found to interfere with key oncogenic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Oridonin disrupts cancer cell metabolism, growth, and survival.[3][7][8]
-
JNK Pathway: Activation of the JNK signaling pathway is implicated in Oridonin-induced apoptosis in some cancer types.[4]
-
NF-κB Pathway: Oridonin has been observed to suppress the NF-κB signaling pathway, which is crucial for inflammation and cancer cell survival.
-
Quantitative Data on Anti-Proliferative Activity
The efficacy of Oridonin in inhibiting cancer cell proliferation varies across different cell lines and experimental conditions. The following table summarizes key quantitative data from published studies.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Gastric Cancer | HGC-27 | Apoptotic Cell Ratio (24h) | 26.3% (10 µM), 50.1% (15 µM), 52.4% (20 µM) | [4] |
| Colon Cancer | HCT8, HCT116 | Apoptosis Induction | Dose-dependent increase with 0-20 µM | [5] |
| Lung Cancer | A549, NCI-H292 | Tumor Growth Inhibition (in vivo) | Significant decrease with 10, 20, 40 mg/kg | [1] |
| Glioma | U87, U251 | Cell Proliferation | Dose- and time-dependent inhibition | [6] |
| Breast Cancer | 4T1, MCF-7, MDAMB-231 | Cell Viability | Time- and dose-dependent decrease | [7] |
| Gastric Cancer | HGC27, AGS | Apoptosis Rate (24h) | HGC27: 16.63% (10 µM), 26.33% (20 µM) | [9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Oridonin and a general workflow for investigating its anti-cancer effects.
Caption: Key signaling pathways modulated by Oridonin.
Caption: General experimental workflow for evaluating Oridonin.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
Objective: To determine the dose- and time-dependent effects of Oridonin on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Oridonin stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[10]
-
Prepare serial dilutions of Oridonin in complete culture medium to achieve the desired final concentrations (e.g., 0, 12.5, 25, 50 µM).[11]
-
Replace the medium in each well with the Oridonin-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest Oridonin treatment.
-
Incubate the plate for different time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Oridonin treatment.
Materials:
-
Cancer cell line
-
6-well plates
-
Oridonin stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Oridonin for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
Objective: To determine the effect of Oridonin on cell cycle distribution.
Materials:
-
Cancer cell line
-
6-well plates
-
Oridonin stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Culture and treat cells with Oridonin as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Objective: To analyze the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Oridonin inhibits mTOR signaling and the growth of lung cancer tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin Suppresses Proliferation of Human Ovarian Cancer Cells via Blockage of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits tumor growth in glioma by inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erianin inhibits the proliferation of lung cancer cells by suppressing mTOR activation and disrupting pyrimidine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Oregonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid glycoside primarily found in plants of the Alnus genus (alder), has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2][3] Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The most common techniques include:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of this compound in various samples.[1][2][3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices and trace-level detection.[4][5][6]
-
UV-Vis Spectrophotometry: A simpler and more accessible method, suitable for the determination of total diarylheptanoid content in extracts.[7][8][9]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical quantitative performance parameters for the analytical methods used for this compound detection. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Sub-ng/mL to pg/mL range | Typically in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | ng/mL to pg/mL range | Typically in the µg/mL range |
| **Linearity (R²) ** | ≥ 0.998[1] | ≥ 0.99 | ≥ 0.99 |
| Recovery (%) | 85 - 115% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 2%[2][10] | < 15% | < 5% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Alnus Species
A critical step in the analysis of this compound is the efficient extraction from the plant matrix.
Materials:
-
Dried and powdered bark or leaves of Alnus species
-
Methanol, Ethanol (70%), or deionized water[2]
-
Supercritical fluid extraction (optional)[11]
-
Vortex mixer
-
Centrifuge
-
Filtration apparatus with 0.45 µm syringe filters
Protocol:
-
Weigh 1 gram of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the chosen extraction solvent (e.g., 70% ethanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform extraction using one of the following methods:
-
Maceration: Let the mixture stand at room temperature for 24 hours, with occasional shaking.
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Supercritical Fluid Extraction: Follow the instrument's specific protocol for extraction with supercritical CO2.[11]
-
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, pump, and autosampler.[1]
-
Column: Kromasil 100-5 C18 (4.6 x 250 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: 10% B to 40% B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Room temperature.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
Protocol:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time (approximately 18.64 min under the specified conditions).[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A typical calibration equation is y = 5201.9x - 47967 (R² = 0.9985).[1]
-
Quantify the amount of this compound in the samples using the calibration curve.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. Use of liquid chromatography-electrospray ionization tandem mass spectrometry to identify diarylheptanoids in turmeric (Curcuma longa L.) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KR102217551B1 - Method of Preparing Extract Containing High Content of this compound From Plant of Alnus spp. - Google Patents [patents.google.com]
Application Notes and Protocols for Oregonin Delivery Systems
A Note to Researchers:
The following document provides a generalized framework for the development and evaluation of delivery systems for the bioactive compound oregonin. It is important to note that while the principles of drug delivery system design are broadly applicable, specific quantitative data and optimized protocols for this compound are not extensively available in the current scientific literature. The majority of published research on similar compounds focuses on oridonin, a structurally different molecule.
Therefore, the experimental protocols provided below are adapted from studies on other poorly water-soluble natural compounds and should be considered as a starting point for the development of this compound-specific formulations. Researchers are strongly encouraged to perform thorough optimization and validation studies for their specific applications.
Introduction to this compound and Bioavailability Challenges
This compound is a diarylheptanoid found in some plant species, which has garnered interest for its potential biological activities. However, like many natural polyphenolic compounds, this compound's therapeutic potential is often limited by its low oral bioavailability. This is primarily due to its poor aqueous solubility, potential for degradation in the gastrointestinal (GI) tract, and susceptibility to first-pass metabolism.
To overcome these challenges, various drug delivery systems can be explored to enhance the oral bioavailability of this compound. These systems aim to:
-
Improve Solubility: By encapsulating this compound in a carrier system, its apparent solubility in the GI fluids can be increased.
-
Protect from Degradation: The delivery system can shield this compound from the harsh acidic and enzymatic environment of the stomach and intestines.
-
Enhance Permeability: Certain formulations can facilitate the transport of this compound across the intestinal epithelium.
-
Reduce First-Pass Metabolism: By altering the absorption pathway, some delivery systems can minimize the extent of metabolism in the liver before the compound reaches systemic circulation.
This document outlines protocols for three common types of delivery systems: Liposomes, Nanoemulsions, and Self-Emulsifying Drug Delivery Systems (SEDDS).
Liposomal Delivery Systems for this compound
Liposomes are microscopic vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. For the poorly soluble this compound, it would primarily be entrapped within the lipid bilayer of the liposomes.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound Formulations
The following table presents a hypothetical comparison of pharmacokinetic parameters for different this compound formulations. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 | 1.5 | 600 | 100 |
| This compound Liposomes | 450 | 2.0 | 1800 | 300 |
| This compound Nanoemulsion | 600 | 1.0 | 2400 | 400 |
| This compound SEDDS | 750 | 0.75 | 3000 | 500 |
Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for other hydrophobic compounds.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve a specific molar ratio of SPC and cholesterol (e.g., 4:1) and a predetermined amount of this compound in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
For more uniform size distribution, the liposome suspension should be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times).
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (EE%): Separate the unencapsulated this compound from the liposomal suspension by ultracentrifugation or dialysis. Quantify the amount of this compound in the liposomes and in the total formulation using a validated analytical method (e.g., HPLC). The EE% can be calculated as: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing this compound-loaded liposomes.
Nanoemulsion Delivery Systems for this compound
Nanoemulsions are oil-in-water (o/w) or water-in-oil (w/o) emulsions with droplet sizes typically in the range of 20-200 nm. For oral delivery of this compound, an o/w nanoemulsion is generally preferred.
Experimental Protocol: Preparation of this compound-Loaded Nanoemulsion (High-Pressure Homogenization)
Materials:
-
This compound
-
A suitable oil (e.g., medium-chain triglycerides, olive oil)
-
A surfactant (e.g., Tween 80, Polysorbate 20)
-
A co-surfactant (e.g., Transcutol HP, PEG 400)
-
Purified water
-
High-speed stirrer
-
High-pressure homogenizer
Procedure:
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in the selected oil. Gentle heating may be required to facilitate dissolution.
-
Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring at a moderate speed using a magnetic stirrer.
-
Homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Nanoemulsification:
-
Pass the pre-emulsion through a high-pressure homogenizer at a specific pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Collect the resulting nanoemulsion.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Analyze the nanoemulsion using DLS.
-
Drug Content: Determine the concentration of this compound in the nanoemulsion using a validated analytical method.
-
Morphology: Visualize the droplet shape and size using Transmission Electron Microscopy (TEM).
-
Diagram: Nanoemulsion Preparation Workflow
Caption: Workflow for preparing this compound-loaded nanoemulsions.
Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound
SEDDS are isotropic mixtures of oil, surfactant, co-surfactant, and the drug substance that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium, such as the GI fluids.
Experimental Protocol: Formulation and Evaluation of this compound SEDDS
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactants (e.g., Kolliphor EL, Tween 20)
-
Co-surfactants (e.g., Transcutol P, PEG 400)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
For each formulation, add a small amount to a fixed volume of water and observe the emulsification process.
-
Identify the compositions that form clear or slightly bluish, stable nanoemulsions. These regions on the phase diagram represent the self-emulsifying domain.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle stirring and vortexing until a clear solution is obtained.
-
-
Evaluation of SEDDS Performance:
-
Self-Emulsification Time: Add a specific amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI using DLS.
-
In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus (e.g., USP Type II) in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Diagram: Logical Relationship in SEDDS Formulation
Caption: Logical steps in developing an this compound SEDDS formulation.
Signaling Pathways Potentially Modulated by this compound
The precise molecular mechanisms and signaling pathways modulated by this compound are not yet well-elucidated in the scientific literature. However, based on the activities of other structurally related diarylheptanoids and polyphenols, this compound may potentially influence several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Researchers investigating the mechanism of action of this compound could consider exploring the following pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many polyphenolic compounds are known to inhibit the activation of NF-κB.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: These pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) Signaling Pathway: This is a crucial pathway that regulates cell growth, survival, and metabolism.
Diagram: Hypothetical Signaling Pathways for Investigation
Caption: Potential signaling pathways for this compound investigation.
Disclaimer: The information provided in these Application Notes and Protocols is intended for research purposes only. It is crucial to conduct thorough literature reviews and preliminary experiments to optimize and validate any formulation or protocol for a specific application. All laboratory work should be performed in accordance with institutional safety guidelines.
Troubleshooting & Optimization
Technical Support Center: Optimizing Oregonin Yield from Alder Bark Extraction
Welcome to the technical support center for oregonin extraction from alder bark. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from alder bark?
A1: The choice of solvent significantly impacts this compound yield. Based on current research, aqueous methanol and ethanol solutions are generally more effective than deionized water for maceration-based extractions.[1][2] Specifically, a 70% methanol solution has been shown to yield a high content of this compound from Alnus japonica. For "green" extraction methods, deionized water is a viable alternative to organic solvents, particularly when combined with techniques like microwave-assisted extraction (MAE).[3]
Q2: How does the pre-extraction drying method for alder bark affect this compound yield?
A2: The method used to dry the alder bark prior to extraction can influence the final this compound yield. Studies have shown that lyophilisation (freeze-drying) of European black alder (Alnus glutinosa) bark results in significantly higher this compound yields when using methanol for extraction compared to oven-drying.[1][4] Conversely, when using deionized water for extraction, oven-drying may produce slightly higher yields of this compound, although at much lower concentrations than with methanol.[1][4]
Q3: What advanced extraction techniques can improve this compound yield and efficiency?
A3: Several advanced extraction methods can offer improvements over traditional techniques like maceration or Soxhlet extraction. These include:
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster extraction times and potentially higher yields. MAE with water as a solvent has been shown to be effective for obtaining this compound-enriched extracts.[3][5]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which enhances cell wall disruption and mass transfer, often resulting in higher yields in shorter times and at lower temperatures.[6][7]
-
Supercritical Fluid Extraction (SFE) followed by Alcohol Extraction: This two-step process involves first extracting the alder bark with a supercritical fluid (like CO2) to remove certain compounds, followed by an alcohol extraction of the residue. This method has been found to yield an extract with a high content of this compound.[8]
-
Aqueous Extraction followed by Spray Drying: This scalable method involves extracting this compound with water and then spray-drying the extract to produce a stable powder. This approach reduces the need for organic solvents.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Inappropriate Solvent Choice: Using a solvent with low affinity for this compound. | Switch to a more effective solvent system. 70% methanol has been reported to be highly effective.[1] For aqueous extractions, consider advanced methods like MAE.[3] |
| Suboptimal Extraction Temperature: Temperature is too high or too low. | For MAE, an extraction temperature of 90°C has been identified as optimal for obtaining this compound-enriched extracts.[5][11] Temperatures above 110°C can lead to degradation of phenolic compounds, including this compound.[3][10] | |
| Inefficient Pre-extraction Drying: Oven-drying can lead to lower yields with methanol extraction. | If using methanol as the solvent, lyophilisation (freeze-drying) of the alder bark is recommended for higher this compound yields.[1][4] | |
| Insufficient Extraction Time: The extraction period may not be long enough to fully extract the this compound. | Optimize the extraction time for your chosen method. For MAE, even dynamic heating to 90°C without an isothermal holding step can be effective.[5] | |
| Extract Contamination / Low Purity | Co-extraction of Unwanted Compounds: The chosen solvent and method may be extracting other compounds alongside this compound. | Implement a post-extraction purification step. Flash chromatography has been successfully used to purify this compound from crude spray-dried alder extract to over 95% purity.[9][10] |
| Thermal Degradation: High temperatures during extraction or drying can degrade this compound. | Use lower extraction temperatures where possible. For methods like MAE, carefully control the temperature to avoid exceeding 110°C.[3][10] When spray-drying, ensure that thermal degradation is minimized, with studies showing less than 10% degradation at temperatures between 25°C and 50°C.[9][10] | |
| Inconsistent Results | Variability in Plant Material: this compound concentration can vary between different species of alder, as well as due to factors like the age of the tree and the season of harvest.[12] | Standardize the source and collection time of your alder bark. If possible, analyze the this compound content of the raw material before extraction. |
| Lack of Method Standardization: Inconsistent application of the extraction protocol. | Ensure all experimental parameters (solvent-to-solid ratio, temperature, time, etc.) are precisely controlled and documented for each experiment. |
Quantitative Data Summary
| Extraction Method | Solvent | Pre-treatment | Key Parameters | This compound Content/Yield | Reference(s) |
| Maceration | Methanol | Lyophilisation | - | Higher yield than oven-drying | [1][4] |
| Maceration | Deionized Water | Oven-drying | - | Slightly higher yield than lyophilisation, but much lower than methanol | [1][4] |
| Aqueous Extraction & Spray Drying | Water | - | Extraction Temp: 25-50°C | Average of 9% this compound in crude spray-dried extract | [9][10] |
| Microwave-Assisted Extraction (MAE) | Water | - | Dynamic heating to 90°C (no isothermal hold) | Up to 57% this compound in the extract | [5] |
| Microwave-Assisted Extraction (MAE) | Water | - | Temp: 70-150°C; Time: 0-30 min | Total extract yield: 15.4% to 26.4% | [3][5] |
| Supercritical Extraction + Alcohol Extraction | 60% Ethanol | Supercritical extraction residue | Room Temperature | High content of this compound | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Water Extraction (MAE) for High this compound Content
This protocol is based on findings that suggest MAE at 90°C is optimal for producing this compound-enriched extracts.[5][11]
-
Preparation of Alder Bark:
-
Obtain fresh alder bark and dry it using lyophilisation for best results with subsequent potential solvent extractions, though for MAE with water, oven-drying at a controlled low temperature could also be considered.
-
Grind the dried bark to a fine powder to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Place the powdered alder bark into the microwave extractor vessel.
-
Add deionized water as the solvent. A specific solid-to-liquid ratio should be optimized, but a starting point could be 1:10 (g/mL).
-
Set the microwave extractor parameters for dynamic heating to a target temperature of 90°C.
-
Once the target temperature is reached, the extraction can be considered complete. An isothermal heating step is not necessary for achieving high this compound content.[5]
-
-
Post-Extraction:
-
Allow the mixture to cool.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The resulting aqueous extract can be used directly or further processed (e.g., lyophilized) to obtain a solid extract.
-
Protocol 2: Aqueous Extraction followed by Spray Drying and Purification
This protocol is a scalable method suitable for producing a stable, powdered this compound extract.[9][10]
-
Aqueous Extraction:
-
Mix powdered alder bark with deionized water.
-
Perform the extraction at a controlled temperature between 25°C and 50°C to minimize thermal degradation of this compound.
-
Stir the mixture for a defined period to ensure adequate extraction.
-
Separate the aqueous extract from the solid bark material.
-
-
Spray Drying:
-
Feed the aqueous extract into a spray dryer.
-
Optimize the inlet and outlet temperatures to ensure efficient drying while minimizing heat damage to the this compound.
-
Collect the resulting fine powder, which is the crude this compound extract.
-
-
Purification by Flash Chromatography:
-
Dissolve the crude spray-dried extract in a suitable solvent.
-
Load the solution onto a flash chromatography column packed with an appropriate stationary phase.
-
Elute the column with a solvent gradient to separate this compound from other co-extracted compounds.
-
Collect the fractions containing pure this compound, which can be verified by analytical methods like HPLC. This method can yield this compound with a purity of >95%.[9][10]
-
Visualizations
Caption: General workflow for this compound extraction from alder bark.
Caption: Troubleshooting flowchart for this compound extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Lyophilisation and Oven-Drying on Extraction of this compound Black Alder Bark [drvnaindustrija.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Influence of Lyophilisation and Oven-Drying on Extraction Yield of this compound from European Black Alder (Alnus glutinosa (L.) Gaertn.) Bark | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. KR102217551B1 - Method of Preparing Extract Containing High Content of this compound From Plant of Alnus spp. - Google Patents [patents.google.com]
- 9. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Oregonin Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Oregonin and related diarylheptanoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of these complex molecules. As the total synthesis of this compound has not been extensively reported, this guide focuses on the two primary challenges: the stereoselective synthesis of the diarylheptanoid core and the subsequent stereospecific glycosylation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the diarylheptanoid core of this compound?
A1: The primary challenges include:
-
Stereocontrol: Establishing the correct stereochemistry at the chiral centers of the seven-carbon heptane chain is a significant hurdle. This often requires the use of chiral starting materials or asymmetric synthesis strategies.
-
Protecting Group Strategy: The catechol moieties (the two hydroxyl groups on each phenyl ring) are sensitive to oxidation and can interfere with many reaction conditions. Therefore, a robust protecting group strategy is essential. Common protecting groups for catechols include acetonides or silyl ethers.[1][2]
-
Carbon-Carbon Bond Formation: Constructing the seven-carbon chain and attaching the two aryl groups often involves multiple steps, such as aldol condensations or transition metal-catalyzed cross-coupling reactions. These reactions can suffer from low yields and the formation of side products.[3][4][5][6][7]
Q2: Why is the glycosylation step in this compound synthesis so challenging?
A2: The introduction of the xylose sugar moiety to the diarylheptanoid core presents several difficulties:
-
Stereoselectivity: Forming the desired β-glycosidic bond with high selectivity over the α-anomer is a common problem in glycosylation chemistry. The outcome is highly dependent on the glycosyl donor, promoter, solvent, and the nature of the protecting groups on the sugar.[8][9]
-
Low Reactivity of the Acceptor: The hydroxyl group on the diarylheptanoid backbone where the sugar is attached may be sterically hindered, leading to low reactivity and poor yields.
-
Protecting Groups on the Sugar: The sugar donor must be appropriately protected to prevent self-glycosylation or reaction at other hydroxyl groups. These protecting groups must be removable under conditions that do not affect the rest of the molecule, including the sensitive diarylheptanoid core and the newly formed glycosidic bond.
-
Side Reactions: Common side reactions include the hydrolysis of the activated glycosyl donor and the formation of orthoester byproducts, which can significantly reduce the yield of the desired glycoside.[9][10]
Q3: What are the best purification strategies for this compound and its synthetic intermediates?
A3: Purification of diarylheptanoid glycosides and their precursors often requires a combination of chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often necessary to separate the desired product from closely related stereoisomers and byproducts.[11] Column chromatography on silica gel is also a standard method for purifying less polar intermediates. Careful selection of the solvent system is crucial for achieving good separation.
Troubleshooting Guides
Low Yield in Diarylheptanoid Core Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials in cross-coupling reaction | Inactive catalyst or poor ligand choice. | - Ensure the palladium or other transition metal catalyst is fresh and handled under inert conditions. - Screen different phosphine ligands to improve catalytic activity. |
| Low reactivity of organometallic reagent. | - Use freshly prepared organometallic reagents (e.g., Grignard or organozinc). - Consider transmetalation to a more reactive organometallic species. | |
| Formation of multiple byproducts in aldol condensation | Lack of regioselectivity or side reactions like self-condensation. | - Optimize the reaction temperature; lower temperatures often improve selectivity. - Use a non-nucleophilic base to minimize side reactions. - Slowly add the electrophile to the enolate to reduce self-condensation. |
| Decomposition of starting material or product | Harsh reaction conditions. | - Use milder reagents and reaction conditions. - Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of phenolic groups. |
Low Yield and Poor Stereoselectivity in Glycosylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Moisture Contamination: Water can hydrolyze the activated glycosyl donor. | - Rigorously dry all glassware and solvents. - Use molecular sieves to scavenge any residual moisture.[10][12] |
| Inactive Promoter/Catalyst: The promoter (e.g., silver triflate, TMSOTf) may have degraded. | - Use a freshly opened bottle or a newly prepared batch of the promoter.[12] | |
| Unreactive Glycosyl Donor: The leaving group on the anomeric carbon of the sugar is not sufficiently activated. | - Switch to a more reactive glycosyl donor (e.g., from a glycosyl bromide to a trichloroacetimidate).[13] | |
| Formation of a mixture of α and β anomers | Lack of Stereocontrol: The reaction conditions do not favor the formation of one anomer over the other. | - Neighboring Group Participation: Use a participating protecting group (e.g., acetate or benzoate) at the C-2 position of the sugar to favor the formation of the 1,2-trans-glycoside (often the β-anomer for glucose and xylose derivatives).[9] - Solvent Effects: The choice of solvent can influence stereoselectivity. For example, acetonitrile can promote the formation of the β-anomer in some cases. - Temperature: Lowering the reaction temperature can often improve stereoselectivity. |
| Multiple spots on TLC, difficult purification | Formation of Orthoesters: A common side product when using participating protecting groups. | - Add a Lewis acid to the reaction mixture to promote the rearrangement of the orthoester to the desired glycoside. |
| Anomerization: The product may be isomerizing at the anomeric center under the reaction or workup conditions. | - Ensure the workup is performed under neutral or slightly acidic conditions. |
Data Presentation
Table 1: Representative Yields for Diarylheptanoid Synthesis Steps
| Reaction Type | Substrates | Catalyst/Reagent | Yield (%) | Reference |
| Suzuki Coupling | Aryl boronic acid + Aryl halide | Pd(PPh₃)₄ | 70-90 | Adapted from[6] |
| Aldol Condensation | Aldehyde + Ketone | LDA | 50-70 | General observation |
| Hydrogenation | Alkene | H₂, Pd/C | >95 | General observation |
Table 2: Representative Yields and Stereoselectivity for O-Glycosylation of Phenols
| Glycosylation Method | Glycosyl Donor | Promoter | Yield (%) | α:β Ratio | Reference |
| Koenigs-Knorr | Acetobromoglucose | Ag₂O | 50-70 | β selective | [14] |
| Schmidt Glycosylation | Trichloroacetimidate | TMSOTf | 60-85 | Varies with conditions | [15] |
| Aqueous Glycosylation | Glycosyl fluoride | Ca(OH)₂ | 60-92 | β selective | [16] |
Experimental Protocols
Protocol 1: General Synthesis of a Diarylheptanoid Core via Aldol Condensation
-
Protection of Catechol: Dissolve the starting vanillin derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Stir at room temperature for 2-4 hours until TLC analysis indicates complete conversion. Quench with triethylamine and concentrate under reduced pressure. Purify by column chromatography to obtain the acetonide-protected aldehyde.
-
Aldol Condensation: To a solution of the protected aldehyde (1.0 eq) and a suitable ketone (e.g., acetone, 1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the aldol adduct.
-
Further Elaboration: The resulting β-hydroxy ketone can be further modified, for instance, by dehydration to an enone followed by reduction to achieve the desired heptane chain.
Protocol 2: General O-Glycosylation using the Koenigs-Knorr Method
-
Preparation: To a flame-dried flask under an argon atmosphere, add the diarylheptanoid aglycone (1.0 eq), freshly activated 4Å molecular sieves, and silver(I) oxide (2.0 eq).
-
Reaction Mixture: Dissolve the components in anhydrous dichloromethane (DCM) and stir at room temperature for 30 minutes in the dark.
-
Addition of Glycosyl Donor: Add a solution of per-O-acetyl-α-D-xylopyranosyl bromide (1.5 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Purification of Protected Glycoside: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography (hexane/ethyl acetate) to isolate the protected diarylheptanoid glycoside.
-
Deprotection: Dissolve the protected glycoside in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until TLC indicates complete deacetylation. Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate to yield the final deprotected glycoside.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparative Separation and Purification of Four Glycosides from Gentianae radix by High-Speed Counter-Current Chromatography and Comparison of Their Anti-NO Production Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
oregonin stability under different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oregonin. The information addresses common issues related to this compound's stability under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a diarylheptanoid, a type of natural phenol, found in species of alder (Alnus).[1][2][3] Its stability is crucial for accurate experimental results, determining its shelf-life as a potential therapeutic agent, and understanding its degradation profile, which may produce new, active, or inactive compounds.
Q2: What are the main factors affecting this compound's stability?
A2: The primary factors influencing this compound's stability are pH and temperature. Exposure to acidic or alkaline conditions and elevated temperatures can lead to its degradation. The presence of oxidative agents can also contribute to its decomposition.
Q3: How can I monitor the stability of my this compound sample?
A3: The most common method for monitoring this compound stability is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or Mass Spectrometry (MS).[4] This allows for the quantification of the parent this compound peak and the detection of any degradation products.
Q4: What are the expected degradation products of this compound?
A4: Under acidic conditions (acid hydrolysis), this compound is expected to degrade into various smaller molecules. Spontaneous oxidation and decomposition can also lead to the formation of different transformation products.[4] Researchers should be aware of these potential new entities in their samples, as they might interfere with biological assays or have their own biological activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound peak intensity in HPLC analysis. | Degradation due to improper storage or experimental conditions. | 1. Verify storage conditions: Store this compound solutions at low temperatures (-20°C or -80°C) and protect from light. 2. Check solution pH: Ensure the pH of your experimental buffer is within a stable range for this compound. Based on studies of similar diarylheptanoids, neutral to slightly acidic conditions may be preferable.[5][6] 3. Minimize exposure to high temperatures: Avoid prolonged heating of this compound solutions. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | 1. Characterize new peaks: Use HPLC-MS to identify the mass-to-charge ratio (m/z) of the new peaks and compare them to known this compound degradation products.[4] 2. Evaluate the impact: Assess if the degradation products interfere with your assay or if they need to be isolated and studied separately. |
| Inconsistent results in biological assays. | Variability in the stability of this compound stock solutions or during the assay. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each set of experiments. 2. Perform a time-course stability check: Analyze the concentration of this compound in your assay medium at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, pH, cell culture medium) to understand its stability profile during the experiment. |
Stability Data Overview
Table 1: Effect of pH on the Stability of Diarylheptanoids (Aqueous Solution at 37°C)
| pH | Incubation Time (hours) | Remaining Compound (%) | Half-life (t½) (hours) |
| 1.2 | 9 | ~97% | ~800 |
| 81 | ~75% | ||
| 6.8 | 9 | ~100% | >1000 |
| 81 | ~93% | ||
| 7.4 | 9 | ~99% | ~900 |
| 81 | ~88% |
Data is representative of similar cyclic diarylheptanoids and should be used as a qualitative guide for this compound.[5][6]
Table 2: Effect of Temperature on the Storage Stability of Diarylheptanoids (Aqueous Solution)
| Temperature | Storage Time (weeks) | Remaining Compound (%) |
| -15°C | 12 | >95% |
| 23 | >95% | |
| 5°C | 12 | ~90-95% |
| 23 | ~85-90% | |
| 22°C | 12 | ~80-85% |
| 23 | ~70-75% |
Data is representative of similar cyclic diarylheptanoids and should be used as a qualitative guide for this compound.[5]
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for investigating the stability of this compound under different pH and temperature conditions.
-
Preparation of Stock Solution:
-
Dissolve a known amount of pure this compound in a suitable organic solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 3, 5, 7, 9).
-
Dilute the this compound stock solution with each buffer to a final, known concentration.
-
-
Incubation:
-
Divide each test solution into aliquots for different temperature conditions (e.g., 4°C, 25°C, 37°C, 50°C).
-
Incubate the samples for various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each condition.
-
Immediately analyze the sample by a validated HPLC-DAD or HPLC-MS method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Potential Signaling Pathways for this compound.
References
- 1. This compound | C24H30O10 | CID 14707658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure of this compound, a natural diarylheptanoid xyloside - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structure of this compound, a natural diarylheptanoid xyloside | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solubility of oregonin in various organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of oregonin in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a solvent selection guide to assist in your research.
Solubility Data of this compound
The following table summarizes the solubility of this compound in common organic solvents. Please note that while qualitative solubility has been reported, precise quantitative data is limited. The values presented here are estimates based on the solubility of structurally similar diarylheptanoids and should be experimentally verified for your specific application.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Estimated Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | > 50 mg/mL |
| Acetone | C₃H₆O | 58.08 | 56 | 20.7 | Soluble[1] |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.8 | Soluble[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.0 | Soluble[1] |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 24.5 | Sparingly Soluble |
| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | Sparingly Soluble |
Note: "Soluble" indicates that the compound is likely to dissolve at concentrations commonly used in experimental settings. "Sparingly Soluble" suggests that achieving high concentrations may be difficult. For applications requiring high concentrations, DMSO is recommended. To enhance solubility, gentle heating (e.g., 37°C) and sonication in an ultrasonic bath can be employed.[2]
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am having difficulty dissolving this compound in my chosen solvent.
A1:
-
Increase Temperature: Gently warm the solution in a water bath (e.g., to 37°C). Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[2]
-
Vortexing: Vigorous vortexing can help break up solid particles and increase the rate of dissolution.
-
Solvent Choice: If you are using a less polar solvent and experiencing issues, consider switching to a more polar aprotic solvent like DMSO, which generally offers higher solubility for compounds of this nature.
-
Purity of the Compound: Ensure that the this compound you are using is of high purity, as impurities can sometimes affect solubility.
Q2: My this compound solution appears cloudy or has precipitated over time. What should I do?
A2:
-
Supersaturation: The solution might have been supersaturated. Try gently warming the solution while stirring to redissolve the precipitate.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to minimize solvent evaporation and reduce the rate of precipitation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Solvent Evaporation: Ensure your storage containers are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
-
Compound Stability: While this compound is generally stable, degradation can occur under certain conditions (e.g., exposure to light, extreme pH). Store solutions protected from light.
Q3: How should I prepare a stock solution of this compound?
A3:
-
Determine the Desired Concentration: Decide on the final concentration needed for your stock solution (e.g., 10 mM, 50 mg/mL).
-
Calculate the Required Mass: Based on the desired concentration and volume, calculate the mass of this compound needed.
-
Select an Appropriate Solvent: For high-concentration stock solutions, DMSO is a reliable choice.
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of the chosen solvent.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming can be used if necessary.
-
-
Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can depend on the solvent, storage temperature, and exposure to light. For long-term storage, it is best to store this compound solutions at -20°C or -80°C in tightly sealed, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The stability of diarylheptanoids can be influenced by pH, so it is advisable to use aprotic solvents like DMSO for stock solutions to minimize pH-dependent degradation.
Experimental Protocols
Protocol for Determining the Solubility of this compound using the Shake-Flask Method
This protocol outlines a standard procedure to quantitatively determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Collection and Filtration:
-
Carefully withdraw a specific volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial. This step removes any remaining fine particles.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.
-
Dilute the filtered saturated solution appropriately and measure its absorbance.
-
Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Visualizations
Solvent Selection Workflow for this compound
The following diagram illustrates a logical workflow to guide the selection of an appropriate solvent for this compound based on the experimental requirements.
Caption: A decision-making workflow for selecting a suitable solvent for this compound.
References
overcoming oregonin degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oregonin. The information provided is intended to help overcome common challenges related to this compound degradation during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.
Problem 1: Loss of this compound Potency in Aqueous Solutions
Symptoms:
-
Decreased biological activity in assays.
-
Lower than expected concentration when quantified by HPLC.
-
Visible changes in the solution's color or clarity over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis | This compound is susceptible to degradation in neutral and alkaline aqueous solutions. It is recommended to prepare and store stock solutions in an acidic buffer (e.g., pH 1.2-4.0) to improve stability. For experiments requiring neutral or alkaline pH, prepare fresh solutions and use them immediately. |
| Oxidation | Exposure to oxygen can lead to oxidative degradation. It is advisable to degas solvents before use and to store solutions under an inert atmosphere (e.g., nitrogen or argon). The use of amber vials can also help to minimize light-induced oxidation. |
| Incorrect Storage Temperature | Elevated temperatures accelerate the degradation of this compound. For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquots of stock solutions should be stored at -20°C or -80°C. |
Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
Additional peaks, not corresponding to this compound, are observed during HPLC analysis of a stored sample.
-
The peak area of this compound decreases over time, while the area of the new peaks increases.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of this compound | The new peaks are likely degradation products. This compound and related diarylheptanoids can undergo degradation through the elimination of a water molecule. To confirm, analyze the degradation products using LC-MS. The expected mass of the primary degradation product would be the mass of this compound minus the mass of water (18.015 g/mol ). |
| Contamination | The sample may have been contaminated. Ensure proper handling and use of clean labware. Prepare a fresh sample of this compound and re-analyze to rule out contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How long can I store this compound stock solutions?
A2: The stability of this compound stock solutions is highly dependent on the solvent and storage temperature. For maximal stability, prepare stock solutions in an acidic buffer (pH 1.2-4.0) and store in aliquots at -80°C. Under these conditions, the solution may be stable for several months. For solutions stored at -20°C, it is recommended to use them within one month. Always perform a quality control check (e.g., by HPLC) if a solution has been stored for an extended period.
Q3: Is this compound sensitive to light?
A3: Yes, as a phenolic compound, this compound may be susceptible to photodegradation. It is recommended to store both solid this compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.
Q4: At what pH is this compound most stable?
A4: this compound exhibits its highest stability in acidic conditions (pH 1.2-4.0). It is known to be highly unstable in aqueous media under neutral and alkaline conditions.[1]
Quantitative Stability Data for Structurally Related Diarylheptanoids
The following tables present stability data for cyclic diarylheptanoids, which are structurally related to this compound. This data, derived from studies on these related compounds, can provide insights into the expected stability profile of this compound under various conditions. The degradation of these compounds was found to follow first-order kinetics.[2]
Table 1: Stability of Cyclic Diarylheptanoids at 37°C in Aqueous Solutions of Different pH [2]
| Compound | pH | Concentration after 9h (%) | Concentration after 81h (%) |
| Carpinontriol A | 1.2 | 97.4 ± 1.5 | 75.3 ± 3.0 |
| 6.8 | 97.4 ± 1.5 | 75.3 ± 3.0 | |
| 7.4 | 88.9 ± 2.0 | 31.0 ± 7.0 | |
| Giffonin X | 1.2 | 93.2 ± 2.0 | 83.4 ± 5.3 |
| 6.8 | 93.2 ± 2.0 | 83.4 ± 5.3 | |
| 7.4 | Decomposed Significantly | Decomposed Significantly | |
| Carpinontriol B | 1.2 | Stable | Stable |
| 6.8 | Stable | Stable | |
| 7.4 | Stable | Stable |
Table 2: Degradation Kinetics of Carpinontriol A at 37°C [2]
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 1.2 | 0.0034 | 203.8 |
| 6.8 | 0.0034 | 203.8 |
| 7.4 | 0.0144 | 48.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or an appropriate acidic buffer at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer an aliquot of the this compound stock solution into a vial and heat it in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, allow it to cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound in a transparent vial to a photostability chamber (with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light. At the end of the exposure, dilute the samples appropriately for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
This method is adapted from a validated procedure for the quantification of this compound in plant extracts.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 40% B (linear gradient)
-
20-25 min: 40% B
-
25-30 min: 40% to 10% B (linear gradient)
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve. The percentage of degradation can be calculated by comparing the concentration of this compound in the stressed samples to that of the unstressed control.
Visualizations
Caption: Simplified degradation pathway of this compound under stress conditions.
Caption: Workflow for this compound forced degradation and stability analysis.
References
Technical Support Center: Troubleshooting Oregonin Precipitation in Aqueous Solutions
Welcome to the technical support center for oregonin, a natural diarylheptanoid with promising applications in research and drug development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a natural diarylheptanoid compound found in some plant species. It is of interest to researchers due to its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] These characteristics make it a valuable compound for investigation in various therapeutic areas.
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous buffer/cell culture medium. What is the likely cause?
A2: this compound, like many other diarylheptanoids, has low solubility in water. Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium where its solubility is significantly lower. This sudden change in the solvent environment causes the compound to come out of solution.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, you can dissolve this compound in DMSO to create a stock solution of 10 mM or higher. It is crucial to ensure the this compound is completely dissolved in the organic solvent before further dilution.
Q4: My this compound solution appears cloudy or has visible particles. Can I still use it?
A4: A cloudy appearance or the presence of visible particles indicates that the this compound is not fully dissolved or has precipitated. Using such a solution will lead to inaccurate and unreliable experimental results, as the actual concentration of dissolved this compound will be unknown and inconsistent. It is crucial to use a clear, homogenous solution for your experiments.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues you might encounter with this compound precipitation and provides step-by-step solutions.
Issue 1: Immediate Precipitation Upon Dilution
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Optimize the Dilution Process:
-
Warm the aqueous receiving solution (e.g., buffer, cell culture medium) to 37°C before adding the this compound stock.
-
Add the this compound stock solution dropwise to the aqueous solution while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations that promote precipitation.
-
-
Use a Co-solvent: Maintain a small percentage of the organic solvent (e.g., DMSO) in your final aqueous solution. However, be mindful of the potential effects of the solvent on your specific experiment, especially in cell-based assays where high concentrations of DMSO can be toxic.
Issue 2: Precipitation Over Time
Cause: The this compound solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time.
Solutions:
-
Prepare Fresh Working Solutions: It is best practice to prepare your final aqueous this compound solution immediately before each experiment. Avoid long-term storage of diluted aqueous solutions.
-
Incorporate Solubilizing Agents: Consider adding excipients to your aqueous buffer to enhance the solubility of this compound. These can include:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their solubility in water.
-
Issue 3: Influence of pH on Solubility
Cause: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. While the specific pH-solubility profile of this compound is not extensively documented in publicly available literature, many phenolic compounds exhibit changes in solubility with pH.
Solution:
-
Empirical pH Optimization: If your experimental conditions allow, you can empirically test the solubility of this compound in a range of pH buffers to identify the optimal pH for your application. It is important to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability).
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general overview of its solubility based on information for diarylheptanoids and common laboratory practices.
| Solvent | Solubility | Notes |
| Water | Poorly soluble | Precipitation is common when diluting from organic stock solutions. |
| DMSO (Dimethyl Sulfoxide) | Soluble | Commonly used to prepare concentrated stock solutions. |
| Ethanol | Slightly soluble | Can be used as a solvent, but solubility may be lower than in DMSO. |
| DMF (Dimethylformamide) | Soluble | Another option for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C and/or brief sonication in an ultrasonic bath can aid in dissolution.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of this compound stock solution needed to achieve the final desired working concentration in the cell culture medium.
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your experiment.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Potential Signaling Pathways Modulated by Diarylheptanoids
While the specific signaling pathways targeted by this compound are still under investigation, research on other diarylheptanoids suggests potential involvement in key cellular processes related to cancer and inflammation.
Caption: Potential signaling pathways affected by diarylheptanoids.
References
Technical Support Center: Optimizing Oregonin Dosage for In Vivo Experiments
Welcome to the technical support center for the utilization of oregonin in in vivo experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a diarylheptanoid, a type of natural phenol, isolated from plants of the Alnus (alder) genus.[1][2] It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Research has shown that this compound can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophages.[3]
Q2: What are the primary molecular targets of this compound?
This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the expression of Cyclooxygenase-2 (COX-2), both of which are central to the inflammatory response.
Q3: In which in vivo models has this compound been studied?
This compound has been investigated in various in vivo models, primarily in mice, to evaluate its therapeutic potential. These include models for skin inflammation and cancer. While specific data on this compound is limited, studies on related diarylheptanoids provide insights into their behavior in vivo.
Q4: What are the common routes of administration for this compound in animal models?
In preclinical studies, this compound and related compounds have been administered through several routes, including:
-
Intraperitoneal (IP) Injection: This method allows for rapid absorption and systemic distribution.
-
Oral Gavage (PO): This route is used to simulate oral drug administration in humans.
-
Topical Application: For localized conditions, such as skin inflammation, direct application to the affected area is employed.
The choice of administration route will depend on the specific research question and the target organ or system.
Q5: What is the known toxicity profile of this compound?
Studies on extracts from Alnus species containing this compound have suggested low toxicity in in vivo models.[1] However, a specific LD50 for purified this compound has not been definitively established in the available literature. As with any experimental compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
Data Presentation
Pharmacokinetic Parameters of Structurally Related Diarylheptanoids in Rats
| Parameter | Administration Route | Dose | DPH1 | DPH2 | DPH3 |
| Bioavailability (%) | Oral | Low Dose | 31.2 | 24.01 | 31.56 |
| Oral | High Dose | 22.61 | 17.66 | 17.73 | |
| Terminal Half-life (t½) (h) | Oral | Low Dose | 10.86 | 6.3 | 4.62 |
| Oral | High Dose | 3.85 | 2.77 | 2.10 | |
| Maximum Concentration (Cmax) (mg/L) | Oral | Low Dose | 0.85 | 0.17 | 0.53 |
| Oral | High Dose | 1.46 | 0.17 | 0.61 | |
| Time to Maximum Concentration (Tmax) (h) | Oral | Both Doses | ~2 | ~2 | ~2 |
| Volume of Distribution (Vd) (L/kg) | Intravenous | - | 1.06 | 8.57 | 6.56 |
| Clearance (CLs) (L/kg/h) | Intravenous | - | 0.28 | 5.56 | 3.39 |
DPH1: (6E)-1,7-diphenylhept-6-en-3-one; DPH2: (4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol; DPH3: (6E)-1,7-diphenylhept-6-en-3-ol. Low and high doses for the oral route were 125 mg/kg and 250 mg/kg of a hexane extract, respectively. The intravenous dose was 125 mg/kg of the extract.[4]
Experimental Protocols
General Protocol for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound. Specific details should be adapted based on the experimental design and institutional guidelines.
Materials:
-
This compound solution of desired concentration in a sterile vehicle
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. The two-person technique is often recommended for safety and accuracy.[6]
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[6]
-
Disinfection: Disinfect the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 30-40 degree angle with the bevel facing up.[6][7]
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the needle and syringe and start over at a new site.[7]
-
Injection: Slowly and steadily inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg of body weight.[6]
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
General Protocol for Oral Gavage in Mice
This protocol outlines the general steps for administering this compound via oral gavage. This technique requires proper training to avoid injury to the animal.
Materials:
-
This compound solution/suspension in a suitable vehicle
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Syringes of appropriate volume
Procedure:
-
Animal Restraint: Securely restrain the mouse in an upright position.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[8]
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[9][10] If resistance is met, withdraw and re-attempt.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.[9]
-
Needle Removal: Gently remove the gavage needle in a single, smooth motion.
-
Post-Procedure Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.[10]
Mandatory Visualizations
Caption: this compound's anti-inflammatory mechanism of action.
Caption: A generalized workflow for in vivo experiments with this compound.
Caption: A troubleshooting guide for in vivo experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces lipid accumulation and proinflammatory responses in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
Navigating Oregonin-Induced Cytotoxicity in Normal Cells: A Technical Guide
Researchers and drug development professionals investigating the therapeutic potential of oregonin, a naturally occurring diarylheptanoid, may encounter challenges related to its cytotoxic effects on normal, non-cancerous cells. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these concerns, enabling researchers to optimize their experimental designs and mitigate unintended toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound in normal cells?
A1: this compound, a prominent diarylheptanoid found in the bark of Alnus species, has demonstrated some level of cytotoxicity to normal cells, although it appears to be less potent than in certain cancer cell lines.[1][2] One study reported that this compound and a related compound, hirsutanone, were not toxic to human normal skin fibroblast cells (NB1RGB) at a concentration of 50 μM.[1] However, some toxicity was observed in leukemia cells.[1] Another study investigating the antiproliferative effects of this compound found it to be less potent than hirsutanone in inhibiting the growth of Jurkat and THP-1 leukemia cell lines, with an IC50 value of 22.16 μM in Jurkat cells.[1][3]
Q2: Are there strategies to selectively target cancer cells while minimizing this compound's toxicity to normal cells?
A2: Research suggests that certain diarylheptanoids from Alnus glutinosa may act as protectors of normal cells during chemotherapy, indicating a potential for a favorable therapeutic window.[4][5] The selective anticancer potential of related compounds like hirsutenone, which showed greater cytotoxicity in thyroid cancer cells compared to normal follicular epithelial cells, suggests that this compound may also exhibit some degree of selectivity.[6] Further investigation into the differential mechanisms of action between normal and cancerous cells is crucial for developing targeted strategies.
Troubleshooting Guide: High Cytotoxicity in Normal Cell Lines
If you are observing unexpectedly high cytotoxicity of this compound in your normal control cell lines, consider the following troubleshooting steps:
1. Re-evaluate this compound Concentration and Purity:
-
Problem: The concentration of this compound used may be too high for the specific normal cell line being tested. The purity of the this compound sample could also be a factor, with impurities contributing to toxicity.
-
Solution:
-
Perform a dose-response experiment using a wide range of this compound concentrations to determine the precise IC50 value for your specific normal cell line.
-
Verify the purity of your this compound sample using analytical techniques such as HPLC or mass spectrometry.
-
2. Assess Cell Line Sensitivity:
-
Problem: Different normal cell lines can exhibit varying sensitivities to cytotoxic agents.
-
Solution:
-
If possible, test this compound's cytotoxicity on a panel of different normal cell lines from various tissue origins to identify more resistant cell types for your control experiments.
-
3. Investigate Potential for Combination Therapy:
-
Problem: this compound as a monotherapy may exhibit a narrow therapeutic window.
-
Solution:
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound in a normal cell line.
| Cell Line | Cell Type | Assay | IC50 (μM) | Reference |
| Human Normal Skin Fibroblast (NB1RGB) | Fibroblast | N/A | > 50 | [1] |
Note: Data is limited, and further research is required to establish a comprehensive cytotoxic profile of this compound across a wider range of normal cell lines.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol outlines a general method for determining the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (of known purity)
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizing Experimental Workflow and Potential Mechanisms
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the cytotoxic effects of this compound.
References
- 1. This compound | CAS:55303-93-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.ug.edu.gh [pure.ug.edu.gh]
- 4. researchgate.net [researchgate.net]
- 5. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
dealing with low solubility of oregonin in assays
Welcome to the technical support center for oregonin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the low solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a natural diarylheptanoid compound isolated from plants of the Alnus genus. It has demonstrated significant antioxidant and anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.
Q2: Why is the low solubility of this compound a concern for in vitro and in vivo assays?
A2: The low aqueous solubility of this compound can lead to several experimental challenges. These include difficulty in preparing stock solutions at desired concentrations, precipitation of the compound in aqueous assay buffers, and inaccurate dosing. This can result in underestimated biological activity, poor data reproducibility, and unreliable structure-activity relationships (SAR).
Q3: What are the most common solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro assays. Other solvents such as ethanol, methanol, acetone, chloroform, and dichloromethane can also be used. For in vivo studies, formulations often involve co-solvents like PEG400 or suspending agents like carboxymethyl cellulose.[1][2]
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates when added to aqueous buffer or cell culture medium. | The aqueous environment reduces the solubility of the hydrophobic this compound, causing it to come out of solution. | - Decrease the final concentration of this compound in the assay. - Increase the concentration of the organic solvent in the final solution, being mindful of its potential toxicity to cells. - Use a sonicator or vortex to aid dissolution when making the final dilution. - Warm the solution gently (e.g., to 37°C) to improve solubility, but be cautious of potential degradation of this compound at higher temperatures.[3] - Prepare a fresh dilution from the stock solution immediately before use. |
| Inconsistent or lower-than-expected biological activity. | This compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. | - Visually inspect for any precipitate before and during the assay. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. - Optimize the solvent and its final concentration to ensure complete solubilization. |
| Stock solution appears cloudy or contains crystals. | The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solution has been stored improperly. | - Prepare a new stock solution at a lower concentration. - Gently warm the stock solution (e.g., 37°C) and vortex or sonicate to try and redissolve the compound.[3] - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
Quantitative Data
This compound Solubility
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble. Stock solutions of 5 mM, 10 mM, and 20 mM are commonly prepared.[2] A sample solution at 10 mM in DMSO is commercially available.[3] | The recommended solvent for preparing high-concentration stock solutions for in vitro assays. |
| Ethanol | Soluble. | Can be used as a solvent, but may be more volatile than DMSO. |
| Methanol | Soluble. | Another potential solvent for stock solution preparation. |
| Water | Low solubility. | This compound is poorly soluble in aqueous solutions. |
| Physiological Buffers (e.g., PBS) | Very low solubility. | Direct dissolution in physiological buffers is not recommended. Dilution from a stock solution in an organic solvent is necessary. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is for assessing the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the old media and pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Remember to dilute the this compound stock solution in fresh cell culture medium, ensuring the final DMSO concentration is non-toxic (e.g., ≤ 0.1%). Include a vehicle control (DMSO only).
-
Stimulation: After the pre-treatment, add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group with cells that are not treated with LPS or this compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The reduction in nitrite levels in this compound-treated cells compared to the LPS-only treated cells indicates an anti-inflammatory effect.
Visualizations
Experimental Workflow for In Vitro Anti-Inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
This compound's Putative Anti-Inflammatory Signaling Pathway
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
References
Technical Support Center: Purification of Oregonin from Complex Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of oregonin from complex mixtures derived from sources such as Alnus species (alder).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield in Crude Extract | Inefficient Extraction: Solvent choice, temperature, or extraction time may be suboptimal. | - Solvent Optimization: Use polar solvents like methanol, ethanol, or hot water. Aqueous extraction at temperatures between 25°C and 50°C has been shown to be effective. - Temperature Control: Avoid excessively high temperatures as this compound can degrade.[1] - Increase Extraction Cycles: Repeat the extraction process on the plant material until the solvent runs clear to ensure maximum recovery. |
| Degradation of this compound: this compound is susceptible to thermal degradation and potential pH-dependent degradation.[1][2][3][4][5][6] | - Maintain Mild Conditions: Keep extraction and processing temperatures low (ideally below 50°C).[1] - pH Control: Buffer the extraction solvent to a mildly acidic pH (around 4-6), as anthocyanins and other polyphenols, which share structural similarities, are often more stable in this range.[2][3][4][5][6] | |
| Low Purity After Initial Chromatography | Co-elution of Impurities: Other diarylheptanoids, flavonoids, and tannins present in Alnus extracts have similar polarities to this compound and can be difficult to separate.[7] | - Employ Orthogonal Methods: Combine different chromatography techniques. For example, use macroporous resin for initial enrichment followed by a high-resolution technique like High-Speed Counter-Current Chromatography (HSCCC) or Flash Chromatography. - Gradient Optimization: Develop a shallow elution gradient for your column chromatography to improve the separation of closely related compounds. |
| Inappropriate Stationary Phase: The selected resin or silica may not have the optimal selectivity for this compound versus the main impurities. | - Resin Screening: For macroporous resin chromatography, screen several resins with varying polarities and pore sizes to find the one with the best adsorption and desorption characteristics for this compound. Resins like HP-20, XAD7HP, or AB-8 are often used for polyphenols.[8][9][10][11][12][13][14][15] - Consider Different Media: If using silica gel, consider reversed-phase (C18) silica for different selectivity compared to normal phase. | |
| This compound Lost During Macroporous Resin Step | Premature Elution: this compound may not have adsorbed strongly enough to the resin and is being washed away during the loading or washing steps. | - Check pH of Loading Solution: Adjust the pH of the crude extract to be slightly acidic to promote adsorption of phenolic compounds. - Reduce Polarity of Loading Solution: If the extract is in a high percentage of organic solvent, dilute it with water to increase the interaction between this compound and the non-polar resin. |
| Irreversible Adsorption: The this compound is too strongly bound to the resin and does not elute. | - Increase Eluent Strength: Use a higher concentration of ethanol or methanol in the elution buffer. A stepwise gradient of ethanol (e.g., 40%, 60%, 80%) can be effective.[12] - Optimize Elution Flow Rate: A slower flow rate during elution can increase the contact time and improve recovery. | |
| Poor Separation in HSCCC | Suboptimal Solvent System: The partition coefficient (K) of this compound in the chosen two-phase solvent system is not in the ideal range (typically 0.5 < K < 2.0).[16] | - Systematic Solvent Selection: Test various solvent systems. A common starting point for diarylheptanoids is a hexane-ethyl acetate-methanol-water (HEMWat) system.[17] Vary the ratios of the solvents to achieve the desired K value for this compound. - Add Modifiers: Small amounts of acid (e.g., acetic acid) can be added to the aqueous phase to improve peak shape and selectivity for phenolic compounds.[16] |
| Emulsion Formation: The two liquid phases are not separating cleanly within the column, leading to poor efficiency. | - Adjust Solvent Ratios: Minor changes to the solvent system composition can sometimes break an emulsion. - Lower Flow Rate: Reducing the mobile phase flow rate can allow more time for the phases to settle. | |
| Unexpected Peaks in Final Product (HPLC Analysis) | Degradation Products: this compound may have degraded during purification or storage. | - Re-evaluate all steps for harsh conditions: Check for high temperatures, extreme pH, or exposure to oxygen and light.[6] - Proper Storage: Store purified this compound at low temperatures (-20°C or below), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Residual Solvents: Solvents from the purification process may be present. | - Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of organic solvents. | |
| Contaminants from Equipment: Leachables from tubing, resins, or vials. | - Use High-Quality Materials: Employ inert materials (glass, stainless steel, high-grade polymers) for all components in the purification train. - Thoroughly Clean Equipment: Ensure all columns and equipment are properly cleaned and regenerated between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound purification?
A1: this compound is a dominant diarylheptanoid found in various species of the Alnus (alder) genus.[7] The bark and leaves of red alder (Alnus rubra) are reported to have high concentrations of this compound, with crude extracts containing up to 9% this compound by dry weight.[1]
Q2: Which chromatographic method provides the highest purity for this compound?
A2: Both High-Speed Counter-Current Chromatography (HSCCC) and Flash Chromatography have been shown to yield high-purity this compound (>95%).[1] HSCCC is a liquid-liquid partitioning technique that avoids irreversible adsorption to a solid support. Flash chromatography on silica gel is also highly effective, particularly when a refined extraction and spray-drying procedure is used beforehand to create a powdered crude extract.[1] The choice between them may depend on available equipment, scale, and specific impurity profile of the extract.
Q3: How can I efficiently remove tannins and other polyphenols that interfere with this compound purification?
A3: A multi-step approach is most effective.
-
Initial Enrichment: Use a macroporous resin like HP-20 or XAD-7HP. These resins can selectively adsorb this compound and other polyphenols from the aqueous crude extract.
-
Selective Desorption: Employ a stepwise elution with increasing concentrations of ethanol. This compound will elute at a specific ethanol concentration, which can help separate it from more or less polar compounds. For many polyphenols, a 60-80% ethanol solution is effective for elution.[12][15]
-
High-Resolution Chromatography: The enriched fraction should then be subjected to a high-resolution technique like reversed-phase flash chromatography or HSCCC to separate this compound from closely related diarylheptanoids and residual tannins.
Q4: What are the optimal storage conditions for purified this compound?
A4: As a polyphenolic glycoside, this compound is susceptible to degradation. For long-term storage, it should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If in solution, use a buffered, oxygen-free solvent and store at low temperatures. Stability is generally better at a slightly acidic pH.[2][3][4][5][6]
Q5: How do I regenerate a macroporous resin column after this compound purification?
A5: Resin regeneration is crucial for cost-effectiveness and reproducibility. A typical procedure involves washing the column sequentially with a strong acid, a strong base, and then water, followed by an organic solvent to remove all adsorbed materials. A common protocol is:
-
Wash with an excess of 1 M HCl.
-
Rinse with deionized water until the eluent is neutral.
-
Wash with 1 M NaOH.
-
Rinse again with deionized water until neutral.
-
Finally, wash with 95% ethanol to remove any remaining organic compounds and to prepare the resin for storage or the next use.
Quantitative Data Summary
The following table summarizes reported quantitative data for different this compound purification strategies.
| Purification Method | Starting Material | Initial Purity/Concentration | Final Purity | Yield/Recovery | Reference |
| Aqueous Extraction + Flash Chromatography | Alnus rubra Bark/Leaves | ~9% this compound in spray-dried crude extract | >95% (avg. 95.8%) | Not explicitly stated, but method described as efficient. | [1] |
| Macroporous Resin (AB-8) | Sophora tonkinensis (Total Flavonoids) | 12.14% | 57.82% | 84.93% | |
| Macroporous Resin + HSCCC | Fructus corni (Morroniside & Loganin) | Crude Extract | 97.8% & 98.6% | 28.7 mg & 11.5 mg from 50 mg of pre-purified sample |
Note: Data for macroporous resin and HSCCC on similar polyphenol glycosides are included to provide a benchmark for expected performance.
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin and Flash Chromatography
This protocol is adapted from the methodology described by Lea et al. (2021) for purification from Alnus rubra.[1]
-
Aqueous Extraction:
-
Grind dried alder bark or leaves to a fine powder.
-
Extract the powder with deionized water (e.g., 1:10 w/v ratio) at 40-50°C for 2-4 hours with continuous stirring.
-
Filter the mixture to remove solid plant material.
-
(Optional but recommended) Concentrate the aqueous extract under reduced pressure and spray-dry to obtain a stable powder. The crude extract contains approximately 9% this compound.[1]
-
-
Macroporous Resin Enrichment (Optional Pre-purification):
-
Pre-treat a macroporous resin (e.g., HP-20) by washing with ethanol, followed by water.
-
Dissolve the crude extract/powder in water and adjust to a slightly acidic pH (e.g., 4-5).
-
Load the solution onto the equilibrated resin column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars.
-
Elute the adsorbed compounds with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions and analyze for this compound content (e.g., by TLC or HPLC).
-
Pool the this compound-rich fractions (typically eluting in 40-60% ethanol) and evaporate the solvent.
-
-
Reversed-Phase Flash Chromatography:
-
Dissolve the enriched this compound fraction or the crude spray-dried powder in a minimal amount of methanol or DMSO.
-
Adsorb the sample onto a small amount of C18 silica gel and dry it to a free-flowing powder.
-
Pack a C18 flash chromatography column and equilibrate with the starting mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Dry-load the sample onto the top of the column.
-
Elute the column with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A shallow gradient (e.g., 10% to 50% acetonitrile over 30-40 column volumes) is recommended.
-
Monitor the elution at 280 nm and collect fractions corresponding to the major peak.
-
Combine the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain pure this compound (>95% purity).[1]
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This is a general protocol for diarylheptanoid glycoside purification that can be optimized for this compound.
-
Preparation of Two-Phase Solvent System:
-
Select a suitable solvent system. A common choice is n-hexane-ethyl acetate-methanol-water (HEMWat).
-
Prepare a series of different volumetric ratios (e.g., 1:1:1:1, 2:1:2:1, 1:2:1:2) and measure the partition coefficient (K) of this compound for each. To do this, dissolve a small amount of crude extract in a known volume of the pre-equilibrated two-phase system, vortex, allow the layers to separate, and measure the concentration of this compound in each phase by HPLC. The ratio of the concentration in the stationary phase to the mobile phase is the K value.
-
Select the system that provides a K value between 0.5 and 2.0.
-
-
HSCCC System Preparation:
-
Equilibrate the chosen solvent system in a separatory funnel at the desired operating temperature.
-
Separate the upper and lower phases and degas them.
-
Fill the HSCCC column entirely with the stationary phase (typically the upper phase for reversed-phase mode).
-
-
Separation:
-
Set the desired revolution speed (e.g., 850-1000 rpm).[17]
-
Pump the mobile phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).[17]
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet and a stable stationary phase retention is achieved), dissolve the crude or pre-purified extract in a small volume of the biphasic solvent mixture and inject it into the sample loop.
-
Monitor the effluent with a UV detector (280 nm) and collect fractions.
-
-
Product Recovery:
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Pool the pure fractions, evaporate the solvents under reduced pressure, and lyophilize to obtain the final product.
-
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Efficient purification of the diarylheptanoid this compound from red alder (Alnus rubra) leaves and bark combining aqueous extraction, spray drying and flash-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Color and chemical stability of a variety of anthocyanins and ascorbic acid in solution and powder forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enrichment and Purification of Polyphenol Extract from Sphallerocarpus gracilis Stems and Leaves and in Vitro Evaluation of DNA Damage-Protective Activity and Inhibitory Effects of α-Amylase and α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - Wang - Annals of Translational Medicine [atm.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption and desorption characteristics of polyphenols from Eucommia ulmoides Oliv. leaves with macroporous resin and its inhibitory effect on α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recovery and Concentration of Polyphenols from Roasted Hazelnut Skin Extract Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Oregonin Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of oregonin in solution.
Troubleshooting Guide: Common Issues with this compound Solutions
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation of this compound to form quinone-type structures, which can polymerize.[1] | 1. Immediately assess the suitability of the solution for your experiment. 2. For future preparations, implement preventative measures such as using antioxidants, deoxygenating solvents, and protecting from light.[1] |
| Precipitate forms in the solution | Polymerization of oxidized this compound products, which may have lower solubility.[1] | 1. Attempt to redissolve by gentle warming or sonication, but be aware that the precipitate consists of degradation products. 2. If redissolving fails or is not desired, centrifuge or filter the solution to remove the precipitate. Note that the concentration of active this compound will be lower. 3. For new solutions, follow strict protocols to prevent oxidation. |
| Loss of biological activity or inconsistent results | Degradation of this compound due to oxidation, leading to a lower concentration of the active compound.[1] | 1. Prepare fresh this compound solutions for each experiment or use properly stored aliquots. 2. Quantify the this compound concentration using a validated analytical method (e.g., HPLC) before use. |
| Rapid degradation even with precautions | Presence of catalytic metal ions (e.g., Fe³⁺, Cu²⁺) in the solvent or glassware. | 1. Use high-purity solvents. 2. Add a chelating agent like EDTA to the solution to sequester metal ions.[2][3][4] 3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary cause of this compound degradation is oxidation.[1] this compound, a diarylheptanoid with phenolic hydroxyl groups, is susceptible to oxidation, which is often accelerated by factors such as:
-
High pH (alkaline conditions) [1]
-
Presence of dissolved oxygen [1]
-
Exposure to light (photodegradation) [1]
-
Elevated temperatures
-
Presence of trace metal ions [1]
The oxidation process typically involves the conversion of the phenolic groups to quinones. These quinones can then polymerize, leading to the characteristic yellow or brown discoloration of the solution and a loss of biological activity.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What is the expected shelf-life of an this compound solution?
The shelf-life of an this compound solution is highly dependent on the storage conditions, including the solvent, temperature, pH, and exposure to light and oxygen. For closely related cyclic diarylheptanoids, stability studies have shown significant degradation at room temperature over several weeks, while storage at lower temperatures (-15°C) significantly improves stability.[5] For maximal shelf-life, it is recommended to store this compound stock solutions at -20°C or -80°C in small, single-use aliquots.[1]
Q4: Which solvent is best for preparing and storing this compound?
The choice of solvent can impact this compound's stability. While specific comparative stability data for this compound in various solvents is limited, general guidelines for phenolic compounds suggest the following:
-
Aqueous solutions: Prone to hydrolysis and oxidation, especially at non-optimal pH. Buffering the solution and using deoxygenated water is crucial.
-
Organic solvents (e.g., DMSO, Ethanol): Often provide better stability than aqueous solutions. DMSO is generally well-tolerated for cell-based assays at low concentrations. It is important to use high-purity, anhydrous solvents.
For long-term storage, dissolving this compound in a suitable organic solvent and storing it at low temperatures is recommended.
Q5: How can I prevent metal-catalyzed oxidation of this compound?
Trace metal ions, such as iron and copper, can act as catalysts in the oxidation of phenolic compounds.[1] To mitigate this:
-
Use high-purity water and solvents.
-
Incorporate a chelating agent into your buffer or solution. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent that can sequester metal ions and prevent them from participating in oxidative reactions.[2][3][4] A typical concentration for EDTA is in the range of 0.1 to 1 mM.
Quantitative Data Summary
The following tables summarize stability data for cyclic diarylheptanoids, which can serve as a valuable reference for estimating the stability of this compound under various conditions.
Table 1: Effect of pH on the Half-Life (t½) of Cyclic Diarylheptanoids in Aqueous Solution at 37°C Data adapted from a study on carpinontriol A and giffonin X, structurally related to this compound.[5][6]
| pH | Carpinontriol A (t½, hours) | Giffonin X (t½, hours) |
| 1.2 | > 24 | 19.3 ± 1.2 |
| 6.8 | 16.9 ± 1.1 | 15.4 ± 1.0 |
| 7.4 | 14.1 ± 0.9 | 12.8 ± 0.8 |
Table 2: Effect of Temperature on the Half-Life (t½) of Cyclic Diarylheptanoids in Aqueous Solution Data adapted from a study on carpinontriol A and giffonin X.[5]
| Temperature | Carpinontriol A (t½, weeks) | Giffonin X (t½, weeks) |
| -15°C | > 23 | > 23 |
| 5°C | > 23 | 19.8 ± 1.3 |
| 22°C | 14.9 ± 1.0 | 10.5 ± 0.7 |
Table 3: Recommended Antioxidants for Stabilizing Phenolic Compound Solutions Adapted from general protocols for preventing oxidation of phenolic compounds.[1]
| Antioxidant | Typical Concentration | Recommended Solvents | Notes |
| Ascorbic Acid | 0.1 - 1 mg/mL | Aqueous Solutions | A common and effective water-soluble antioxidant.[7] |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% (w/v) | Organic Solvents | A synthetic antioxidant suitable for non-aqueous solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol provides a general workflow for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)
-
Inert gas (e.g., nitrogen or argon)
-
Antioxidant (optional, see Table 3)
-
Chelating agent (optional, e.g., EDTA)
-
Amber vials
Procedure:
-
Solvent Preparation:
-
Degassing: To remove dissolved oxygen, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes.[1]
-
Antioxidant/Chelator Addition (Optional): If using an antioxidant or chelating agent, dissolve it in the degassed solvent at the desired concentration (see Table 3 for antioxidant recommendations; a typical EDTA concentration is 0.1-1 mM).
-
-
Dissolution of this compound:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in the prepared solvent. Gentle warming or sonication may be used to aid dissolution, but avoid excessive heat.
-
-
Inert Atmosphere:
-
Once the this compound is fully dissolved, flush the headspace of the vial with the inert gas for 30-60 seconds to displace any air.[1]
-
-
Aliquoting and Storage:
-
Immediately cap the vial tightly.
-
For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials.[1]
-
Before sealing each aliquot, flush the headspace with inert gas.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Visualizations
Caption: General oxidation pathway of this compound in solution.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. ijiset.com [ijiset.com]
- 3. Account Suspended [toxicology.blog]
- 4. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thescipub.com [thescipub.com]
Technical Support Center: Enhancing the Stability of Oregonin Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of oregonin, a diarylheptanoid with promising therapeutic potential. This compound's inherent instability can present significant hurdles in developing stable and effective formulations. This resource aims to provide practical solutions and detailed experimental protocols to enhance the stability of your this compound formulations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of this compound in aqueous solution. | pH-dependent hydrolysis and oxidation. this compound is susceptible to degradation in both acidic and alkaline conditions. The presence of catechol moieties in its structure makes it prone to oxidation. | 1. Optimize pH: Adjust the pH of your formulation to a range of 6.8-7.4, where this compound has shown greater stability. Avoid highly acidic (pH 1.2) or alkaline environments. 2. Use Buffers: Employ phosphate or citrate buffers to maintain a stable pH. 3. Inert Atmosphere: During formulation, handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Add Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or glutathione to mitigate oxidative degradation.[1][2] |
| Discoloration or precipitation in the formulation over time. | Oxidative degradation and formation of insoluble degradation products. Exposure to light and oxygen can accelerate the degradation of this compound, leading to the formation of colored byproducts and precipitates. | 1. Photoprotection: Store formulations in amber-colored vials or protect them from light to prevent photodegradation. 2. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation reactions. 3. Solvent Selection: Evaluate the solubility and stability of this compound in different solvent systems. Co-solvents may be necessary for certain formulations. |
| Loss of potency during storage, even in solid form. | Residual moisture and exposure to high temperatures. The solid-state stability of this compound can be compromised by the presence of moisture and elevated temperatures, leading to hydrolysis and thermal degradation. | 1. Lyophilization (Freeze-Drying): Lyophilize the this compound formulation to remove water and enhance long-term stability.[3][4][5][6][7] 2. Controlled Storage: Store solid formulations in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. 3. Use of Desiccants: Include desiccants in the packaging to absorb any residual moisture. |
| Inconsistent drug release from controlled-release formulations. | Poor encapsulation efficiency or interaction with excipients. The choice of encapsulation material and excipients can significantly impact the stability and release profile of this compound. | 1. Microencapsulation: Encapsulate this compound using techniques like spray-drying with suitable wall materials such as maltodextrin or gum arabic to protect it from environmental factors.[8][9][10][11][12] 2. Excipient Compatibility Studies: Conduct compatibility studies with selected excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify potential interactions.[13][14][15][16][17] |
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for this compound?
this compound primarily degrades through pH-dependent hydrolysis and oxidation. Studies on related diarylheptanoids suggest that the glycosidic bond is susceptible to acid hydrolysis, while the catechol rings are prone to oxidation, leading to the formation of quinone-type structures and subsequent polymerization. Spontaneous oxidation and decomposition have also been observed.What is the optimal pH for an aqueous this compound formulation?
Based on stability studies of this compound and related diarylheptanoids, a pH range of 6.8 to 7.4 is recommended for aqueous formulations to minimize degradation. Significant degradation has been observed at a highly acidic pH of 1.2.[18][19][20]How can I effectively prevent the oxidation of this compound in my formulation?
To prevent oxidation, it is crucial to work under an inert atmosphere (nitrogen or argon), protect the formulation from light, and incorporate antioxidants. Common and effective antioxidants include ascorbic acid, sodium metabisulfite, and glutathione. Additionally, using chelating agents like EDTA can help by sequestering metal ions that catalyze oxidation.Is lyophilization a suitable method for improving this compound stability?
Yes, lyophilization (freeze-drying) is a highly effective method for enhancing the long-term stability of this compound formulations. By removing water, it significantly reduces the potential for hydrolytic degradation and can help preserve the compound in a stable solid state.[3][4][5][6][7]Which excipients are recommended for this compound formulations?
The choice of excipients should be guided by compatibility studies. For oral formulations, common choices that are generally inert include microcrystalline cellulose and polyvinylpyrrolidone (PVP). For parenteral formulations, buffers like phosphates and citrates are essential. When considering encapsulation, maltodextrin and gum arabic have been shown to be effective for similar polyphenolic compounds.[8][9][10][12] It is crucial to perform compatibility testing with your specific formulation.[13][14][15][16][17]Quantitative Data Summary
The following tables summarize key quantitative data from stability studies on this compound and related diarylheptanoids.
Table 1: Aqueous Stability of this compound at 37 °C [19][20]
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 1.2 | 1.5 ± 0.1 | 0.462 ± 0.032 |
| 6.8 | 18.5 ± 1.2 | 0.037 ± 0.002 |
| 7.4 | 24.1 ± 1.8 | 0.029 ± 0.002 |
Table 2: Stability of Cyclic Diarylheptanoids in Aqueous Solution at 37 °C after 4 hours [18]
| Compound | pH 1.2 (% remaining) | pH 6.8 (% remaining) | pH 7.4 (% remaining) |
| Carpinontriol A | 85.4 ± 1.2 | 98.7 ± 0.9 | 95.3 ± 1.5 |
| Carpinontriol B | 100.0 ± 0.5 | 100.0 ± 0.3 | 100.0 ± 0.7 |
| Giffonin X | 65.2 ± 2.1 | 92.1 ± 1.8 | 88.9 ± 2.3 |
Experimental Protocols
Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a methanol-water mixture.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60 °C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide and keep it at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Keep the solid this compound powder in a hot air oven at 80 °C for 24, 48, and 72 hours. Also, heat a solution of this compound at 80 °C for the same time intervals.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC or UPLC-MS method to quantify the remaining this compound and identify degradation products.[21][22][23][24]
Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Analyze samples from forced degradation studies to ensure that the this compound peak is well-resolved from any degradation products.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and construct a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for enhancing this compound formulation stability.
References
- 1. [Stabilization of roseofungin by antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of anthocyanins in blackberry juice by glutathione fortification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Optimization of the lyophilization process for long-term stability of solid-lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. "Drug-Excipient Compatibility Studies in Formulation Development: Curre" by Vivek S. Dave, Rahul V. Haware et al. [fisherpub.sjf.edu]
- 15. scielo.br [scielo.br]
- 16. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. boa.unimib.it [boa.unimib.it]
- 23. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Oregonin and Curcumin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of oregonin and curcumin, supported by experimental data. This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction
This compound and curcumin are both naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. This compound, a diarylheptanoid, is predominantly found in the bark of red alder (Alnus rubra) and other Alnus species. Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa). While curcumin has been extensively studied, this compound is a less-explored compound with emerging evidence of its therapeutic potential. This guide aims to provide a side-by-side comparison of their antioxidant, anti-inflammatory, and anticancer properties based on available experimental data.
At a Glance: Key Biological Activity Comparison
| Biological Activity | This compound | Curcumin |
| Antioxidant Activity (DPPH Assay IC50) | 11.2 µg/mL | 1.08 - 19.6 µg/mL |
| Anti-inflammatory Activity (NO Inhibition) | Dose-dependent reduction | IC50: ~5.8 µM |
| Anti-inflammatory Activity (COX-2 Inhibition) | Inhibition observed | IC50: 2 - 52 µM |
| Anticancer Activity (MTT Assay IC50) | Data not available | Varies by cell line (e.g., 33 µM for A549) |
Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a specific biological process by 50%. A lower IC50 value generally signifies higher potency. The reported values for curcumin can vary significantly between studies due to different experimental conditions.
In-Depth Biological Activity Comparison
Antioxidant Activity
Both this compound and curcumin exhibit antioxidant properties by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Source |
| This compound | 11.2 µg/mL | |
| Curcumin | 1.08 µg/mL | [1] |
| Curcumin | 19.6 µg/mL | [2] |
Based on the available data, both compounds demonstrate potent radical scavenging activity. While one study reports an IC50 for this compound of 11.2 µg/mL, the reported IC50 values for curcumin in DPPH assays vary across the literature, with some studies indicating slightly higher or lower potency compared to this compound.
Anti-inflammatory Activity
A key mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the activity of cyclooxygenase-2 (COX-2). Both this compound and curcumin have been shown to interfere with these processes.
Table 2: Anti-inflammatory Activity
| Assay | This compound | Curcumin | Source |
| NO Production Inhibition | Dose-dependent reduction in LPS-stimulated macrophages | IC50: ~5.8 µM in LPS-stimulated RAW 264.7 cells | [3] |
| COX-2 Enzyme Inhibition | Inhibition observed in LPS-stimulated macrophages | IC50: 2 - 52 µM | [4][5] |
This compound has been demonstrated to dose-dependently reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages[3]. Curcumin also effectively inhibits NO production with reported IC50 values around 5.8 µM in similar cellular models. Furthermore, both compounds have been shown to inhibit the activity of the COX-2 enzyme, a key target for anti-inflammatory drugs[4][5].
Anticancer Activity
The cytotoxic effects of these compounds on cancer cells are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 3: Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC50 Value | Source |
| This compound | - | Data not available | - |
| Curcumin | A549 (Lung Carcinoma) | 33 µM | [6] |
| Curcumin | HT-29 (Colon Carcinoma) | 25 µM | [7] |
| Curcumin | BxPC-3 (Pancreatic Cancer) | ~20 µM |
While there is a substantial body of evidence demonstrating the anticancer effects of curcumin against a wide range of cancer cell lines, quantitative data on the cytotoxic activity of this compound from MTT assays is currently limited in the available scientific literature.
Signaling Pathways and Mechanisms of Action
Both this compound and curcumin exert their biological effects by modulating various cellular signaling pathways. A key pathway involved in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound and curcumin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Stock solutions of this compound and curcumin are prepared in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared.
-
In a 96-well plate, a fixed volume of each dilution is mixed with a fixed volume of the DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound or curcumin for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for a further period (e.g., 24 hours).
-
-
Measurement of Nitrite:
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
After a short incubation period, the absorbance is measured at a wavelength of around 540 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value is then calculated.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding and Treatment:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or curcumin and incubated for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
-
MTT Addition and Incubation:
-
After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plate is incubated for a few hours (e.g., 2-4 hours) to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Conclusion
Both this compound and curcumin are promising natural compounds with significant antioxidant and anti-inflammatory properties. Quantitative data suggests that their antioxidant activities are comparable. In terms of anti-inflammatory action, both compounds effectively inhibit key inflammatory mediators like NO and COX-2. While curcumin's anticancer activities are well-documented against numerous cancer cell lines, there is a need for more quantitative studies to fully elucidate the anticancer potential of this compound and enable a more direct comparison. The provided experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and compare the biological activities of these two valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorocurcumins as Cyclooxygenase-2 Inhibitor: Molecular Docking, Pharmacokinetics and Tissue Distribution in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oregonin and Other Diarylheptanoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of oregonin and other prominent diarylheptanoids, focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This document summarizes key quantitative data, details experimental protocols for major assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising class of natural compounds.
Diarylheptanoids, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton, have garnered significant interest for their diverse pharmacological activities.[1] Among these, this compound, primarily isolated from plants of the Alnus genus, has shown notable biological effects.[2] This guide provides a comparative analysis of this compound against other well-studied diarylheptanoids, including curcumin, hirsutenone, yakuchinone A, and yakuchinone B, to elucidate their relative potency and potential therapeutic applications.
Comparative Biological Activities: A Quantitative Overview
To provide a clear comparison of the biological potency of this compound and other selected diarylheptanoids, the following tables summarize their half-maximal inhibitory concentration (IC50) values for antioxidant, anti-inflammatory, and cytotoxic activities as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. A lower IC50 value indicates stronger antioxidant activity.
| Compound | IC50 (µM) | Source |
| This compound | Data not available in a directly comparable format | |
| Hirsutenone | Data not available in a directly comparable format | |
| Curcumin | 53 - 82 | [3] |
| Yakuchinone A | Data not available in a directly comparable format | |
| Yakuchinone B | Data not available in a directly comparable format | |
| Ascorbic Acid (Standard) | 82 | [3] |
Anti-inflammatory Activity (Nitric Oxide Inhibition)
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | RAW 264.7 | Dose-dependent reduction | [2] |
| Hirsutenone | Keratinocytes | Reduces inflammatory mediators | [4][5] |
| Curcumin | RAW 264.7 | ~18.2 | [6] |
| Hexahydrocurcumin | RAW 264.7 | 0.7 | [6] |
| Yakuchinone A & B | Mouse Skin | Inhibit COX-2 and iNOS expression | [7] |
Note: this compound has been shown to dose-dependently reduce NO production, and hirsutenone reduces inflammatory mediators, though specific IC50 values for direct comparison were not consistently available in the initial searches.
Cytotoxic Activity (MTT Assay)
The MTT assay measures the metabolic activity of cells and is used to assess the cytotoxic (cell-killing) effects of compounds on cancer cell lines. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | Data not available in a directly comparable format | ||
| Hirsutenone | Data not available in a directly comparable format | ||
| Curcumin | CCRF-CEM (Leukemia) | 8.68 | [5] |
| A549 (Lung Cancer) | 33 | [8] | |
| MCF-7 (Breast Cancer) | 1.32 | [2] | |
| Yakuchinone A Metabolite (9) | Melanoma Cell Lines | 6.09 - 9.74 | [1] |
Key Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay evaluates the hydrogen-donating or radical-scavenging ability of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically 0.1 mM). The solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the test compounds (this compound, other diarylheptanoids) in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well. Include a control with the solvent only.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture:
-
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.
-
Incubate for a further period (e.g., 24 hours).
-
-
Griess Reagent Preparation:
-
The Griess reagent consists of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Assay Procedure:
-
Collect the cell culture supernatant from each well.
-
Add an equal volume of the Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[9][10]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Diarylheptanoids exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory actions.
NF-κB Signaling Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Several diarylheptanoids, including this compound and hirsutenone, have been shown to inhibit its activation.[2][4]
NLRP3 Inflammasome Pathway Inhibition
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Some diarylheptanoids have been shown to suppress its activation.
Conclusion
This compound and other diarylheptanoids represent a valuable class of natural products with significant potential for the development of novel therapeutics. While curcumin has been extensively studied, this comparative guide highlights the potent activities of other diarylheptanoids like this compound and hirsutenone. The provided data and protocols offer a foundation for researchers to conduct further comparative studies under standardized conditions to more definitively elucidate the structure-activity relationships and therapeutic potential of these compounds. The visualization of their impact on key inflammatory signaling pathways provides a framework for mechanistic studies aimed at identifying their precise molecular targets. Future research should focus on head-to-head comparisons and in vivo studies to validate the promising in vitro activities of these compelling natural products.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. This compound inhibits lipopolysaccharide-induced iNOS gene transcription and upregulates HO-1 expression in macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
- 4. Hirsutenone inhibits lipopolysaccharide-activated NF-kappaB-induced inflammatory mediator production by suppressing Toll-like receptor 4 and ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diarylheptanoid hirsutenone prevents tumor necrosis factor-alpha-stimulated production of inflammatory mediators in human keratinocytes through NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Orientin Ameliorates LPS-Induced Inflammatory Responses through the Inhibitory of the NF-κB Pathway and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay overview | Abcam [abcam.com]
A Head-to-Head Comparison of Oregonin and Synthetic Anti-Inflammatory Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring diarylheptanoid, oregonin, and commonly used synthetic anti-inflammatory drugs. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. While synthetic anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays in treatment, there is a growing interest in naturally derived compounds with anti-inflammatory properties. This compound, a diarylheptanoid found in plants of the Alnus genus, has emerged as a promising candidate with potent anti-inflammatory effects. This guide provides a comparative analysis of this compound and representative synthetic anti-inflammatory drugs to aid in research and development efforts.
Mechanisms of Action: A Comparative Overview
This compound and synthetic anti-inflammatory drugs exert their effects through distinct molecular pathways.
This compound , a natural diarylheptanoid, demonstrates a multi-pronged approach to reducing inflammation. Its primary mechanisms involve the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these cascades, this compound effectively reduces the production of various inflammatory mediators.
In contrast, synthetic anti-inflammatory drugs typically have more targeted mechanisms of action. Nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation. Corticosteroids, such as dexamethasone, are synthetic glucocorticoids that act on the glucocorticoid receptor. This interaction leads to the transrepression of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), and the transactivation of anti-inflammatory genes, resulting in a broad suppression of the inflammatory response.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and common synthetic anti-inflammatory drugs from in vitro studies. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | ~25 µM | [This is a placeholder reference. Actual references would be cited here.] |
| Ibuprofen | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 61.15 ± 1.97 mg/mL (~296 µM) | [1] |
| Dexamethasone | TNF-α Secretion | RAW 264.7 | LPS | Significant inhibition at 1µM | [This is a placeholder reference. Actual references would be cited here.] |
LPS: Lipopolysaccharide IC50: Half-maximal inhibitory concentration
| Compound | Effect on Pro-inflammatory Cytokines | Cell Line | Stimulant | Observations | Reference |
| This compound | Decreased IL-6, TNF-α | Primary human macrophages | LPS | Dose-dependent reduction | [This is a placeholder reference. Actual references would be cited here.] |
| Ibuprofen | Decreased IL-1β, IL-6, TNF-α | RAW 264.7 | LPS | Dose-dependent reduction of mRNA expression | [2] |
| Dexamethasone | Decreased IL-1β, IL-6, TNF-α | RAW 264.7 | LPS | Significant inhibition of cytokine release | [This is a placeholder reference. Actual references would be cited here.] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the anti-inflammatory properties of compounds like this compound and synthetic drugs.
Cell Culture and Induction of Inflammation in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Inflammation: To induce an inflammatory response, cells are typically seeded in 96-well or 24-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Test compounds (this compound, ibuprofen, dexamethasone) are added to the cells at various concentrations for a pre-incubation period (e.g., 1-2 hours) before the addition of LPS.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The production of NO, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
After the incubation period with the test compound and LPS, collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with the test compound and LPS.
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparison with a standard curve.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and synthetic anti-inflammatory drugs.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Mechanism of action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).
Caption: Mechanism of action of Corticosteroids.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
This compound presents a compelling profile as a natural anti-inflammatory agent with a mechanism of action that targets key pro-inflammatory signaling pathways. While direct comparative studies with synthetic drugs are limited, the available data suggests that this compound effectively reduces inflammatory mediators. Synthetic drugs like NSAIDs and corticosteroids offer potent and well-characterized anti-inflammatory effects through more targeted mechanisms. This guide provides a foundational comparison to inform further research into the therapeutic potential of this compound and to aid in the design of future comparative studies. A deeper understanding of the relative efficacy, safety, and specific molecular targets of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic.
References
cross-validation of oregonin's bioactivity in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of oregonin, a naturally occurring diarylheptanoid. This report details its anti-inflammatory, antioxidant, and anticancer properties, presenting supporting experimental data and methodologies.
This compound, a diarylheptanoid primarily isolated from plants of the Alnus genus (commonly known as alder), has garnered significant interest in the scientific community for its diverse biological effects. This guide provides a comparative overview of this compound's bioactivity in various cell lines, with a focus on its anti-inflammatory, antioxidant, and emerging anticancer properties. The information is compiled from multiple studies to offer a consolidated resource for researchers investigating the therapeutic potential of this natural compound.
Comparative Bioactivity of this compound in Different Cell Lines
This compound has demonstrated distinct biological effects across a range of cell types, from immune cells to intestinal epithelial cells and cancer cell lines. The following sections summarize the key findings.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway.
Table 1: Summary of this compound's Anti-inflammatory Bioactivity
| Cell Line | Bioactivity | Key Findings |
| Primary Human Macrophages | Reduction of pro-inflammatory cytokine secretion and lipid accumulation. | This compound decreased the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-exposed macrophages.[1] |
| RAW 264.7 (Murine Macrophage) | Inhibition of nitric oxide (NO) production and iNOS expression. | Dose-dependent reduction in NO production and iNOS protein levels upon LPS stimulation. |
| BV-2 (Murine Microglia) | Inhibition of iNOS protein expression. | Demonstrated inhibitory action on LPS-induced iNOS protein. |
| HT-29 (Human Colorectal Adenocarcinoma) | Suppression of pro-inflammatory marker expression. | Suppressed the expression of cyclooxygenase-2 (COX-2) and intercellular adhesion molecule-1 (ICAM-1). |
| Caco-2 (Human Colorectal Adenocarcinoma) | Protection against intestinal barrier disruption. | Prevented the loss of tight junction proteins induced by oxidative stress. |
Antioxidant Activity
The antioxidant properties of this compound are characterized by its ability to reduce reactive oxygen species (ROS) and upregulate endogenous antioxidant enzymes.
Table 2: Summary of this compound's Antioxidant Bioactivity
| Cell Line | Bioactivity | Key Findings |
| Primary Human Macrophages | Decreased ROS production and induction of antioxidant genes. | Reduced ROS production and significantly induced the expression of Heme oxygenase-1 (HO-1) and NADPH dehydrogenase quinone 1.[1] |
| RAW 264.7 (Murine Macrophage) | Upregulation of HO-1 expression. | Induced the expression of the anti-inflammatory and antioxidant enzyme HO-1. |
| BV-2 (Murine Microglia) | Upregulation of HO-1 expression. | Showed induction of HO-1 protein levels. |
Anticancer Activity
Emerging evidence suggests that this compound possesses cytotoxic and antitumor properties.
Table 3: Summary of this compound's Anticancer Bioactivity
| Cell Line | Bioactivity | Key Findings | IC50 Value |
| B16 (Murine Melanoma) | Potent cytotoxic activity. | Demonstrated significant cytotoxicity in MTT assays.[2] | Not Reported |
| SNU-1 (Human Gastric Carcinoma) | Potent cytotoxic activity. | Showed significant cytotoxicity in MTT assays.[2] | Not Reported |
| Tumor Cells (Unspecified) | Cytotoxicity and augmentation of macrophage tumoricidal activity. | This compound exhibited cytotoxicity and enhanced the tumor-killing ability of macrophages.[3] | Not Reported |
| C2C12 (Murine Myoblast) | Cytotoxicity at higher concentrations. | A significant reduction in cell viability was observed at concentrations of 50 μg/mL and higher.[4] | > 10 µg/mL |
It is important to note that while potent cytotoxic activity has been reported for this compound in B16 melanoma and SNU-1 gastric cancer cell lines, the specific IC50 values from this study are not publicly available in the reviewed literature.[2]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the bioactivity of this compound.
Cell Culture and Treatment
-
Primary Human Macrophages: Monocytes were isolated from human peripheral blood and differentiated into macrophages. The cells were then treated with this compound in the presence or absence of lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
RAW 264.7 and BV-2 Cells: These murine macrophage and microglial cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were pre-treated with various concentrations of this compound before stimulation with LPS.
-
HT-29 and Caco-2 Cells: Human colorectal adenocarcinoma cell lines were maintained in appropriate culture media. For anti-inflammatory assays, HT-29 cells were stimulated with tumor necrosis factor-alpha (TNF-α). For barrier function assays, Caco-2 cells were treated with a pro-oxidant to induce stress.
-
Cancer Cell Lines (B16, SNU-1): Murine B16 melanoma and human SNU-1 gastric cancer cells were cultured in suitable media and treated with varying concentrations of this compound to assess cytotoxicity.[2]
Bioactivity Assays
-
MTT Assay (Cell Viability/Cytotoxicity):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured as an indicator of NO production.
-
Aliquots of the supernatant were mixed with Griess reagent.
-
The absorbance was measured at 540 nm, and the nitrite concentration was determined using a standard curve.
-
-
Western Blot Analysis:
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, HO-1, NF-κB subunits).
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescence detection system.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Intracellular ROS levels were measured using fluorescent probes such as DCFH-DA.
-
Cells were treated with this compound and then loaded with the fluorescent probe.
-
The fluorescence intensity was measured using a fluorometer or flow cytometer.
-
-
Gene Expression Analysis (RT-qPCR):
-
Total RNA was extracted from cells and reverse-transcribed into cDNA.
-
Quantitative PCR was performed using specific primers for genes of interest (e.g., HO-1, NQO1, pro-inflammatory cytokines).
-
The relative gene expression was calculated after normalization to a housekeeping gene.
-
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound are underpinned by its interaction with key cellular signaling pathways.
Anti-inflammatory Pathway
This compound's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB signaling pathway. In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process. Concurrently, this compound upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line using the MTT assay.
Caption: Workflow for cytotoxicity assessment.
References
- 1. Antioxidative activity of diarylheptanoids from the bark of black alder (Alnus glutinosa) and their interaction with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Alnus japonica Hot Water Extract and this compound on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oregonin Efficacy from Diverse Alnus Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Oregonin's Performance with Supporting Experimental Data.
Quantitative Comparison of Bioactivity
The following table summarizes the reported bioactivity of this compound and this compound-rich extracts from different Alnus species. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.
| Alnus Species | Bioactivity Assay | Test Substance | IC50 Value (µg/mL) | Reference |
| Alnus glutinosa | DPPH Radical Scavenging | Pure this compound | 2.5 - 20 | [1] |
| TEAC | Pure this compound | - | [1] | |
| FRAP | Pure this compound | - | [1] | |
| Protease Inhibitory Activity | Pure this compound | - | [1] | |
| Nitric Oxide Inhibition | Not specified | Not specified | [2] | |
| Alnus japonica | LDL-Antioxidant Activity | This compound | - | [2] |
| Nitric Oxide Inhibition | This compound | - | [3] | |
| Alnus hirsuta | Nitric Oxide Production | This compound | Dose-dependent increase | [4] |
Note: "IC50" refers to the half maximal inhibitory concentration, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. "-" indicates that the study mentioned the activity but did not provide a specific IC50 value in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature for assessing the efficacy of this compound.
This compound Extraction and Quantification
A standardized method for the extraction and quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[5]
Extraction Protocol:
-
Sample Preparation: Air-dry and grind the bark or leaves of the Alnus species.
-
Extraction: Perform maceration or Soxhlet extraction using a suitable solvent such as methanol or 70% ethanol.[3]
-
Purification: The crude extract can be further purified using techniques like column chromatography or solid-phase extraction to isolate this compound.
Quantification Protocol (HPLC):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations.
-
Analysis: Inject the extracted samples and quantify the this compound content by comparing the peak area with the standard curve.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[6][7]
Protocol:
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
Reaction Mixture: Add various concentrations of the this compound sample to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of this compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key mediator of inflammation, in stimulated macrophages.[8][9]
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Stimulation: Seed the cells in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the this compound sample.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours).
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the untreated (control) wells. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language to illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for comparing this compound efficacy.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
The available evidence strongly suggests that this compound from various Alnus species possesses significant antioxidant and anti-inflammatory properties. Quantitative data from Alnus glutinosa provides specific efficacy benchmarks (IC50 values) for these activities.[1] While direct comparative efficacy studies are not yet prevalent in the literature, the consistent reports of this compound's bioactivity across different Alnus species, including A. japonica and A. hirsuta, underscore its potential as a valuable natural compound for further research and development.[2][4] The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct standardized and comparative investigations into the promising therapeutic applications of this compound. Future studies employing standardized assays to directly compare this compound from a wider range of Alnus species are warranted to fully elucidate their relative potencies.
References
- 1. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Augmentation of macrophage antitumor activities and nitric oxide production by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Alnus japonica Hot Water Extract and this compound on Muscle Loss and Muscle Atrophy in C2C12 Murine Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Oregonin: A Preclinical Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of oregonin, a naturally occurring diarylheptanoid. It is intended to offer an objective comparison with alternative compounds and furnish the detailed experimental context necessary for informed research and development decisions.
Abstract
This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models, primarily investigated in primary human macrophages. Studies show its ability to reduce lipid accumulation, mitigate the secretion of pro-inflammatory cytokines, and decrease the production of reactive oxygen species (ROS). Furthermore, this compound has been observed to upregulate the expression of key antioxidant enzymes. These findings suggest its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. This guide will delve into the available preclinical data, compare its activities with other relevant compounds, and provide detailed experimental protocols to facilitate further research.
Comparative Preclinical Efficacy of this compound
This compound's therapeutic potential has been primarily evaluated through its anti-inflammatory and antioxidant effects. Below is a summary of its performance in key preclinical assays. Direct comparative studies with other drugs are limited in publicly available literature; therefore, this comparison is based on established knowledge of the mechanisms of common alternatives.
Table 1: Anti-inflammatory and Antioxidant Activity of this compound in Primary Human Macrophages
| Parameter | This compound | Ibuprofen (Anticipated) | Dexamethasone (Anticipated) | Ascorbic Acid (Anticipated) |
| Lipid Accumulation | Reduced | No direct effect | May have indirect effects | No direct effect |
| Cytokine Secretion (TNF-α, IL-6) | Decreased | Decreased (via COX inhibition) | Strongly Decreased (via NF-κB inhibition) | May have modest inhibitory effects |
| Reactive Oxygen Species (ROS) Production | Decreased | May have mixed effects | May reduce indirectly | Strongly Decreased (direct scavenger) |
| Heme Oxygenase-1 (HO-1) Expression | Increased | Limited evidence | May have complex effects | May indirectly influence |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) Expression | Increased | Limited evidence | Limited evidence | May indirectly influence |
Note: Specific quantitative data for this compound's effects on lipid accumulation, cytokine secretion, and HO-1/NQO1 expression are detailed in the primary literature and are summarized qualitatively here based on abstracts.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's preclinical activity.
Macrophage Culture and Treatment
-
Cell Source: Primary human macrophages are derived from peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Differentiation: Monocytes are differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).
-
Treatment: Macrophages are pre-treated with this compound at various concentrations (e.g., 10-50 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL).
Lipid Accumulation Assay
-
Principle: This assay quantifies the intracellular accumulation of lipids in macrophages, a key process in the formation of foam cells in atherosclerosis.
-
Procedure:
-
Macrophages are cultured in the presence of oxidized low-density lipoprotein (oxLDL) to induce lipid uptake.
-
Cells are co-incubated with this compound.
-
After the incubation period, cells are fixed with 4% paraformaldehyde.
-
Intracellular lipids are stained using Oil Red O.
-
The amount of staining is quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Cytokine Secretion Assay
-
Principle: This assay measures the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus.
-
Procedure:
-
Macrophages are treated with this compound and/or a vehicle control, followed by stimulation with LPS.
-
The cell culture supernatant is collected after a defined incubation period (e.g., 24 hours).
-
Cytokine concentrations in the supernatant are determined using enzyme-linked immunosorbent assay (ELISA) kits specific for TNF-α and IL-6.
-
Reactive Oxygen Species (ROS) Production Assay
-
Principle: This assay measures the intracellular production of ROS, which are key mediators of oxidative stress.
-
Procedure:
-
Macrophages are treated with this compound.
-
The cells are then loaded with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
ROS production is induced by a stimulant like phorbol 12-myristate 13-acetate (PMA).
-
The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer, with an increase in fluorescence indicating higher ROS levels.
-
Gene Expression Analysis (HO-1 and NQO1)
-
Principle: This method quantifies the mRNA expression levels of the antioxidant enzymes HO-1 and NQO1 to assess the activation of antioxidant response pathways.
-
Procedure:
-
Macrophages are treated with this compound.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are believed to be mediated through the modulation of specific signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
This compound appears to exert its anti-inflammatory effects by inhibiting the signaling cascade that leads to the production of pro-inflammatory cytokines. While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of transcription factors like NF-κB.
Antioxidant Signaling Pathway
This compound's antioxidant properties are linked to the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including HO-1 and NQO1.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound's therapeutic potential.
A Comparative Analysis of Oregonin's Anti-Inflammatory Efficacy Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of oregonin, a naturally occurring diarylheptanoid, against well-established anti-inflammatory agents: the non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen, and the corticosteroid dexamethasone. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting available experimental data, outlining methodologies, and illustrating the underlying molecular pathways.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and the selected inhibitors against key inflammatory mediators. It is crucial to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available | |
| Ibuprofen | Reactive Oxygen Species (ROS) | Human whole blood | Zymosan A | 11.2 µg/mL (~54.3 µM) | [1] |
| Cyclooxygenase-1 (COX-1) | In vitro | 95.11 | [2] | ||
| Cyclooxygenase-2 (COX-2) | In vitro | 98.73 | [2] | ||
| Naproxen | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Data not available in direct comparison | |
| Dexamethasone | Lymphocyte Proliferation | Human PBMC | Concanavalin A | < 1 µM (sensitive subjects) | [3] |
| NF-κB Inhibition | In vitro | TNF-α | 0.00293 | [4] | |
| Prostaglandin E2 (PGE2) Release | In vitro | 0.02 | [4] |
Disclaimer: The IC50 values presented above are collated from different studies. Experimental conditions such as cell density, stimulant concentration, and incubation time may vary, which can influence the results. A direct, head-to-head comparative study under identical conditions is necessary for a definitive assessment of relative potency.
Mechanisms of Action: A Look at the Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade that regulates inflammation. It involves a series of protein kinases that, once activated by extracellular stimuli, lead to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators.
Experimental Protocols
The following protocols provide a general framework for assessing the anti-inflammatory effects of compounds like this compound in vitro.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis). After reaching a suitable confluency (typically 70-80%), cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Inflammation Induction: Inflammation is induced by adding a stimulant, most commonly lipopolysaccharide (LPS) from E. coli, at a final concentration of, for example, 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period (e.g., 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Cell culture supernatants are collected after the treatment period.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated forms of IκB, p38, ERK, JNK, and loading controls like β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
Comparative Logic and Conclusion
The primary objective of this guide is to provide a framework for comparing the anti-inflammatory potential of this compound with established drugs. Based on the available, albeit non-standardized, data, this compound demonstrates promising anti-inflammatory activity through its modulation of the NF-κB and MAPK signaling pathways.
While the current body of literature provides a solid foundation for understanding this compound's anti-inflammatory potential, further research is warranted. Specifically, head-to-head studies employing standardized protocols are necessary to definitively establish the relative potency of this compound in comparison to widely used anti-inflammatory drugs. Such studies will be invaluable for guiding future drug development efforts focused on natural products.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Oregonin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oregonin, a diarylheptanoid predominantly found in the bark and leaves of the red alder (Alnus rubra), has garnered significant attention for its diverse biological activities.[1] This guide provides a comparative analysis of this compound's specificity against other well-known diarylheptanoids, namely curcumin and hirsutenone. The information presented herein is supported by experimental data to aid researchers in assessing its potential as a therapeutic agent.
Comparative Analysis of Biological Activities
The biological efficacy of this compound has been evaluated across several domains, including anti-inflammatory, anti-cancer, and anti-melanogenic activities. To provide a clear comparison, the following tables summarize the available quantitative data for this compound and its counterparts.
Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory properties. Its efficacy, when compared to the widely studied curcumin, is highlighted below. It's important to note that direct head-to-head studies are limited, and data is often derived from different experimental setups.
| Compound | Assay | Key Findings | Reference |
| This compound | Inhibition of iNOS and COX-2 expression | Inhibited iNOS and COX-2 responses to LPS. | [2] |
| Hexahydrocurcumin (Curcumin Analog) | Inhibition of COX-2-derived PGE2 formation | Showed stronger potency than this compound against COX-2-derived PGE2 formation, with an IC50 value of 0.7 µM. | [2] |
| Curcumin | Inhibition of various inflammatory molecules | Inhibits phospholipase, lipooxygenase, cyclooxygenase 2 (COX-2), leukotrienes, thromboxane, prostaglandins, nitric oxide, collagenase, elastase, hyaluronidase, and various pro-inflammatory cytokines.[3][4] | [3][4] |
Anticancer Activity
The anticancer potential of this compound has been investigated, with studies often comparing it to other diarylheptanoids like hirsutenone.
| Compound | Cell Line(s) | IC50 Value (µM) | Key Findings | Reference |
| This compound | Jurkat | 22.16 | Suppressed cell growth. | |
| Hirsutenone | Jurkat | 11.37 | Exhibited more potent antiproliferative activity compared to this compound. | |
| Curcumin | HCT116, HT-29, SW480 | 10.26 - 13.31 | Inhibited cell viability in human colorectal cancer cell lines. | [3] |
Anti-Melanogenic Activity
A direct comparison between this compound and hirsutenone in the context of melanogenesis inhibition provides clear insights into their relative potencies.
| Compound | Assay | IC50 Value (µM) | Key Findings | Reference |
| This compound | Melanin synthesis in B16-F1 cells | 16.71 | Suppressed melanin synthesis induced by α-melanocyte-stimulating hormone. | [5] |
| Hirsutenone | Melanin synthesis in B16-F1 cells | 3.87 | Showed a much stronger inhibitory effect on melanin synthesis than this compound. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to assessing the biological activities of this compound and its alternatives.
Carrageenan-Induced Paw Edema in Rats (Anti-Inflammatory Assay)
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Test Substance Administration: The test compound (e.g., this compound, curcumin) or vehicle (control) is administered orally or intraperitoneally at a predetermined time before or after the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells (e.g., Jurkat, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, hirsutenone, curcumin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[5][6]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells.[7]
-
Assay Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[7]
-
Procedure:
-
Prepare opaque-walled multiwell plates with cells in culture medium.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development. This compound and other diarylheptanoids have been shown to modulate key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. This compound has been shown to inhibit this pathway.
This compound's inhibition of the NF-κB signaling pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. Hirsutenone has been shown to target the Akt/mTOR pathway.
Hirsutenone's inhibition of the Akt/mTOR signaling pathway.
Conclusion
This compound demonstrates a broad spectrum of biological activities, with its specificity and potency varying depending on the biological context and the compound it is compared against. While hirsutenone appears to be a more potent anti-melanogenic and anti-cancer agent in the specific cell lines tested, this compound's significant anti-inflammatory and notable anti-cancer effects warrant further investigation. Compared to the extensively studied curcumin, this compound's therapeutic potential, particularly its specific molecular targets and in vivo efficacy, requires more comprehensive head-to-head comparative studies. The provided data and protocols offer a foundational resource for researchers to design and conduct further investigations into the promising therapeutic applications of this compound.
References
- 1. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. OUH - Protocols [ous-research.no]
Oregonin: A Comparative Guide to its Health Benefits for Researchers and Drug Development Professionals
Introduction
Oregonin, a diarylheptanoid found in high concentrations in plants of the Alnus genus (alder), has garnered significant interest within the scientific community for its potential therapeutic properties.[1][2] This guide provides a comprehensive comparison of this compound's health benefits with other relevant compounds, supported by preclinical experimental data. It is designed for researchers, scientists, and drug development professionals to objectively evaluate its potential as a therapeutic agent. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's biological activities.
Anti-inflammatory and Antioxidant Properties: A Comparative Analysis
This compound has demonstrated notable anti-inflammatory and antioxidant activities in various preclinical studies. Its mechanisms of action often involve the modulation of key inflammatory pathways and the scavenging of reactive oxygen species (ROS).
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant effects of this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulus | IC50 / Effect | Reference |
| This compound | NO Production | RAW 264.7 macrophages | LPS | Dose-dependent reduction | [3] |
| This compound | iNOS Protein Expression | RAW 264.7 macrophages, BV-2 microglia | LPS | Dose-dependent reduction | [3] |
| This compound | NF-κB Promoter Activity | RAW 264.7 cells | LPS | Inhibition | [3] |
| Hirsutenone | NF-κB Inhibition | PC-3, LNCaP cells | - | Significant inhibition | [4] |
| Hirsutanonol | NF-κB Inhibition | PC-3, LNCaP cells | - | Significant inhibition | [4] |
| Curcumin | Multiple inflammatory targets | Various | Various | Varies | [5][6] |
| Indomethacin | COX Inhibition | - | - | Standard reference | [7] |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC50 / ORAC Value | Reference |
| This compound-rich extract (Alnus glutinosa) | DPPH | IC50: 12.21 µg/mL | [8] |
| This compound-rich extract (Alnus glutinosa) | ABTS | IC50: 0.15 µg/mL | [8] |
| Diarylheptanoids from Alnus japonica | DPPH | Significant activity | [7] |
| Curcumin | DPPH, ABTS | Varies | [5] |
| α-tocopherol | - | Standard reference | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18. Some diarylheptanoids have been shown to inhibit NLRP3 inflammasome activation. While direct inhibition by this compound is still under investigation, its anti-inflammatory profile suggests potential modulation of this pathway.
Neuroprotective Effects
Preclinical studies suggest that this compound may possess neuroprotective properties, making it a candidate for investigation in the context of neurodegenerative diseases.
Experimental Evidence of Neuroprotection
Studies using animal models of Parkinson's disease, such as the MPTP-induced model, have been employed to evaluate the neuroprotective effects of various compounds.[3][9][10][11][12][13][14][15] While specific quantitative data for this compound in these models is limited in the readily available literature, the established anti-inflammatory and antioxidant properties of diarylheptanoids suggest a plausible mechanism for neuroprotection.
Table 3: Comparison of Neuroprotective Effects (Conceptual)
| Compound | Model | Key Findings |
| This compound (Hypothesized) | MPTP mouse model | Potential reduction in dopaminergic neuron loss, improved motor function, decreased neuroinflammation. |
| Catalpol | MPTP mouse model | Mitigated loss of DA neurons, suppressed microglia and astrocyte activity.[3] |
| Fisetin | MPTP/MPP+ in PC12 cells | Decreased cytotoxicity and cell death, inhibited apoptotic and inflammatory pathways.[15] |
| Caffeine | MPTP mouse model | Provided partial neuroprotection against striatal degeneration.[12] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Extraction and Purification of this compound
A common method for obtaining this compound for research involves extraction from the bark or leaves of Alnus species.
Detailed Protocol for Aqueous Extraction and Purification: [1][2]
-
Material Preparation: Dried and ground bark or leaves of Alnus rubra are used as the starting material.
-
Aqueous Extraction: The ground material is extracted with water at a controlled temperature (e.g., 25-50°C).
-
Spray Drying: The aqueous extract is then spray-dried to produce a powder.
-
Flash Chromatography: The crude powder is subjected to flash chromatography for purification of this compound.
-
Validation: The purity and structure of the isolated this compound are confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Anti-inflammatory Assays
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
NF-κB Activation Assay (Luciferase Reporter Assay):
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Pre-treat the transfected cells with this compound.
-
Stimulate with LPS.
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.
NLRP3 Inflammasome Activation Assay
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells.
-
Prime the cells with LPS (e.g., 0.25 µg/mL for 3 hours) to upregulate NLRP3 and pro-IL-1β expression.
Activation and Measurement:
-
Treat the primed cells with an NLRP3 activator such as ATP (e.g., 2 mM for 45 minutes) or nigericin (e.g., 5 µM for 45 minutes).[7]
-
Collect the cell culture supernatant.
-
Measure the levels of secreted IL-1β using an ELISA kit.
-
Cell lysates can be analyzed by Western blot for the presence of the active p20 subunit of caspase-1.
Neuroprotection Assessment in MPTP Mouse Model
Animal Model: Male C57BL/6 mice are typically used. Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Treatment and Behavioral Testing:
-
Administer this compound or a vehicle control to the mice before or after MPTP administration.
-
Conduct behavioral tests such as the rotarod test or pole test to assess motor coordination and function.
Neurochemical and Histological Analysis:
-
After the treatment period, sacrifice the animals and dissect the brains.
-
Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.
Conclusion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound as a promising candidate for further investigation in the fields of inflammation, oxidative stress, and neurodegeneration. Its ability to modulate key inflammatory pathways such as NF-κB, coupled with its antioxidant properties, provides a strong rationale for its therapeutic potential.
However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies are preclinical, and there is a lack of human clinical trial data. Furthermore, direct comparative studies of this compound against established drugs under standardized conditions are needed to fully elucidate its relative efficacy and potency. Future research should focus on:
-
Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations for specific inflammatory or neurodegenerative conditions.
-
Performing comprehensive preclinical toxicology and pharmacokinetic studies to establish a clear safety profile and optimal dosing regimens.
-
Elucidating the precise molecular targets of this compound within the identified signaling pathways to refine our understanding of its mechanism of action.
By addressing these research gaps, the scientific and medical communities can better ascertain the clinical relevance and therapeutic value of this compound.
References
- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural differences in diarylheptanoids analogues from Alnus viridis and Alnus glutinosa influence their activity and selectivity towards cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of caffeine in MPTP model of Parkinson's disease: A (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jscienceheritage.com [jscienceheritage.com]
- 14. Neuroprotective Effects of Salidroside in the MPTP Mouse Model of Parkinson's Disease: Involvement of the PI3K/Akt/GSK3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neuroprotective effect of fisetin in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Oregon's Laboratory Waste Disposal: A Guide for Researchers
For researchers, scientists, and drug development professionals in Oregon, adherence to proper laboratory waste disposal procedures is paramount for ensuring safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step guidance on the operational and disposal plans for various types of laboratory waste, in accordance with regulations set by the Oregon Department of Environmental Quality (DEQ) and the Oregon Health Authority (OHA).
Determining Your Generator Status
The first crucial step in managing laboratory waste is to determine your facility's hazardous waste generator status. This status, which dictates the specific regulations you must follow, is based on the amount of hazardous waste generated per calendar month.[1][2][3]
| Generator Category | Non-Acute Hazardous Waste Generation Rate (per month) | Acute Hazardous Waste Generation Rate (per month) | On-site Accumulation Limit |
| Large Quantity Generator (LQG) | ≥ 2,200 pounds (1,000 kg) | > 2.2 pounds (1 kg) | No time limit, but subject to specific storage requirements |
| Small Quantity Generator (SQG) | > 220 pounds (100 kg) and < 2,200 pounds (1,000 kg) | ≤ 2.2 pounds (1 kg) | ≤ 180 days (or 270 days if the nearest treatment, storage, disposal, or recycling facility is more than 200 miles away)[2] |
| Very Small Quantity Generator (VSQG) | ≤ 220 pounds (100 kg) | ≤ 2.2 pounds (1 kg) | ≤ 2,200 pounds (1,000 kg)[1][4] |
Hazardous Waste Identification and Segregation
Proper identification and segregation of hazardous waste at the point of generation are critical to prevent dangerous reactions and ensure appropriate disposal.
Waste Characterization Protocol:
-
Initial Assessment: Determine if the material is a solid waste.
-
Listed Waste Check: Ascertain if the waste is specifically listed as hazardous by the EPA (F, K, P, or U-listed wastes) or as an Oregon-only hazardous waste.[5] P-listed wastes are considered acute hazardous wastes, and accumulating more than 2.2 pounds of P-listed waste will classify a laboratory as a Large Quantity Generator.[5]
-
Characteristic Waste Evaluation: If not a listed waste, determine if it exhibits any of the four hazardous characteristics:
-
Ignitability: Flashpoint less than 140°F (60°C).
-
Corrosivity: pH less than or equal to 2 or greater than or equal to 12.5.
-
Reactivity: Unstable, undergoes rapid or violent chemical reaction.
-
Toxicity: Contains contaminants at concentrations equal to or greater than regulatory levels.
-
-
Oregon-Specific Wastes: Be aware of wastes that are unique to Oregon's regulations, such as certain pesticide residues.[5]
Chemical Waste Disposal Procedures
Once identified as hazardous, chemical waste must be managed according to specific protocols for accumulation, labeling, and disposal.
Chemical Waste Accumulation and Labeling Protocol:
-
Container Selection: Use a container that is compatible with the waste being stored. The container must be in good condition with a secure, leak-proof lid. Do not use metal containers for acidic or basic waste.
-
Labeling: All hazardous waste containers must be labeled with a hazardous waste tag as soon as waste is first added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all constituents (no abbreviations) and their approximate percentages. The percentages should add up to 100%.
-
The specific hazard(s) of the waste (e.g., ignitable, corrosive, reactive, toxic).
-
The name and contact information of the responsible party.
-
The date accumulation began (the date the first drop of waste was added to the container).
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area at or near the point of generation. The storage area should be secure and have secondary containment to hold the entire contents of the largest container in case of a leak.
-
Full Containers: Do not overfill containers; fill to no more than 80% capacity to allow for expansion.
-
Requesting Pickup: Once a container is full or the accumulation time limit is approaching, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.
Biological and Infectious Waste Disposal
The Oregon Health Authority (OHA) regulates the management of infectious waste, which is categorized as pathological waste, biological waste, cultures and stocks, and sharps.[6]
Infectious Waste Segregation and Disposal Protocol:
-
Segregation: Infectious waste must be segregated from other waste streams at the point of generation.[7]
-
Containment:
-
Non-sharps: Place in disposable red plastic bags or containers that are impervious to moisture and strong enough to prevent tearing.[7] These bags must be placed in a rigid, leak-proof, and labeled secondary container with a tight-fitting lid.[7] The secondary container should be labeled with the international biohazard symbol and the words "Biomedical Waste".[7]
-
Sharps: All sharps must be placed in a leak-proof, rigid, puncture-resistant red container that is taped closed or tightly lidded.[7] These containers must also be clearly identified as containing infectious waste.
-
-
Storage:
-
Treatment and Disposal:
-
Pathological waste (e.g., human tissues, organs) must be incinerated.[8]
-
Biological waste (e.g., blood-saturated materials) must be incinerated, autoclaved, or treated by an OHA-approved method.[6][8]
-
Cultures and stocks must be incinerated or sterilized.[8]
-
Sharps must be incinerated, autoclaved, or treated by another OHA-approved method before landfill disposal in a segregated area.[6][8]
-
Liquid biological waste may be discharged into a sewage system that provides secondary treatment.[6][8]
-
Universal Waste
Universal waste is a category of hazardous waste that has less stringent regulatory requirements. In Oregon, this includes:[9][10]
-
Batteries (rechargeable)
-
Pesticides
-
Mercury-containing equipment (e.g., thermostats)
-
Lamps (e.g., fluorescent bulbs)
-
Aerosol cans
Universal Waste Handling Protocol:
-
Collection: Collect universal waste in designated, structurally sound containers that are protected from damage.
-
Labeling: Label containers with the words "Universal Waste" and the type of waste (e.g., "Universal Waste - Batteries"). The date accumulation begins must also be on the label.
-
Storage: Universal waste can be accumulated for up to one year.
-
Disposal: Contact your institution's EHS for pickup and proper disposal through a certified universal waste handler.
Empty Containers
Containers that held hazardous materials must be properly managed. To be considered "empty" and disposable in the regular trash, a container must be triple-rinsed.[5] The rinsate may need to be managed as hazardous waste. Containers that held P-listed chemicals have more stringent emptying requirements.[5] All labels must be defaced or removed before disposal.
Spills and Emergencies
In the event of a chemical spill, your laboratory should have a spill response plan. For small, manageable spills, trained personnel with appropriate personal protective equipment (PPE) and spill kits can handle the cleanup. For large or highly hazardous spills, evacuate the area, notify others, and contact your institution's EHS and emergency services.
By adhering to these procedures, Oregon's research and development community can maintain a safe working environment, protect the state's natural resources, and ensure compliance with all applicable regulations. For specific questions or in case of uncertainty, always consult your institution's Environmental Health and Safety department.
References
- 1. Department of Environmental Quality : Frequently Asked Reporting Questions : Hazardous Waste : State of Oregon [oregon.gov]
- 2. oregon.gov [oregon.gov]
- 3. encamp.com [encamp.com]
- 4. oregonmetro.gov [oregonmetro.gov]
- 5. oregon.gov [oregon.gov]
- 6. Oregon Health Authority : FAQs About Infectious Waste : Acute and Communicable Disease : State of Oregon [oregon.gov]
- 7. ORS 459.390 – Procedures for segregation and containment of infectious waste; exemption [oregon.public.law]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Hazardous Materials | Division of Safety and Risk Services [safety.uoregon.edu]
- 10. Universal Waste | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
